(1-Bromoethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8052. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromoethylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 | |
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InChI Key |
CRRUGYDDEMGVDY-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883448 | |
| Record name | Benzene, (1-bromoethyl)- | |
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Molecular Weight |
185.06 g/mol | |
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Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | (1-Bromoethyl)benzene | |
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Boiling Point |
94 °C at 16 mm Hg, BP: 202-203 °C @ 760 MM HG /DL/ | |
| Record name | (1-BROMOETHYL)BENZENE | |
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Flash Point |
96 °C, 205 °F | |
| Record name | (1-Bromoethyl)benzene | |
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| Record name | (1-BROMOETHYL)BENZENE | |
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Solubility |
SOL IN ALC & ETHER /DL & D FORMS/, SOL IN BENZENE /DL FORM/, INSOL IN WATER /D FORM/ | |
| Record name | (1-BROMOETHYL)BENZENE | |
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Density |
Density = 1.356, DENSITY:1.3605 @ 20 °C/4 °C /DL/, SPECIFIC OPTICAL ROTATION: +15 @ 14 °C/D; DENSITY: 1.3108 @ 23 DEG /D FORM/ | |
| Record name | (1-BROMOETHYL)BENZENE | |
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Vapor Density |
6.4 | |
| Record name | (1-BROMOETHYL)BENZENE | |
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CAS No. |
585-71-7, 1459-14-9 | |
| Record name | (1-Bromoethyl)benzene | |
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| Record name | (1-Bromoethyl)benzene | |
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| Record name | Benzene, (1-bromoethyl)-, (R)- | |
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| Record name | (1-BROMOETHYL)BENZENE | |
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| Record name | Benzene, (1-bromoethyl)- | |
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| Record name | Benzene, (1-bromoethyl)- | |
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| Record name | 1-bromo-1-phenylethane | |
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| Record name | 1-PHENETHYL BROMIDE | |
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| Record name | (1-BROMOETHYL)BENZENE | |
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Melting Point |
-65 °C | |
| Record name | (1-BROMOETHYL)BENZENE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (1-Bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Bromoethyl)benzene is a key intermediate in organic synthesis, valued for its role in the introduction of the 1-phenylethyl group in the formation of various organic compounds. Its utility is prominent in the pharmaceutical and polymer industries. This guide provides a comprehensive overview of the primary synthesis routes for this compound, including detailed experimental protocols. Furthermore, it outlines the essential analytical techniques for its characterization, supported by tabulated spectral data and physical properties. This document is intended to serve as a practical resource for chemists and researchers engaged in the synthesis and application of this versatile reagent.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through two principal methods: the radical bromination of ethylbenzene (B125841) and the hydrobromination of styrene (B11656). The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Radical Bromination of Ethylbenzene
This method involves the selective bromination of the benzylic position of ethylbenzene, which is activated towards radical attack. The use of N-Bromosuccinimide (NBS) as a bromine source is preferred as it allows for a controlled, low concentration of bromine, minimizing side reactions such as addition to the aromatic ring.[1] The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, under thermal or photochemical conditions.
Experimental Protocol:
A detailed experimental procedure for the radical bromination of ethylbenzene is as follows[2]:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 6 g of N-Bromosuccinimide (NBS), 4 g of ethylbenzene, 0.1 g of benzoyl peroxide, and 20 mL of carbon tetrachloride.
-
Reaction Execution: The mixture is heated to reflux with electromagnetic stirring. The reaction is allowed to proceed for 30 minutes.
-
Work-up: After cooling the reaction mixture, the succinimide (B58015) byproduct is removed by filtration. The solvent (carbon tetrachloride) is then removed by distillation.
-
Purification: The crude product is purified by vacuum distillation, collecting the fraction at 91-93 °C under a pressure of 14 mmHg (1.86x10³ Pa), to yield approximately 4.5 g of this compound.
| Reagent/Solvent | Quantity | Role |
| Ethylbenzene | 4 g | Starting Material |
| N-Bromosuccinimide (NBS) | 6 g | Brominating Agent |
| Benzoyl Peroxide | 0.1 g | Radical Initiator |
| Carbon Tetrachloride | 20 mL | Solvent |
Table 1: Reagents and quantities for the radical bromination of ethylbenzene.
Hydrobromination of Styrene
The hydrobromination of styrene proceeds via an electrophilic addition mechanism. The reaction follows Markovnikov's rule, where the hydrogen atom of the hydrogen bromide (HBr) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable benzylic carbocation. Subsequent attack by the bromide ion results in the desired this compound.[3]
Experimental Protocol:
A general procedure for the hydrobromination of styrene is as follows:
-
Reaction Setup: In a suitable reaction vessel, dissolve styrene in a non-polar, inert solvent such as petroleum ether or kerosene.
-
Reaction Execution: Dry hydrogen bromide gas is bubbled through the solution. The reaction is typically carried out at a controlled temperature, for instance, between 75-86 °C.[4] The reaction is monitored until saturation with HBr is achieved.
-
Work-up: After the reaction is complete, any dissolved HBr is removed by bubbling an inert gas, such as nitrogen, through the mixture.
-
Purification: The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.
| Reagent/Solvent | Role |
| Styrene | Starting Material |
| Hydrogen Bromide (HBr) | Reagent |
| Non-polar Solvent (e.g., Kerosene) | Solvent |
Table 2: General reagents and solvents for the hydrobromination of styrene.
Characterization of this compound
The identity and purity of synthesized this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.
Physical Properties
This compound is a clear, colorless to pale yellow liquid.[5][6] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉Br | [5] |
| Molecular Weight | 185.06 g/mol | [5] |
| Boiling Point | 94 °C at 16 mmHg | [5] |
| Density | 1.356 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.5612 | [5] |
Table 3: Physical properties of this compound.
Spectroscopic Data
¹H NMR and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound.
¹H NMR: The proton NMR spectrum is characterized by a doublet for the methyl protons, a quartet for the methine proton, and a multiplet for the aromatic protons.
| Proton | Chemical Shift (δ) in ppm | Multiplicity |
| -CH₃ | 2.001 | Doublet |
| -CH(Br)- | 5.170 | Quartet |
| Aromatic -CH | 7.25 - 7.38 | Multiplet |
Table 4: ¹H NMR spectral data for this compound.[7]
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Chemical Shift (δ) in ppm |
| -CH₃ | 26.5 |
| -CH(Br)- | 48.5 |
| Aromatic C | 126.5, 128.5, 128.9, 142.5 |
Table 5: ¹³C NMR spectral data for this compound (Predicted).
The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | ~3030 | Medium |
| C-H (Aliphatic) | ~2980 | Medium |
| C=C (Aromatic) | ~1600, 1490, 1450 | Medium-Strong |
| C-Br | ~690 | Strong |
Table 6: Key IR absorption bands for this compound.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.
| m/z | Fragment Ion | Significance |
| 184/186 | [C₈H₉Br]⁺ | Molecular ion peak (presence of Br isotopes) |
| 105 | [C₈H₉]⁺ | Loss of Br radical |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Table 7: Major fragments in the mass spectrum of this compound.[5][8]
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the synthesis pathways and the characterization workflow for this compound.
Caption: Synthesis pathways for this compound.
Caption: Workflow for the characterization of this compound.
Safety and Handling
This compound is a skin and eye irritant and may cause respiratory irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is a combustible liquid and should be stored away from heat and open flames.
Conclusion
This technical guide has detailed two primary and reliable methods for the synthesis of this compound: the radical bromination of ethylbenzene and the hydrobromination of styrene. The provided experimental protocols offer a practical basis for laboratory synthesis. Furthermore, the comprehensive characterization data, including physical properties and spectroscopic analyses (NMR, IR, and MS), will aid researchers in the verification of the synthesized product. The visualized workflows serve to clarify the synthetic and analytical processes, making this guide a valuable resource for professionals in organic chemistry and drug development.
References
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- 8. Benzene, (1-bromoethyl)- [webbook.nist.gov]
Physical and chemical properties of (1-Bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
(1-Bromoethyl)benzene, also known as α-methylbenzyl bromide, is a halogenated aromatic compound widely utilized as a versatile intermediate in organic synthesis. Its structure, featuring a reactive benzylic bromide, makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] This guide provides a comprehensive overview of its physical, chemical, and safety properties, along with experimental protocols for its use.
Chemical Identity and Physical Properties
This compound is a clear, colorless to pale yellow liquid.[3][4] It is characterized by the presence of a bromine atom attached to the ethyl group on a benzene (B151609) ring.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉Br | [4][5][6][7] |
| Molecular Weight | 185.06 g/mol | [3][5][6] |
| CAS Number | 585-71-7 | [5][6][8] |
| Appearance | Clear colorless to pale yellow liquid | [2][3][4] |
| Density | 1.356 g/mL at 25 °C | [5][6] |
| Boiling Point | 94 °C at 16 mmHg | [5][6][8][9] |
| 202-203 °C at 760 mmHg | [3] | |
| Melting Point | -65 °C | [3][8][10] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [5][6] |
| Refractive Index (n20/D) | 1.560 | [6][8][10] |
| Solubility | Soluble in alcohol, ether, and benzene.[3][9][11] Sparingly soluble in water.[2] | [2][3][9][11] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR (in CDCl₃): The proton NMR spectrum typically shows a quartet around 5.17 ppm corresponding to the methine proton (-CHBr), a doublet around 2.00 ppm for the methyl protons (-CH₃), and a multiplet in the range of 7.25-7.38 ppm for the aromatic protons of the benzene ring.[12]
-
Mass Spectrum: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[2]
Chemical Properties and Reactivity
The reactivity of this compound is dominated by the benzylic bromide, which is a good leaving group. This makes the compound susceptible to nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution: this compound readily undergoes nucleophilic substitution reactions. Due to the stability of the resulting benzylic carbocation, it can react via both Sₙ1 and Sₙ2 mechanisms. The Sₙ1 pathway is favored in the presence of weak nucleophiles and polar protic solvents, such as ethanoic acid.[13] Stronger nucleophiles, like cyanide, will also readily displace the bromide.[14]
-
Grignard Reagent Formation: Like other organohalides, it can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, phenylmagnesium bromide. This reagent is a powerful nucleophile used to create new carbon-carbon bonds.
-
Polymerization Initiator: It has been employed as an initiator in atom transfer radical polymerization (ATRP) for the synthesis of polymers like polystyrene.[6][9]
The following diagram illustrates the primary reaction pathways for this compound.
Experimental Protocols
Detailed methodologies are essential for the safe and effective use of this compound in a laboratory setting.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general guideline for a nucleophilic substitution reaction, which should be adapted based on the specific nucleophile and solvent used.
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with this compound and a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The nucleophile (e.g., sodium cyanide) is dissolved in the appropriate solvent and added dropwise to the stirring solution at a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then typically washed with water and brine, and the organic layer is separated.
-
Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The final product is purified by column chromatography or distillation.
Protocol 2: Synthesis of a Grignard Reagent
The preparation of a Grignard reagent requires strictly anhydrous conditions as it is highly reactive towards water.
-
Glassware Preparation: All glassware must be thoroughly dried in an oven overnight and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.[15]
-
Reagent Preparation: Magnesium turnings are placed in the reaction flask. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to cover the magnesium.[15][16] A small crystal of iodine can be added to activate the magnesium surface.
-
Initiation: A solution of this compound in the anhydrous ether is prepared in a dropping funnel. A small amount of this solution is added to the magnesium suspension. The reaction is initiated by gentle warming or sonication, indicated by the disappearance of the iodine color and the formation of a cloudy solution.[16][17]
-
Addition: The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.[15]
-
Completion: The reaction is complete when most of the magnesium has been consumed. The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately.[15]
The following diagram outlines a typical workflow for a Grignard reaction.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is a combustible liquid that causes skin and serious eye irritation.[6][18][19] It may also cause respiratory irritation.[18][19] It is also a lachrymator, meaning it can cause tearing.[20]
-
Precautionary Measures:
-
Storage: Store in a cool, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents and bases.[3][11] The compound is moisture-sensitive.[11]
Applications in Drug Development and Research
This compound serves as a crucial starting material in the synthesis of various biologically active molecules.[1] Its ability to undergo nucleophilic substitution allows for the introduction of the 1-phenylethyl moiety into larger molecules, a common structural motif in many pharmaceutical compounds. The chiral versions, (R)- and (S)-(1-bromoethyl)benzene, are particularly important for asymmetric synthesis, enabling the production of enantiomerically pure drugs.[1][21]
References
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- 6. (1-溴乙基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 13. Solved 2. (a) (i) this compound undergoes an Sn1 | Chegg.com [chegg.com]
- 14. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]
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- 19. synquestlabs.com [synquestlabs.com]
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- 21. [(S)-1-Bromoethyl]benzene | C8H9Br | CID 12217727 - PubChem [pubchem.ncbi.nlm.nih.gov]
(1-Bromoethyl)benzene CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1-Bromoethyl)benzene, a versatile reagent in organic synthesis. It details its chemical identity, physical properties, key experimental protocols, and its role in polymerization reactions.
Chemical Identity
-
Synonyms: 1-Phenylethyl Bromide, (α-Bromoethyl)benzene, 1-Bromo-1-phenylethane, 1-Phenethyl bromide, 1-Phenyl-1-bromoethane, α-Methylbenzyl bromide, α-Phenethyl bromide, α-Phenylethyl bromide[2][3][6][7]
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉Br | [1][2][4][8] |
| Molecular Weight | 185.06 g/mol | [1][2][8] |
| Appearance | Clear yellow to brownish liquid | [2][4] |
| Melting Point | -65 °C | [2] |
| Boiling Point | 94 °C at 16 mmHg | [2][9] |
| Density | 1.356 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.56 | [2] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [2][7] |
| Solubility | Soluble in alcohol, ether, and benzene. Insoluble in water. | [2][10] |
| Purity | Typically ≥95% or ≥97% | [1][2][11] |
Experimental Protocols
Detailed methodologies for the synthesis and common reactions of this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired outcomes.
Synthesis of this compound via Appel Reaction
This protocol describes the synthesis of this compound from 1-phenylethanol (B42297) using a modified Appel reaction.
Materials:
-
1-Phenylethanol
-
Triphenylphosphine (B44618) (PPh₃)
-
1,2-Dibromotetrachloroethane (DBTCE)
-
Dichloromethane (B109758) (CH₂Cl₂), freshly distilled
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (2.2 mmol) in freshly distilled dichloromethane (4.0 mL) at 20 °C.
-
Prepare a solution of DBTCE (2.2 mmol) in freshly distilled dichloromethane (4.0 mL). Add this solution dropwise to the PPh₃ solution. A white colloidal mixture will form. Stir for 2 minutes.
-
Prepare a solution of 1-phenylethanol (2.0 mmol) in freshly distilled dichloromethane (4.0 mL). Add this solution dropwise to the reaction mixture over 2 minutes. The mixture should turn into a colorless solution.
-
Stir the resulting solution for 5 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the mixture directly by flash column chromatography on silica gel. Elute with petroleum ether or a mixture of petroleum ether/EtOAc to obtain pure this compound.[12]
Nucleophilic Substitution Reaction: Synthesis of an Azide (B81097)
This protocol provides a general procedure for the nucleophilic substitution of the bromine atom in this compound, using sodium azide as the nucleophile. This reaction is indicative of its utility as a building block in synthesizing various derivatives.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.5 equivalents) and anhydrous DMSO.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the mixture to 50-60 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 1-azido-1-phenylethane. Further purification can be achieved by column chromatography if necessary.
Initiating Atom Transfer Radical Polymerization (ATRP) of Styrene (B11656)
This compound is an effective initiator for the controlled radical polymerization of various monomers, such as styrene.
Materials:
-
Styrene (monomer), freshly distilled
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
2,2'-Bipyridine (bpy) (ligand)
-
Anisole or another suitable solvent
-
Methanol
-
Alumina (B75360) for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 equivalent relative to the initiator) and bpy (2.0 equivalents).
-
Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove oxygen.
-
Add the desired amount of degassed solvent and styrene monomer via a degassed syringe.
-
Add this compound (initiator) via a degassed syringe to the stirred solution. The ratio of monomer to initiator will determine the target molecular weight of the polymer.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C for styrene) to start the polymerization. The solution should turn dark brown.
-
Monitor the polymerization by taking samples at timed intervals and analyzing the monomer conversion by ¹H NMR or GC.
-
Termination and Purification: Once the desired conversion is reached, cool the flask and expose the reaction mixture to air to terminate the polymerization.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).
-
Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered solution dropwise into a large volume of a non-solvent, such as methanol.
-
Collect the precipitated polystyrene by filtration and dry under vacuum.
Reaction Pathway Visualization
The following diagram illustrates the fundamental mechanism of Atom Transfer Radical Polymerization (ATRP) initiated by this compound.
Caption: ATRP mechanism initiated by this compound.
References
- 1. US4228106A - Process for producing beta-bromoethyl aromatic compounds - Google Patents [patents.google.com]
- 2. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (+)-[(R)-1-Bromoethyl]benzene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to (1-Bromoethyl)benzene: Molecular Structure, Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1-Bromoethyl)benzene, a key intermediate in various organic syntheses. This document details its molecular structure, physicochemical properties, experimental protocols for its synthesis and characterization, and safety information.
Molecular Structure and Formula
This compound, also known as α-methylbenzyl bromide, is an organic halide with the chemical formula C₈H₉Br.[1][2] Its structure features a benzene (B151609) ring substituted with a bromoethyl group. The bromine atom is attached to the benzylic carbon, making it a reactive compound suitable for various nucleophilic substitution reactions.
Key Identifiers:
-
IUPAC Name: 1-bromoethylbenzene[1]
-
CAS Number: 585-71-7[1]
-
Molecular Weight: 185.06 g/mol [1]
-
Synonyms: (±)-(1-Bromoethyl)benzene, 1-Bromo-1-phenylethane, α-Phenylethyl bromide[3]
Physicochemical Properties
This compound is a clear, colorless liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉Br | [1][2] |
| Molecular Weight | 185.06 g/mol | [1] |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 94 °C @ 16 mmHg | [3][4] |
| Melting Point | -65 °C | [3] |
| Density | 1.356 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.56 | [4] |
| Solubility | Soluble in alcohol, ether, and benzene. Sparingly soluble in water. | [2][4] |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are detailed below. The first is via the bromination of a precursor alcohol, and the second is through the radical bromination of ethylbenzene.
This method describes the synthesis of the (R)-enantiomer of this compound from the corresponding (S)-alcohol.
Reaction Scheme:
Caption: Synthesis of (+)-[(R)-1-Bromoethyl]benzene.
Protocol:
-
Dissolve triphenylphosphine (B44618) (PPh₃, 2.2 mmol) in freshly distilled dichloromethane (4.0 mL) at 20 °C.
-
To this solution, add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE, 2.2 mmol) in freshly distilled dichloromethane (4.0 mL) dropwise. A white colloidal mixture will form.
-
Stir the mixture for 2 minutes.
-
Add a solution of (S)-(-)-1-phenylethanol (2.0 mmol) in freshly distilled dichloromethane (4.0 mL) dropwise to the mixture over 2 minutes. The reaction mixture will become a colorless solution.
-
Stir the resulting solution for 5 minutes.
-
Purify the mixture by flash column chromatography on silica (B1680970) gel using petroleum ether or a mixture of petroleum ether/EtOAc (1:1) as the eluent to obtain the product.[3]
This method produces a racemic mixture of this compound.
Reaction Scheme:
Caption: Synthesis of this compound via radical bromination.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethylbenzene, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator (e.g., dibenzoyl peroxide).
-
Add a suitable solvent, such as carbon tetrachloride.
-
Heat the mixture to reflux with stirring. The reaction is typically initiated by light.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.[4]
Characterization Protocols
¹H NMR Spectroscopy Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
-
Instrument Setup and Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 300, 400, or 500 MHz NMR spectrometer.
-
Tune the instrument and shim the magnetic field to ensure homogeneity.
-
Use standard acquisition parameters, including a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Co-add 16 to 64 scans to improve the signal-to-noise ratio.[1]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase-correct and baseline-correct the spectrum.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities of the signals (e.g., singlet, doublet, triplet) to deduce the coupling patterns.[1]
-
Expected ¹H NMR Spectral Data (in CDCl₃): The spectrum would show a doublet for the methyl protons, a quartet for the methine proton, and multiplets for the aromatic protons.
FTIR Spectroscopy Protocol (Capillary Cell):
-
Place a small drop of the neat liquid sample of this compound between two salt plates (e.g., NaCl or KBr).
-
Assemble the plates in the spectrometer's sample holder.
-
Acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).[5]
Expected IR Spectral Data: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the alkyl group, C=C stretching of the aromatic ring, and the C-Br stretching frequency.
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and introduction.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Analyze the resulting fragments using a mass analyzer (e.g., a quadrupole).[6][7]
Expected Mass Spectrum Data: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns include the loss of a bromine radical and the formation of the stable tropylium (B1234903) ion.
Safety and Handling
This compound is a combustible liquid and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation and is a lachrymator (a substance that causes tearing).[8][10]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[5]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.[9]
-
Applications
This compound is a versatile reagent in organic synthesis. It is commonly used as:
-
An initiator in atom transfer radical polymerization (ATRP) for the synthesis of polymers like polystyrene.[5]
-
A precursor in the synthesis of various pharmaceuticals and other biologically active molecules.
-
A starting material for nucleophilic substitution reactions to introduce the 1-phenylethyl group into a molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. (+)-[(R)-1-Bromoethyl]benzene synthesis - chemicalbook [chemicalbook.com]
- 4. homework.study.com [homework.study.com]
- 5. This compound | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, (1-bromoethyl)- [webbook.nist.gov]
- 7. This compound(585-71-7) MS spectrum [chemicalbook.com]
- 8. transformationtutoring.com [transformationtutoring.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US4228106A - Process for producing beta-bromoethyl aromatic compounds - Google Patents [patents.google.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
Reactivity of the Benzylic Bromine in (1-Bromoethyl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Bromoethyl)benzene is a versatile organic compound characterized by the high reactivity of its benzylic bromine atom. This attribute makes it a valuable intermediate in a wide array of chemical syntheses, including the development of pharmaceutical agents and polymers. The reactivity of the benzylic bromine is principally governed by its ability to participate in nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions. The propensity for each pathway is dictated by a delicate interplay of factors including the nature of the nucleophile/base, solvent polarity, and steric hindrance. This guide provides a comprehensive overview of the reactivity of this compound, presenting available quantitative data, detailed experimental protocols for analogous systems, and visual representations of the underlying chemical principles.
Introduction
The benzylic position in this compound confers significant reactivity to the attached bromine atom. This heightened reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize both carbocation intermediates and transition states through resonance. Consequently, this compound serves as a potent electrophile in a variety of chemical transformations. Understanding the factors that control its reaction pathways is crucial for harnessing its synthetic potential. This document explores the kinetics and mechanisms of the key reactions of this compound, providing a technical resource for professionals in research and drug development.
Nucleophilic Substitution Reactions
The benzylic bromine of this compound is readily displaced by a wide range of nucleophiles. The mechanism of this substitution can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway.
SN1 Reactivity
The SN1 mechanism involves a two-step process initiated by the rate-determining departure of the bromide leaving group to form a secondary benzylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over the benzene ring. The planar carbocation is then attacked by a nucleophile from either face, which can lead to racemization if the starting material is chiral.
Factors favoring the SN1 pathway include:
-
Weak nucleophiles: Prevents a direct backside attack.
-
Polar protic solvents: Stabilize the carbocation intermediate and the departing bromide ion through solvation.
-
Electron-donating groups on the benzene ring: Further stabilize the benzylic carbocation.
SN2 Reactivity
The SN2 mechanism is a single, concerted step where a strong nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry.
Factors favoring the SN2 pathway include:
-
Strong, non-bulky nucleophiles: Facilitate a rapid backside attack.
-
Polar aprotic solvents: Solvate the cation of the nucleophilic salt but not the anionic nucleophile, thus enhancing its nucleophilicity.
-
Electron-withdrawing groups on the benzene ring: Increase the electrophilicity of the benzylic carbon.
The competition between SN1 and SN2 pathways is a key consideration in the synthetic application of this compound.
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form styrene. This process involves the simultaneous abstraction of a proton from the methyl group and the departure of the bromide ion.
Factors favoring the E2 pathway include:
-
Strong, bulky bases: These favor proton abstraction over nucleophilic attack due to steric hindrance.
-
High temperatures: Elimination reactions are generally favored entropically at higher temperatures.
Quantitative Data
While specific kinetic data for this compound is not extensively tabulated in readily available literature, the following table summarizes representative data for the closely related system of 1-phenylethyl chloride solvolysis in various solvents. This data illustrates the profound effect of solvent polarity on the rate of SN1 reactions for benzylic halides.
| Solvent (v/v) | Relative Rate (k/k₀) |
| 100% Ethanol | 1 |
| 80% Ethanol / 20% Water | 4.4 |
| 60% Ethanol / 40% Water | 26 |
| 40% Ethanol / 60% Water | 291 |
| 20% Ethanol / 80% Water | 4160 |
Data is illustrative and based on general trends for benzylic halide solvolysis.
Experimental Protocols
The following are generalized experimental protocols for studying the reactivity of benzylic halides like this compound.
Protocol for Kinetic Analysis of Solvolysis (SN1)
Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent system.
Materials:
-
This compound
-
Solvent (e.g., 80:20 ethanol:water)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.05 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature bath
-
Volumetric flasks, pipettes, and burette
Procedure:
-
Prepare a solution of this compound in the chosen solvent in a volumetric flask.
-
Place the reaction flask in a constant temperature bath to equilibrate.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known volume of acetone (B3395972) or another suitable solvent.
-
Titrate the hydrobromic acid produced during the solvolysis with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
The rate of reaction can be determined by plotting the natural logarithm of the concentration of unreacted this compound versus time. The negative of the slope of this line gives the first-order rate constant, k.
Protocol for Product Analysis in Substitution/Elimination Competition
Objective: To determine the ratio of substitution to elimination products for the reaction of this compound with a base/nucleophile.
Materials:
-
This compound
-
Base/nucleophile (e.g., sodium ethoxide in ethanol)
-
Anhydrous solvent (e.g., ethanol)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound and an internal standard in the anhydrous solvent.
-
Add the solution of the base/nucleophile to the flask and stir the reaction at a controlled temperature.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS.
-
After the reaction is complete, quench the reaction mixture with water and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer, concentrate it, and analyze the final product mixture by GC-MS.
-
The relative amounts of the substitution product (1-ethoxyethyl)benzene (B3189495) and the elimination product (styrene) can be determined by integrating the respective peaks in the gas chromatogram and correcting for response factors using the internal standard.
Visualizing Reaction Pathways and Influences
The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound and the factors influencing the reaction outcomes.
Caption: SN1 reaction pathway of this compound.
Caption: SN2 reaction pathway of this compound.
Caption: E2 reaction pathway of this compound.
Caption: Factors influencing the reaction pathway of this compound.
Conclusion
The benzylic bromine of this compound exhibits a high degree of reactivity, enabling its participation in SN1, SN2, and E2 reactions. The choice of reaction conditions, particularly the nucleophile/base and solvent, is paramount in directing the reaction towards a desired outcome. While a wealth of qualitative understanding exists, further quantitative kinetic studies on this compound would be beneficial for the precise optimization of synthetic protocols. The information and experimental frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound as a key building block in organic synthesis.
Spectroscopic Profile of (1-Bromoethyl)benzene: A Technical Guide
Introduction
(1-Bromoethyl)benzene is a halogenated aromatic compound with significant applications in organic synthesis, serving as a key intermediate in the production of various pharmaceuticals and specialty chemicals. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -CH₃ (Methyl) | ~2.03 | Doublet | 7.0 |
| -CHBr (Methine) | ~5.20 | Quartet | 7.0 |
| -C₆H₅ (Aromatic) | ~7.26 - 7.42 | Multiplet |
¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (ppm) |
| -CH₃ (Methyl) | ~26.6 |
| -CHBr (Methine) | ~49.9 |
| Aromatic CH | ~126.9 |
| Aromatic CH | ~128.8 |
| Aromatic CH | ~128.9 |
| Aromatic Quaternary C | ~142.8 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound, typically recorded as a neat liquid film, displays several key absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3030 | Aromatic C-H Stretch |
| ~2975 | Aliphatic C-H Stretch |
| ~1600, 1490, 1450 | Aromatic C=C Bending |
| ~1200 | C-H Bend (Ethyl group) |
| ~695 | C-Br Stretch |
| ~760, 700 | Monosubstituted Benzene Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Fragment Ion Assignment |
| 184/186 | ~20 | [M]⁺, Molecular ion (presence of Br isotopes) |
| 105 | 100 | [C₈H₉]⁺ (Loss of Br) |
| 77 | ~40 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz.
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
The spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz).
-
Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
A small drop of neat this compound is placed on the surface of an ATR (Attenuated Total Reflectance) crystal (e.g., diamond).
-
Alternatively, for transmission IR, a thin film of the liquid is pressed between two salt plates (e.g., NaCl or KBr).
Data Acquisition (FT-IR):
-
A background spectrum of the empty ATR crystal or salt plates is recorded.
-
The sample is then placed in the beam path, and the sample spectrum is acquired.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction (GC-MS):
-
A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.
-
The sample is injected into a gas chromatograph (GC) to separate it from any impurities.
Data Acquisition (Electron Ionization - EI):
-
The eluent from the GC column enters the ion source of the mass spectrometer.
-
The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for the characterization of this compound can be visualized as follows:
Caption: Workflow for the spectroscopic characterization of this compound.
(1-Bromoethyl)benzene: A Comprehensive Health and Safety Guide for Research Professionals
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
(1-Bromoethyl)benzene , also known as α-bromoethylbenzene, is a halogenated aromatic hydrocarbon utilized as an intermediate in various organic syntheses, including the production of pharmaceuticals and other fine chemicals. Due to its reactive nature, a thorough understanding of its health and safety profile is paramount for professionals handling this compound. This technical guide provides a comprehensive overview of the known health and safety information for this compound, with a focus on data presentation, generalized experimental protocols, and logical workflows for safe handling and emergency response.
Physicochemical and Toxicological Data
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉Br | [1] |
| Molecular Weight | 185.06 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [1][2] |
| Boiling Point | 94 °C at 16 mmHg | [1][3] |
| Melting Point | -65 °C | [1][3] |
| Flash Point | 82 °C - 96 °C (closed cup) | [1][4] |
| Density | 1.356 g/cm³ at 25 °C | [4][5] |
| Solubility | Soluble in alcohol, ether, and benzene. Decomposes in hot water. | [1][4][6] |
| Vapor Density | 6.4 | [1] |
| Refractive Index | 1.5612 at 20 °C | [1] |
Table 2: Toxicological Information
| Endpoint | Result | Reference |
| Acute Toxicity (Oral) | No data available | [4][7] |
| Acute Toxicity (Dermal) | No data available | [4][7] |
| Acute Toxicity (Inhalation) | No data available | [4][7] |
| Skin Corrosion/Irritation | Causes skin irritation (GHS Category 2) | [7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (GHS Category 2A) | [7][8] |
| Respiratory or Skin Sensitization | No data available | [4] |
| Germ Cell Mutagenicity | No data available | [4] |
| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [4] |
| Reproductive Toxicity | No data available | [4][7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (GHS Category 3) | [4][7][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [4] |
| Aspiration Hazard | No data available | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Flammable liquids | H227: Combustible liquid |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Generalized Experimental Protocols
While specific experimental reports on the toxicology of this compound are not publicly available, this section describes generalized protocols for assessing skin and eye irritation, consistent with standardized guidelines such as those from the OECD. These are provided for illustrative purposes to offer insight into how such data are typically generated.
Disclaimer: The following protocols are generalized and may not reflect the exact methodology used for the classification of this compound.
Skin Irritation Testing (Based on OECD TG 404)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test System: Healthy young adult albino rabbits are typically used.
-
Procedure:
-
The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
0.5 mL of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin.
-
The treated area is covered with a gauze patch and an occlusive dressing for a 4-hour exposure period.
-
Following exposure, the patch is removed, and the skin is gently cleansed.
-
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale.
-
Classification: The substance is classified based on the mean scores for erythema and edema.
Eye Irritation Testing (Based on OECD TG 405)
This test evaluates the potential of a substance to cause damage to the eye.
-
Test System: Healthy young adult albino rabbits are commonly used.
-
Procedure:
-
A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge). The severity of lesions is scored.
-
Classification: The classification of the substance's eye irritation potential is based on the severity and reversibility of the observed ocular lesions.
Safe Handling and Emergency Procedures
Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved equivalents.[4]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear impervious clothing to prevent skin contact.[4][9]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.[4]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[7][10]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Protect from moisture and light.[1][7]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][7]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[4][7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Thermal decomposition can produce carbon oxides and hydrogen bromide gas.[4][7]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[4]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Remove all sources of ignition.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Containment and Cleaning: Contain spillage and then collect with non-combustible absorbent material (e.g., sand, earth, vermiculite) and place in a container for disposal according to local regulations.[4]
Visualized Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships for the safe management of this compound.
References
- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]
- 6. This compound | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. onesearch.neu.edu [onesearch.neu.edu]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of (1-Bromoethyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (1-Bromoethyl)benzene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents standardized experimental protocols for determining solubility and miscibility.
Core Concepts of Solubility
The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For liquid-liquid systems, the term "miscibility" is often used. Miscible liquids are soluble in each other in all proportions, forming a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its phenyl group and a bromoethyl substituent, is a moderately polar molecule.
Data Presentation: Qualitative Solubility of this compound
This compound is widely reported to be soluble in common organic solvents.[1][2][3][4][5][6][7][8] It is considered insoluble or sparingly soluble in water.[4] The term "soluble" in many chemical catalogs and databases often implies miscibility for liquid solutes in liquid solvents, especially when no specific solubility limit is provided. The following table summarizes the qualitative solubility and provides an interpretation based on common usage in chemical literature.
| Solvent | Chemical Class | Qualitative Solubility/Miscibility | Interpretation & Rationale |
| Alcohols | |||
| Ethanol (B145695) | Polar Protic | Soluble[1][2][3][4][5][7][8] | Likely miscible. The polarity of ethanol is compatible with the moderately polar nature of this compound. |
| Methanol | Polar Protic | Soluble (by extension) | Expected to be soluble, likely miscible, due to its similarity to ethanol. |
| Isopropanol | Polar Protic | Soluble (by extension) | Expected to be soluble, likely miscible. |
| Ethers | |||
| Diethyl Ether | Polar Aprotic | Soluble[1][2][4][5][7][8] | Likely miscible. Diethyl ether is a common solvent for organic compounds of moderate polarity. |
| Aromatic Hydrocarbons | |||
| Benzene (B151609) | Nonpolar | Soluble[1][2][4][5][7][8] | Likely miscible. The nonpolar benzene ring of this compound interacts favorably with benzene. |
| Toluene | Nonpolar | Soluble (by extension) | Expected to be miscible due to its structural and chemical similarity to benzene. |
| Halogenated Solvents | |||
| Dichloromethane | Polar Aprotic | Soluble (by extension) | Expected to be a good solvent for this compound due to its ability to engage in dipole-dipole interactions. |
| Ketones | |||
| Acetone (B3395972) | Polar Aprotic | Soluble (by extension) | The polarity of acetone should be compatible with the polar groups of this compound, suggesting good solubility. |
| Esters | |||
| Ethyl Acetate | Polar Aprotic | Soluble (by extension) | Expected to be a good solvent. |
| Alkanes | |||
| Cyclohexane (B81311) | Nonpolar | Likely Soluble | The nonpolar nature of cyclohexane may allow for some solubility, though likely less than with aromatic or more polar solvents. |
| Water | |||
| Water | Highly Polar Protic | Insoluble/Sparingly Soluble[4] | The hydrophobic benzene ring and the lack of strong hydrogen bonding capability lead to poor solubility in water. A quantitative value for a related isomer, (2-Bromoethyl)benzene, is reported as 0.039 g/L, suggesting very low solubility for this compound as well. |
Experimental Protocols
The following are detailed methodologies for determining the solubility and miscibility of this compound in organic solvents. These are generalized protocols that can be adapted for specific laboratory settings and equipment.
Protocol 1: Determination of Miscibility
This protocol is used to determine if this compound is miscible in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Graduated cylinders or pipettes
-
Test tubes or vials with stoppers
-
Vortex mixer (optional)
-
Constant temperature bath (optional)
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Bring the this compound and the solvent to the desired experimental temperature (e.g., room temperature, 25°C).
-
Mixing: In a clean test tube, combine the this compound and the solvent in a 1:1 volume ratio (e.g., 2 mL of each).
-
Agitation: Stopper the test tube and shake vigorously for 10-20 seconds. A vortex mixer can be used for more thorough mixing.
-
Observation: Allow the mixture to stand for a few minutes and observe.
-
Miscible: If the resulting liquid is clear and forms a single phase, the two liquids are miscible.
-
Immiscible: If the mixture is cloudy or separates into two distinct layers, the liquids are immiscible.
-
-
Confirmation (for clear mixtures): If the indices of refraction of the two liquids are very similar, an immiscible mixture may appear clear. If there is any doubt, varying the proportions of the two liquids (e.g., 1:3 and 3:1 ratios) and observing for any phase separation can provide further confirmation.
-
Temperature Effects (Optional): To study the effect of temperature, the procedure can be repeated at different temperatures by placing the test tube in a constant temperature bath.
Protocol 2: Quantitative Determination of Solubility (for Partially Soluble Systems)
This protocol is for determining the specific solubility of this compound in a solvent where it is not fully miscible.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Volumetric flasks
-
Saturated solution preparation vessel (e.g., a flask with a magnetic stirrer)
-
Constant temperature bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV))
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a flask.
-
Place the flask in a constant temperature bath and stir vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of an undissolved phase of this compound is necessary to confirm saturation.
-
-
Sampling:
-
Stop the stirring and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial not to disturb the undissolved layer.
-
Filter the collected sample through a syringe filter to remove any suspended microdroplets.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the standard solutions using a suitable analytical method (e.g., GC-FID or HPLC-UV) to generate a calibration curve.
-
Dilute the filtered saturated sample to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound using the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described above.
References
- 1. This compound | 585-71-7 [chemicalbook.com]
- 2. This compound CAS#: 585-71-7 [m.chemicalbook.com]
- 3. This compound | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Synthesis of (1-Bromoethyl)benzene from styrene
An In-depth Technical Guide to the Synthesis of (1-Bromoethyl)benzene from Styrene (B11656)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in various chemical processes, including controlled radical polymerization and the synthesis of pharmaceutical compounds. The primary focus of this document is the regioselective synthesis from styrene via electrophilic addition of hydrogen bromide (HBr).
Reaction Mechanism: Electrophilic Addition
The synthesis of this compound from styrene is a classic example of a Markovnikov electrophilic addition reaction. The regioselectivity of this reaction is dictated by the formation of the most stable carbocation intermediate.
The mechanism proceeds in two primary steps:
-
Protonation and Formation of a Benzylic Carbocation: The pi (π) electrons of the alkene in styrene act as a nucleophile, attacking the electrophilic hydrogen of hydrogen bromide. This protonation occurs on the terminal carbon of the double bond, leading to the formation of a secondary benzylic carbocation. This carbocation is particularly stable due to the resonance delocalization of the positive charge into the adjacent phenyl ring.[1]
-
Nucleophilic Attack by Bromide: The bromide ion (Br⁻), acting as a nucleophile, then attacks the electrophilic carbocation, forming the final product, this compound.
It is crucial to control the reaction conditions to prevent the anti-Markovnikov addition, which proceeds via a radical mechanism in the presence of peroxides or UV light and yields the isomeric product, (2-Bromoethyl)benzene.
Caption: Markovnikov addition of HBr to styrene.
Experimental Protocol
This section outlines a representative laboratory procedure for the synthesis of this compound from styrene.
2.1 Materials and Reagents
-
Styrene (C₈H₈)
-
Hydrogen bromide (30-33% solution in glacial acetic acid)
-
Glacial Acetic Acid (CH₃COOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Distilled water
2.2 Apparatus
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Apparatus for distillation under reduced pressure
2.3 Procedure
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve styrene (1.0 eq.) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add a solution of hydrogen bromide in glacial acetic acid (1.2 eq.) dropwise to the cooled styrene solution over a period of 1 hour, ensuring the temperature does not exceed 10 °C.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Pour the reaction mixture into a separatory funnel containing cold distilled water and extract with dichloromethane.
-
Wash the organic layer sequentially with distilled water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[2]
References
Commercial Availability and Technical Guide to (1-Bromoethyl)benzene for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
(1-Bromoethyl)benzene, also known as α-bromoethylbenzene, is a versatile reagent in organic synthesis, playing a crucial role as an initiator in polymerization reactions and as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its commercial availability from various suppliers, coupled with its specific reactivity, makes it an important compound for a wide range of research and development applications. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and detailed experimental protocols for its common applications.
Commercial Suppliers and Product Specifications
This compound is readily available from a number of reputable chemical suppliers. The typical purity offered is ≥95-97%, with the material being a clear, colorless to pale yellow liquid. It is important to note that this compound is sensitive to moisture, heat, and light, and should be stored accordingly under refrigeration and an inert atmosphere.[1][2]
Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Purity/Assay | Available Quantities | CAS Number |
| Sigma-Aldrich | 97% | 25 g, 100 g | 585-71-7 |
| Thermo Scientific Chemicals | 97%, ≥96.0% (GC) | 25 g, 100 g, 500 g | 585-71-7 |
| TCI America | >95.0% (GC) | 25 g, 100 g | 585-71-7 |
| Santa Cruz Biotechnology | ≥95% | Custom | 585-71-7 |
| Smolecule | In Stock | Custom | 585-71-7 |
| FAR Chemical | Not specified | Custom | 585-71-7 |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in experimental setups.
| Property | Value |
| Molecular Formula | C₈H₉Br |
| Molecular Weight | 185.06 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 94 °C at 16 mmHg |
| Density | 1.356 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.56 |
| Solubility | Soluble in alcohol, ether, and benzene.[3] |
Synthesis and Potential Impurities
Commercially, this compound is primarily synthesized through two main routes: the hydrobromination of styrene (B11656) or the radical bromination of ethylbenzene (B125841).[4] Each method can introduce specific impurities.
The free radical bromination of ethylbenzene is a common laboratory and industrial synthesis method. This reaction primarily yields this compound due to the stability of the benzylic radical intermediate. However, a potential byproduct is (2-bromoethyl)benzene, formed by the substitution of a hydrogen on the terminal methyl group.[5][6][7] Other potential impurities could include unreacted ethylbenzene and poly-brominated species.
The addition of hydrogen bromide to styrene is another viable synthetic route.[4] While this method can be efficient, the primary impurity of concern would be the isomeric (2-bromoethyl)benzene, although the formation of the benzylic bromide is generally favored.
A logical workflow for the synthesis of this compound from ethylbenzene is depicted below.
Caption: Synthesis workflow for this compound.
Key Experimental Protocols
This compound is a versatile reagent utilized in several key organic transformations. The following sections provide detailed experimental protocols for some of its most common applications.
Atom Transfer Radical Polymerization (ATRP) of Styrene
This compound is an excellent initiator for the controlled/"living" radical polymerization of styrene, allowing for the synthesis of polystyrene with a narrow molecular weight distribution.
Materials:
-
This compound (initiator)
-
Styrene (monomer)
-
Copper(I) bromide (CuBr) (catalyst)
-
2,2'-Bipyridine (bpy) (ligand)
-
Anisole (B1667542) (solvent)
Procedure:
-
In a glovebox, add CuBr (e.g., 0.1 mmol) and bpy (e.g., 0.2 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anisole (e.g., 5 mL) and degassed styrene (e.g., 5 mL, 43.4 mmol) to the flask.
-
Stir the mixture to form the copper-ligand complex, which should result in a colored solution.
-
Add this compound (e.g., 0.1 mmol) to the flask to initiate the polymerization.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the monomer conversion by gas chromatography (GC) and the polymer molecular weight and polydispersity by gel permeation chromatography (GPC).
-
To quench the reaction, cool the flask to room temperature and expose the mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., methanol).
-
Filter and dry the resulting polystyrene under vacuum.
Caption: Experimental workflow for ATRP of styrene.
Grignard Reagent Formation and Reaction
This compound can be used to prepare the corresponding Grignard reagent, 1-phenylethylmagnesium bromide, a powerful nucleophile for carbon-carbon bond formation.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Electrophile (e.g., benzaldehyde (B42025), carbon dioxide)
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (e.g., 1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to the magnesium.
-
Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of the electrophile (e.g., benzaldehyde in anhydrous ether) to the Grignard reagent.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Nucleophilic Substitution with Sodium Azide (B81097)
The bromine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. The reaction with sodium azide provides a route to 1-azidoethylbenzene, a useful intermediate for further transformations.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or acetone
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF or acetone.
-
Add sodium azide (e.g., 1.5 equivalents) to the solution.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or gentle heating) for a set period.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-azidoethylbenzene.
-
The product can be further purified by column chromatography if necessary. Caution: Organic azides can be explosive and should be handled with care.
Caption: Key reaction pathways of this compound.
Conclusion
This compound is a commercially accessible and highly valuable reagent for a multitude of applications in organic synthesis, particularly in the fields of polymer chemistry and pharmaceutical development. A thorough understanding of its properties, potential impurities, and established experimental protocols is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational resource for researchers and scientists, enabling them to leverage the full potential of this versatile chemical building block.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 585-71-7 | TCI AMERICA [tcichemicals.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. Buy this compound | 585-71-7 [smolecule.com]
- 5. homework.study.com [homework.study.com]
- 6. Question What is the product of the reaction between ethylbenzene and bro.. [askfilo.com]
- 7. homework.study.com [homework.study.com]
An In-depth Technical Guide to (1-Bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Bromoethyl)benzene, a halogenated aromatic hydrocarbon, is a versatile and reactive intermediate with significant applications in organic synthesis and the development of novel chemical entities. Its structure, featuring a bromine atom at the benzylic position, renders it susceptible to a variety of chemical transformations, making it a valuable building block for introducing the 1-phenylethyl moiety into more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to pharmaceutical research and development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 585-71-7 | [3] |
| Molecular Formula | C₈H₉Br | [3] |
| Molecular Weight | 185.06 g/mol | [3][4] |
| Boiling Point | 200 °C (decomposes) | [] |
| Melting Point | -65 °C | [] |
| Density | 1.356 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.560 | |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, benzene (B151609), and dichloromethane (B109758). | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the bromination of ethylbenzene (B125841) or the hydrobromination of styrene (B11656).
Free-Radical Bromination of Ethylbenzene
This method involves the reaction of ethylbenzene with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or AIBN, and often under photochemical conditions (UV light). The reaction proceeds via a free-radical chain mechanism, with selective bromination occurring at the benzylic position due to the resonance stabilization of the resulting benzylic radical.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylbenzene (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reaction Conditions: Irradiate the mixture with a UV lamp or heat to reflux to initiate the reaction. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide (B58015) byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Logical Relationship of the Synthesis Process:
Caption: Workflow for the synthesis of this compound via free-radical bromination.
Hydrobromination of Styrene
The addition of hydrogen bromide (HBr) to styrene can yield either this compound (Markovnikov product) or its isomer, (2-Bromoethyl)benzene (anti-Markovnikov product), depending on the reaction conditions.
In the absence of radical initiators, the electrophilic addition of HBr to styrene proceeds via a carbocation intermediate. The reaction follows Markovnikov's rule, where the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable benzylic carbocation. Subsequent attack by the bromide ion yields this compound.
Experimental Protocol:
-
Reaction Setup: In a fume hood, dissolve styrene (1 equivalent) in a non-polar, inert solvent like dichloromethane or diethyl ether in a flask cooled in an ice bath.
-
Addition of HBr: Bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Reaction and Monitoring: Stir the reaction mixture at low temperature and monitor its progress by TLC or GC.
-
Work-up and Purification: Upon completion, quench the reaction with a cold, dilute aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the product is purified by vacuum distillation.
In the presence of a radical initiator, such as peroxides (e.g., benzoyl peroxide), the addition of HBr to styrene follows a free-radical chain mechanism. This results in the anti-Markovnikov product, (2-Bromoethyl)benzene. It is crucial for researchers to be aware of this alternative pathway, as the presence of peroxide impurities can lead to the formation of the undesired isomer.
Signaling Pathway for Hydrobromination of Styrene:
Caption: Reaction pathways for the hydrobromination of styrene.
Chemical Reactivity and Synthetic Applications
The bromine atom in this compound is at a benzylic position, making it highly reactive towards nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ1 and Sₙ2 reactions with a variety of nucleophiles, such as alcohols, amines, and cyanides.[1] The benzylic carbocation formed in Sₙ1 reactions is stabilized by resonance with the benzene ring. These reactions are fundamental for introducing the 1-phenylethyl group into target molecules.
Elimination Reactions
When treated with a strong, non-nucleophilic base, this compound can undergo elimination to form styrene.
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of a wide range of organic compounds. It is used in the preparation of:
-
Ethers and Esters: By reacting with alkoxides and carboxylates, respectively.
-
Amines: Through reaction with ammonia (B1221849) or primary/secondary amines.
-
Nitriles: Via reaction with cyanide salts.
Relevance in Drug Development
While specific examples of marketed drugs directly synthesized from this compound are not prominently documented in publicly available literature, its utility as a precursor for active pharmaceutical ingredients (APIs) is recognized.[4] The 1-phenylethyl motif is present in numerous biologically active compounds. The reactivity of this compound allows for its incorporation as a key structural element in the synthesis of potential drug candidates.
It is important to distinguish this compound from its isomer, (2-Bromoethyl)benzene . The latter is frequently cited as a precursor in the synthesis of various pharmaceuticals, including some beta-blockers, antidepressants, and antihistamines.[6][7] This is due to the different connectivity of the bromine atom, which leads to distinct synthetic pathways and final products.
The primary role of this compound in a drug development context is as a versatile building block for creating libraries of compounds for screening and structure-activity relationship (SAR) studies. Its ability to introduce a chiral center also makes it valuable in asymmetric synthesis to produce enantiomerically pure compounds, which is often a critical factor for pharmacological activity and safety.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (Proton NMR):
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm.
-
Benzylic Proton (-CHBr): A quartet around δ 5.2 ppm.
-
Methyl Protons (-CH₃): A doublet around δ 2.0 ppm.
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Multiple signals between δ 126-142 ppm.
-
Benzylic Carbon (-CHBr): A signal around δ 49 ppm.
-
Methyl Carbon (-CH₃): A signal around δ 25 ppm.
Safety and Handling
This compound is a skin and eye irritant and may cause lacrimation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a valuable and reactive chemical intermediate with established applications in organic synthesis. Its ability to introduce the 1-phenylethyl moiety makes it a useful tool for medicinal chemists and drug development professionals in the design and synthesis of novel bioactive molecules. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in a research and development setting.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. nbinno.com [nbinno.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
The Stereochemical Landscape of (1-Bromoethyl)benzene: A Technical Guide for Advanced Research
(1-Bromoethyl)benzene , a seemingly simple halogenated aromatic hydrocarbon, holds a significant position in the realm of stereochemistry, serving as a versatile chiral building block in asymmetric synthesis and drug development. Its single stereocenter gives rise to a fascinating interplay of structure, reactivity, and biological activity. This technical guide provides an in-depth exploration of the chirality and stereochemistry of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Concepts: Chirality and Enantiomers
This compound, with the chemical formula C₈H₉Br, possesses a chiral center at the benzylic carbon atom.[1] This carbon is bonded to four different substituents: a phenyl group, a bromine atom, a methyl group, and a hydrogen atom. This tetrahedral arrangement results in the existence of two non-superimposable mirror images, known as enantiomers.[1]
These enantiomers are designated as (R)-(1-Bromoethyl)benzene and (S)-(1-Bromoethyl)benzene according to the Cahn-Ingold-Prelog (CIP) priority rules.[1] The priority of the substituents attached to the chiral center is assigned based on their atomic number: Bromine (highest), Phenyl group, Methyl group, and Hydrogen (lowest).[1]
Physicochemical and Stereochemical Data
The distinct three-dimensional arrangement of atoms in each enantiomer leads to differences in their interaction with plane-polarized light, a property known as optical activity. However, most other physical properties are identical for both enantiomers.
| Property | (R)-(+)-(1-Bromoethyl)benzene | (S)-(-)-(1-Bromoethyl)benzene | Racemic (±)-(1-Bromoethyl)benzene |
| Molecular Formula | C₈H₉Br | C₈H₉Br | C₈H₉Br |
| Molecular Weight | 185.06 g/mol [2][3] | 185.06 g/mol [4] | 185.06 g/mol [5] |
| CAS Number | 1459-14-9 | 3756-40-9[4] | 585-71-7[2][3] |
| Boiling Point | 94 °C at 16 mmHg[5][6] | Not specified | 94 °C at 16 mmHg[5][6] |
| Density | Not specified | Not specified | 1.356 g/mL at 25 °C[6] |
| Refractive Index | Not specified | Not specified | n20/D 1.56[6] |
| Optical Rotation | Positive (+) | Negative (-) | 0° |
Stereoselective Synthesis and Resolution
The preparation of enantiomerically pure this compound is crucial for its application in stereoselective synthesis. This can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.
A common method for the asymmetric synthesis of (R)-(+)-(1-Bromoethyl)benzene involves the stereospecific bromination of (S)-(-)-1-phenylethanol.[7] This reaction typically proceeds with an inversion of configuration at the chiral center.
The resolution of a racemic mixture of this compound involves separating the two enantiomers.[8] A widely used technique is the formation of diastereomers by reacting the racemate with a chiral resolving agent.[8] These resulting diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[8] Subsequent removal of the resolving agent yields the individual enantiomers.[8]
Experimental Protocols
Synthesis of (+)-[(R)-1-Bromoethyl]benzene from (S)-(-)-1-Phenylethanol
This protocol describes a typical Appel-type halogenation reaction for the stereospecific synthesis of (R)-(1-Bromoethyl)benzene.
Materials:
-
(S)-(-)-1-Phenylethanol
-
Triphenylphosphine (B44618) (PPh₃)
-
1,2-Dibromo-1,1,2,2-tetrachloroethane (DBTCE)
-
Dichloromethane (B109758) (CH₂Cl₂, freshly distilled)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve triphenylphosphine (2.2 mmol) in freshly distilled dichloromethane (4.0 mL) at 20 °C in a dry reaction flask under an inert atmosphere.[7]
-
Add a solution of DBTCE (2.2 mmol) in freshly distilled dichloromethane (4.0 mL) dropwise to the PPh₃ solution. A white colloidal mixture will form. Stir for 2 minutes.[7]
-
Add a solution of (S)-(-)-1-phenylethanol (2.0 mmol) in freshly distilled dichloromethane (4.0 mL) dropwise to the mixture over 2 minutes. The reaction mixture should become a colorless solution.[7]
-
Stir the resulting solution for 5 minutes at 20 °C.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using petroleum ether or a mixture of petroleum ether/EtOAc as the eluent to yield (+)-[(R)-1-Bromoethyl]benzene.[7]
Reactivity and Stereochemical Outcomes
The stereochemistry of this compound plays a critical role in its chemical transformations, particularly in nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E2) reactions.[9]
-
Sₙ2 Reactions: In an Sₙ2 reaction, a nucleophile attacks the chiral center from the side opposite to the leaving group (bromine). This results in an inversion of the stereochemical configuration. For example, the reaction of (R)-(1-bromoethyl)benzene with a strong nucleophile will yield the (S)-product.[10]
-
Sₙ1 Reactions: An Sₙ1 reaction proceeds through a planar carbocation intermediate.[11] This leads to the loss of stereochemical information, typically resulting in a racemic mixture of the (R) and (S) products.[10][11]
-
E2 Reactions: In an E2 elimination, a strong base removes a proton from the carbon adjacent to the chiral center, leading to the formation of styrene. The stereochemistry of the starting material can influence the reaction rate but does not result in a chiral product.
Applications in Research and Drug Development
The chiral nature of this compound makes it a valuable precursor in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[12][13] The biological activity of a drug is often highly dependent on its stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.[14]
This compound has been utilized in:
-
Asymmetric Esterification: It acts as a coupling agent in the presence of a chiral catalyst to produce optically active esters.[1][15]
-
Controlled Radical Polymerization: It serves as an initiator in techniques like Atom Transfer Radical Polymerization (ATRP) for the synthesis of polymers with well-defined architectures.[1][15]
-
Synthesis of Pharmaceutical Intermediates: Its ability to introduce a chiral benzylic moiety makes it a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).[16][17]
The principle of "chiral switching," where a successful racemic drug is redeveloped as a single enantiomer, underscores the importance of chiral building blocks like this compound in creating safer and more effective medicines.
Conclusion
This compound serves as a fundamental model for understanding the principles of stereochemistry and a powerful tool in the hands of synthetic chemists. Its chirality, coupled with its versatile reactivity, makes it an indispensable component in the synthesis of complex, enantiomerically pure molecules. A thorough understanding of its stereochemical properties and reaction pathways is essential for its effective application in academic research and the development of next-generation pharmaceuticals.
References
- 1. Buy this compound | 585-71-7 [smolecule.com]
- 2. Benzene, (1-bromoethyl)- [webbook.nist.gov]
- 3. Benzene, (1-bromoethyl)- [webbook.nist.gov]
- 4. [(S)-1-Bromoethyl]benzene | C8H9Br | CID 12217727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1-溴乙基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (+)-[(R)-1-Bromoethyl]benzene synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.com [brainly.com]
- 10. Solved 17. (6) (R)-(1-bromoethyl)benzene can undergo either | Chegg.com [chegg.com]
- 11. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. CAS 585-71-7: this compound | CymitQuimica [cymitquimica.com]
- 17. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols: (1-Bromoethyl)benzene in Organic Synthesis
Introduction
(1-Bromoethyl)benzene, also known as α-bromoethylbenzene, is a versatile organobromine compound widely utilized as a key intermediate in organic synthesis.[1] Its structure, featuring a reactive benzylic bromide, makes it an excellent substrate for a variety of transformations, including nucleophilic substitutions, organometallic reagent formation, and polymerization initiation.[2] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, highlighting its utility in constructing complex molecular architectures for pharmaceuticals, agrochemicals, and fine chemicals.[1][3]
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented below.[4][][6]
| Property | Value |
| Molecular Formula | C₈H₉Br |
| Molecular Weight | 185.06 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 94 °C at 16 mmHg[4] |
| Melting Point | -65 °C[4][] |
| Density | 1.356 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.56 (lit.) |
| Solubility | Soluble in alcohol, ether, and benzene. Decomposes in hot water.[4][6] |
| CAS Number | 585-71-7[7] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Key Applications & Experimental Protocols
Nucleophilic Substitution Reactions
The benzylic position of this compound is highly susceptible to nucleophilic attack, proceeding readily through both Sₙ1 and Sₙ2 mechanisms depending on the nucleophile and reaction conditions.[8][9] This reactivity is fundamental to its role as a building block, allowing for the introduction of a wide range of functional groups.
References
- 1. CAS 585-71-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 4. This compound | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 585-71-7 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]
- 9. Solved 17. (6) (R)-(1-bromoethyl)benzene can undergo either | Chegg.com [chegg.com]
Application Notes & Protocols: (1-Bromoethyl)benzene in Atom Transfer Radical Polymerization
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.[1][2] A key component in any ATRP system is the initiator, an alkyl halide that determines the number of growing polymer chains and incorporates its structure as one of the polymer end groups.[1][3] (1-Bromoethyl)benzene, also known as 1-phenylethyl bromide, is a widely used and effective initiator for the ATRP of various monomers, particularly styrenes and acrylates.[4][5] Its structure allows for rapid and quantitative initiation, which is crucial for achieving narrow molecular weight distributions.[3]
Application Notes
Mechanism of Initiation and Polymerization
This compound initiates polymerization through a reversible atom transfer process. The process is catalyzed by a transition metal complex, typically copper or iron-based, which cycles between a lower and a higher oxidation state.[4][6] The catalyst in its lower oxidation state (e.g., Cu(I)Br) abstracts the bromine atom from this compound. This generates a 1-phenylethyl radical, the active species that initiates polymerization by adding to a monomer molecule, and the catalyst in its higher oxidation state (e.g., Cu(II)Br₂).[6] This equilibrium between active (radical) and dormant (halide-capped) species is heavily shifted towards the dormant side, keeping the radical concentration low and thus minimizing termination reactions.
Caption: ATRP mechanism initiated by this compound.
Monomer Scope
This compound is an effective initiator for a range of monomers. Its performance is dictated by the relative stability of the propagating radical and the ATRP equilibrium constant for the specific monomer.[6]
-
Styrene (B11656) and Derivatives: this compound is an excellent initiator for styrene, leading to well-controlled polymerizations with predictable molecular weights and low polydispersities.[4][5]
-
Methacrylates: It is successfully used for the polymerization of methyl methacrylate (B99206) (MMA), yielding polymers with controlled characteristics.[4]
-
Acrylates: While usable for acrylates, control can sometimes be more challenging compared to styrene and methacrylates.
-
Unsuitable Monomers: Attempts to polymerize certain monomers like acrylamide (B121943) using this compound under typical copper-based ATRP conditions have been unsuccessful.[3] This is attributed to side reactions, including catalyst inactivation by the amide group.[3] For monomers like 4-vinylpyridine, the corresponding chloride initiator, (1-chloroethyl)benzene, is preferred to reduce nucleophilic substitution side reactions with the monomer.[1]
Catalyst Systems
Various transition metal complexes can be used to catalyze ATRP initiated by this compound.
-
Copper-Based Catalysts: The most common systems utilize a copper(I) halide (e.g., CuBr) complexed with nitrogen-based ligands such as bipyridines (e.g., dNbpy) or multidentate amines (e.g., PMDETA, Me6TREN).[1][7] The choice of ligand is critical as it tunes the catalyst's redox potential and solubility, thereby controlling the polymerization rate and level of control.[6]
-
Iron-Based Catalysts: Iron complexes (e.g., FeBr₂) with ligands like tri-n-butylamine have also been reported for the ATRP of styrene and MMA with this compound as the initiator, offering a more environmentally friendly and cost-effective alternative to copper.[4]
Kinetic Data and Polymer Properties
The kinetics of ATRP are typically first-order with respect to the monomer, initiator, and catalyst concentrations.[3][8] This relationship allows for the theoretical molecular weight (Mn) to be predetermined by the initial ratio of monomer to initiator. The following tables summarize representative data from ATRP reactions initiated by this compound.
Table 1: Iron-Catalyzed ATRP of Styrene and MMA Data synthesized from descriptive text in literature.[4]
| Monomer | Catalyst / Ligand | Temp (°C) | Initiator | Mn ( g/mol ) | Đ (Mw/Mn) | Notes |
| Styrene (St) | FeBr₂ / P(n-Bu)₃ | 110 | This compound | - | ~1.5 | Moderate control |
| MMA | FeBr₂ / P(n-Bu)₃ | 110 | This compound | - | >1.8 | Poor control |
| Styrene (St) | FeBr₂ / N(n-Bu)₃ | 110 | This compound | 10,000 | <1.3 | Well-controlled |
| MMA | FeBr₂ / N(n-Bu)₃ | 110 | This compound | 12,000 | <1.4 | Well-controlled |
Table 2: Copper-Catalyzed ATRP of Styrene Data synthesized from descriptive text in literature.[5]
| Ligand | Initiator | Catalyst/Ligand Ratio | Solvent | Mn ( g/mol ) | Đ (Mw/Mn) | Notes |
| BPDA | This compound | 1 / 1 | DMF | High at low conversion | - | Linear first-order kinetics observed |
| BMDA** | This compound | 1 / 1 | Toluene | High at low conversion | - | Linear first-order kinetics observed |
| BPDA: N,N’-bis[phenyl(pyrid-2-yl)methylene]ethane-1,2-diamine | ||||||
| **BMDA: N,N’-bis[methyl(pyrid-2-yl)methylene]ethane-1,2-diamine |
Experimental Protocols
General Considerations
-
Safety: this compound is a lachrymator and should be handled in a well-ventilated fume hood. All reagents should be handled according to their respective safety data sheets. Solvents and monomers are often flammable.
-
Materials: Monomers should be passed through a column of basic alumina (B75360) to remove inhibitors prior to use. Solvents should be dried and degassed. The copper(I) catalyst is sensitive to oxidation and should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Equipment: Reactions are typically performed in Schlenk flasks or sealed tubes under an inert atmosphere to prevent catalyst oxidation and premature termination.
Protocol 1: Bulk ATRP of Styrene Initiated by this compound
This protocol describes a typical procedure for the copper-catalyzed bulk polymerization of styrene.
-
Catalyst/Ligand Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol) and 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) (e.g., 81.3 mg, 0.2 mmol).
-
Degassing: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to remove all oxygen.
-
Addition of Monomer and Initiator: Using degassed syringes, add styrene (e.g., 10.4 g, 100 mmol) to the flask. Allow the mixture to stir for 10 minutes to dissolve the catalyst complex, which should form a homogeneous colored solution.
-
Initiation: Add this compound (e.g., 185 mg, 1.0 mmol) via syringe to start the polymerization. The target degree of polymerization is [Styrene]/[this compound] = 100.
-
Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir.
-
Monitoring: At timed intervals, withdraw small aliquots via a degassed syringe and quench them in THF. Analyze monomer conversion by gas chromatography (GC) and molecular weight/polydispersity by size exclusion chromatography (SEC).
-
Termination: After reaching the desired conversion (or time), cool the flask to room temperature and open it to the air to quench the polymerization by oxidizing the catalyst.
-
Purification: Dilute the viscous reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by pouring the solution into a large volume of cold methanol. Filter and dry the resulting polystyrene under vacuum.
Caption: General workflow for ATRP of styrene.
Protocol 2: Solution ATRP of Methyl Methacrylate (MMA)
This protocol is adapted for the solution polymerization of MMA, which is often performed at a lower temperature than styrene.[9][10]
-
Catalyst/Ligand Preparation: In a dry Schlenk flask, add CuBr (e.g., 7.2 mg, 0.05 mmol) and N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) (e.g., 10.4 µL, 0.05 mmol).
-
Degassing: Seal the flask and remove oxygen by performing three freeze-pump-thaw cycles.
-
Addition of Solvent and Monomer: Under an argon atmosphere, add degassed anisole (B1667542) (5 mL) and degassed MMA (e.g., 5.0 g, 50 mmol) via syringe. Stir until the catalyst dissolves.
-
Initiation: Add this compound (e.g., 68 µL, 0.5 mmol) via syringe. The target degree of polymerization is [MMA]/[this compound] = 100.
-
Polymerization: Place the flask in a thermostatically controlled oil bath at 70 °C.
-
Monitoring and Termination: Follow steps 6 and 7 from Protocol 1.
-
Purification: Follow step 8 from Protocol 1 to purify the resulting poly(methyl methacrylate).
This compound is a versatile and highly efficient initiator for atom transfer radical polymerization. It provides excellent control over the polymerization of styrenes and methacrylates, enabling the synthesis of polymers with predetermined molecular weights and narrow polydispersities.[4][5] The choice of an appropriate catalyst system and adherence to stringent, oxygen-free reaction conditions are paramount to achieving successful and controlled polymerization. These protocols and notes serve as a comprehensive guide for researchers utilizing this compound to develop novel polymeric materials.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Fundamentals of an ATRP Reaction - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRDizin [search.trdizin.gov.tr]
- 6. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols for Suzuki Coupling Reactions Involving (1-Bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid) with an organic halide or triflate.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have made it a favored method for constructing biaryl and substituted aromatic frameworks, which are common motifs in pharmaceuticals and advanced materials.[3]
This document provides detailed application notes and protocols for the Suzuki coupling of (1-Bromoethyl)benzene, a secondary benzylic halide. The coupling of secondary benzylic halides can present unique challenges, but with appropriate selection of catalyst, ligand, and reaction conditions, high yields of the desired 1,1-diarylalkane products can be achieved. These protocols are based on established methods for the Suzuki-Miyaura coupling of secondary benzylic and other challenging aryl bromides.
Generalized Reaction Scheme
Caption: General scheme of the Suzuki coupling of this compound.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The yields are based on typical results for Suzuki couplings of secondary benzylic bromides and may vary depending on the specific reaction setup and purification.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%)¹ |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2.0 equiv) | Toluene/H₂O (4:1) | 90 | 12-18 | 75-85 |
| 2 | 4-Methylphenylboronic Acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0 equiv) | Dioxane | 100 | 12-16 | 80-90 |
| 3 | 4-Methoxyphenylboronic Acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (2.0 equiv) | DMF/H₂O (5:1) | 85 | 16-24 | 70-80 |
¹ Yields are estimated based on literature for similar secondary benzylic bromides and are for illustrative purposes. Actual yields may vary.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Detailed Experimental Protocols
Note: These protocols are adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.[3][4][5] Proper laboratory safety procedures should be followed at all times.
Protocol 1: Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 185 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add the toluene and water solvent system to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford 1-phenyl-1-phenylethane.
Protocol 2: Coupling of this compound with 4-Methylphenylboronic Acid
Materials:
-
This compound (1.0 mmol, 185 mg)
-
4-Methylphenylboronic Acid (1.2 mmol, 163 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (B84403) (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add palladium(II) acetate and SPhos to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Add this compound, 4-methylphenylboronic acid, and potassium phosphate to the flask.
-
Add anhydrous 1,4-dioxane.
-
Seal the flask and purge with nitrogen or argon for 10-15 minutes by bubbling the gas through the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1-(p-tolyl)ethane.
Protocol 3: Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 mmol, 185 mg)
-
4-Methoxyphenylboronic Acid (1.2 mmol, 182 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 mmol, 22 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
N,N-Dimethylformamide (DMF) (8 mL)
-
Deionized Water (1.6 mL)
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, cesium carbonate, and PdCl₂(dppf).
-
Add the DMF and water solvent mixture.
-
Seal the vial and purge with an inert gas.
-
Heat the reaction mixture to 85 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 16-24 hours for completion.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and water (15 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain 1-(4-methoxyphenyl)-1-phenylethane.
References
Application Notes and Protocols for the Formation of Grignard Reagent from (1-Bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the formation of the Grignard reagent, (1-phenylethyl)magnesium bromide, from (1-bromoethyl)benzene. Grignard reagents are pivotal in organic synthesis for the formation of carbon-carbon bonds, a fundamental process in the development of new pharmaceutical compounds.[1] This protocol addresses the specific challenges associated with the use of secondary benzylic halides, such as the competing Wurtz coupling side reaction, and provides optimized conditions to maximize the yield of the desired organometallic intermediate.[2][3] A detailed procedure for the subsequent reaction of (1-phenylethyl)magnesium bromide with acetone (B3395972) to synthesize 2-phenyl-2-propanol (B165765) is also included as a practical application.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases widely employed in organic chemistry.[4] Their utility in forming new carbon-carbon bonds makes them indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an aprotic ethereal solvent.
This compound, a secondary benzylic bromide, presents specific challenges in Grignard reagent formation. The primary competing side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting halide to form a dimer (in this case, 2,3-diphenylbutane), thereby reducing the yield of the desired (1-phenylethyl)magnesium bromide.[2][3] Careful selection of reaction parameters, particularly the solvent, is crucial to mitigate this side reaction.
Data Presentation: Reaction Parameters and Expected Yields
The yield of the Grignard reagent is influenced by several factors, including the purity of reagents and glassware, the choice of solvent, and the reaction temperature. The following table summarizes typical yields for Grignard formation from aryl bromides under various conditions. While specific data for this compound is limited, these values provide a reasonable expectation.
| Parameter | Condition | Expected Yield of Grignard Reagent | Key Considerations |
| Solvent | Diethyl Ether (Et₂O) | 70-90% | Preferred for minimizing Wurtz coupling with benzylic halides. Highly flammable. |
| Tetrahydrofuran (THF) | 50-70% | Can promote Wurtz coupling for benzylic halides. Higher boiling point allows for higher reaction temperatures. | |
| 2-Methyltetrahydrofuran (2-MeTHF) | 70-90% | A greener alternative to THF and Et₂O, reported to suppress Wurtz coupling. | |
| Initiator | Iodine (I₂) | - | A crystal is often used to activate the magnesium surface. |
| 1,2-Dibromoethane | - | A small amount can be used to initiate the reaction by exposing a fresh magnesium surface. | |
| Temperature | Gentle Reflux | - | The reaction is exothermic and often self-sustaining once initiated. External heating may be required to start or complete the reaction. |
Experimental Protocols
Formation of (1-Phenylethyl)magnesium Bromide
This protocol describes the preparation of (1-phenylethyl)magnesium bromide from this compound. All glassware must be scrupulously dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot under a stream of dry, inert gas (nitrogen or argon) to prevent atmospheric moisture from quenching the reaction.[5]
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether (or 2-MeTHF)
-
Iodine (one small crystal)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, a reflux condenser fitted with a drying tube or inert gas inlet, and a dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until the purple iodine vapor is observed and then dissipates. This process activates the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether (or 2-MeTHF) in the dropping funnel. Add a small portion (approximately 10%) of this solution to the activated magnesium. The reaction is initiated when the solution becomes cloudy and gentle bubbling is observed. Gentle warming with the palm of your hand may be necessary.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic. If the reflux becomes too vigorous, the rate of addition should be slowed, and an ice bath can be used for cooling.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting greyish-brown, cloudy solution is the (1-phenylethyl)magnesium bromide Grignard reagent. It should be used immediately in the next step.
Application: Synthesis of 2-Phenyl-2-propanol
This protocol details the reaction of the prepared (1-phenylethyl)magnesium bromide with acetone to yield 2-phenyl-2-propanol.
Materials:
-
(1-Phenylethyl)magnesium bromide solution (from Protocol 3.1)
-
Anhydrous acetone
-
Anhydrous diethyl ether (or 2-MeTHF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether (or 2-MeTHF). Add the acetone solution dropwise to the stirred Grignard reagent solution. A white precipitate will form.
-
Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise while stirring. This will dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the crude 2-phenyl-2-propanol.
-
Purification (Optional): The crude product can be purified by distillation or column chromatography if necessary.
Mandatory Visualizations
Caption: Experimental workflow for the formation of (1-phenylethyl)magnesium bromide.
Caption: Reaction pathway for the synthesis of 2-phenyl-2-propanol via a Grignard reagent.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with (1-Bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Bromoethyl)benzene, also known as α-phenylethyl bromide, is a versatile benzylic halide that serves as a valuable intermediate in organic synthesis. Its reactivity is characterized by the ability to undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms. The benzylic position of the bromine atom allows for the stabilization of a carbocation intermediate, facilitating the S(_N)1 pathway, while its secondary nature also permits backside attack by strong nucleophiles via the S(_N)2 pathway. This dual reactivity makes this compound a key building block for the synthesis of a wide range of functionalized molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and quantitative data for nucleophilic substitution reactions involving this compound, with a focus on guiding researchers in predicting and controlling reaction outcomes.
Introduction to the Reactivity of this compound
The chemical behavior of this compound in nucleophilic substitution reactions is governed by a competition between the unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways. The choice of reaction conditions—specifically the nucleophile, solvent, and temperature—is critical in directing the reaction toward the desired mechanism and product.
-
S(_N)1 Pathway: Favored by weak nucleophiles and polar protic solvents (e.g., water, alcohols), which can stabilize the planar carbocation intermediate formed upon the departure of the bromide leaving group. Reactions proceeding through this mechanism on a chiral starting material typically result in a racemic or partially racemized product due to the nucleophile being able to attack either face of the carbocation.
-
S(_N)2 Pathway: Favored by strong, typically anionic, nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO). These solvents solvate the cation of the nucleophilic salt but leave the anion "naked" and highly reactive. The reaction proceeds via a concerted backside attack, leading to an inversion of stereochemistry at the chiral center.
The ability to selectively favor one pathway over the other is crucial for the stereocontrolled synthesis of complex molecules.
Mechanistic Pathways
The competing S(_N)1 and S(_N)2 mechanisms for this compound are illustrated below.
Experimental Protocols
The following protocols provide detailed methodologies for conducting S(_N)1 and S(_N)2 reactions with this compound.
Protocol 1: S(_N)1 Solvolysis in Aqueous Ethanol (B145695)
This protocol describes the solvolysis of this compound in aqueous ethanol, a classic example of an S(_N)1 reaction where the solvent acts as the nucleophile. The reaction progress can be monitored by titrating the HBr produced.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Acetone
-
0.01 M Sodium hydroxide (B78521) (NaOH) solution, standardized
-
Bromothymol blue indicator solution
-
Erlenmeyer flasks, burette, pipette, magnetic stirrer, and water bath
Procedure:
-
Prepare a 50% (v/v) aqueous ethanol solution.
-
In a 100 mL Erlenmeyer flask, add 50 mL of the 50% aqueous ethanol solution and 3-4 drops of bromothymol blue indicator.
-
If the solution is acidic (yellow), titrate with the 0.01 M NaOH solution until the solution is neutral (green-blue).
-
Prepare a 0.1 M stock solution of this compound in acetone.
-
Equilibrate the flask containing the aqueous ethanol solution to the desired reaction temperature (e.g., 25 °C) using a water bath.
-
To initiate the reaction, add 1.0 mL of the 0.1 M this compound solution to the flask and start a timer immediately.
-
As the solvolysis proceeds, HBr is formed, causing the indicator to turn yellow. Periodically, titrate the reaction mixture with the 0.01 M NaOH solution to the green-blue endpoint, recording the volume of NaOH added and the time.
-
Continue taking readings at regular intervals until the reaction is complete (i.e., no further HBr is produced).
-
The rate constant can be determined by plotting ln(V(∞) - V(_t)) versus time, where V(_t) is the volume of NaOH at time t, and V(∞) is the volume at the completion of the reaction.
Application Notes and Protocols for the Synthesis of Pharmaceuticals Using (1-Bromoethyl)benzene as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Bromoethyl)benzene is a versatile reagent in organic synthesis, serving as a precursor for the introduction of the 1-phenylethyl moiety into a variety of molecular scaffolds. This structural motif is present in a range of biologically active compounds. Due to the benzylic position of the bromine atom, this compound is particularly susceptible to nucleophilic substitution reactions, making it a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]
These application notes provide detailed protocols for the synthesis of pharmaceutical precursors and analogs using this compound, with a focus on N-alkylation of heterocyclic amines, a common strategy in drug discovery.
Synthesis of N-(1-Phenylethyl)piperidine Derivatives: Precursors for CNS-active Agents
The N-phenylethylpiperidine scaffold is a key structural component in a variety of centrally acting pharmaceuticals, including analgesics and acetylcholinesterase inhibitors. The synthesis of analogs of the Alzheimer's disease drug, Donepezil, often involves the preparation of N-(1-phenylethyl)piperidine intermediates.[2][3] While multi-step syntheses from chiral amines are common, direct N-alkylation of piperidine (B6355638) derivatives with this compound offers a straightforward route to these important precursors.
Logical Workflow for N-Alkylation of Piperidine with this compound
Caption: General workflow for the synthesis of 1-(1-Phenylethyl)piperidine.
Experimental Protocol: Synthesis of 1-(1-Phenylethyl)piperidine
This protocol describes a general method for the N-alkylation of piperidine with this compound.
Materials:
-
Piperidine
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve piperidine (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the stirred solution.
-
Addition of Alkylating Agent: Slowly add this compound (1.1 equivalents) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(1-phenylethyl)piperidine.
Quantitative Data:
The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of piperidine with this compound.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Piperidine | 1.0 eq | |
| This compound | 1.1 eq | A slight excess of the alkylating agent is used. |
| Potassium Carbonate | 1.5 eq | Acts as the base to neutralize the HBr formed. |
| Solvent | Acetonitrile | A polar aprotic solvent is suitable. |
| Temperature | Reflux (~82°C) | Heating is typically required to drive the reaction. |
| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS for completion. |
| Yield | Moderate to Good | The yield can be optimized by careful control of reaction conditions. |
Synthesis of 4-(1-Phenylethyl)morpholine: A Morpholine (B109124) Scaffold for Drug Discovery
The morpholine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. Its favorable physicochemical properties often impart improved solubility and metabolic stability to drug candidates. The synthesis of 4-(1-phenylethyl)morpholine from this compound provides a key intermediate for the development of novel therapeutics.
Synthetic Pathway for 4-(1-Phenylethyl)morpholine
Caption: Synthesis of 4-(1-Phenylethyl)morpholine from this compound.
Experimental Protocol: Synthesis of 4-(1-Phenylethyl)morpholine
This protocol outlines the synthesis of 4-(1-phenylethyl)morpholine via direct alkylation.
Materials:
-
Morpholine
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a solution of morpholine (1.0 equivalent) in dichloromethane, add triethylamine (1.2 equivalents).
-
Addition of Alkylating Agent: Cool the mixture in an ice bath and add a solution of this compound (1.1 equivalents) in dichloromethane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(1-phenylethyl)morpholine.
Quantitative Data:
The table below provides a summary of the reaction conditions and expected results.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Morpholine | 1.0 eq | |
| This compound | 1.1 eq | |
| Triethylamine | 1.2 eq | Organic base to neutralize the acid byproduct. |
| Solvent | Dichloromethane | A common solvent for this type of reaction. |
| Temperature | 0°C to Room Temp. | Initial cooling helps to control the reaction rate. |
| Reaction Time | 24 hours | Reaction progress should be monitored. |
| Yield | Good | Yields can be high with proper purification. |
Conclusion
This compound is a valuable precursor for the synthesis of pharmaceutical intermediates, particularly for the introduction of the 1-phenylethyl group onto heterocyclic scaffolds like piperidine and morpholine. The protocols provided herein offer a foundation for the synthesis of libraries of compounds for drug discovery and for the development of specific therapeutic agents. The straightforward nature of these nucleophilic substitution reactions makes this compound an attractive building block for medicinal chemists.
References
Application of (1-Bromoethyl)benzene in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Bromoethyl)benzene is a versatile and efficient initiator in the field of polymer chemistry, particularly in controlled radical polymerization techniques. Its primary application lies in Atom Transfer Radical Polymerization (ATRP), a powerful method for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. This level of control is crucial for the development of advanced materials for various applications, including drug delivery, diagnostics, and smart materials.
This document provides detailed application notes and experimental protocols for the use of this compound as an initiator in the synthesis of polystyrene homopolymers and block copolymers.
Core Application: Initiator for Atom Transfer Radical Polymerization (ATRP)
This compound is an ideal initiator for the ATRP of a variety of monomers, most notably styrene (B11656) and its derivatives.[1] The mechanism of ATRP allows for the controlled growth of polymer chains, leading to polymers with predictable molecular weights and low polydispersities.
Signaling Pathway: Mechanism of ATRP Initiated by this compound
The ATRP process initiated by this compound involves a reversible activation and deactivation of the growing polymer chains. The process is catalyzed by a transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand.
Experimental Protocols
Synthesis of Polystyrene Homopolymer via ATRP
This protocol details the synthesis of polystyrene with a target molecular weight using this compound as the initiator.
Experimental Workflow
Materials:
-
Styrene (inhibitor removed by passing through basic alumina)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Tetrahydrofuran (THF)
-
Methanol
-
Neutral alumina
-
Schlenk flask, syringes, magnetic stirrer, oil bath
Procedure:
-
Reaction Setup: A dry Schlenk flask is charged with CuBr (e.g., 0.143 g, 1.0 mmol) and a magnetic stir bar. The flask is sealed with a rubber septum and deoxygenated by three cycles of vacuum and backfilling with argon.
-
Reagent Preparation: In a separate flask, styrene (e.g., 10.4 g, 100 mmol) and anisole (10 mL) are deoxygenated by bubbling with argon for 30 minutes.
-
Initiation of Polymerization: Deoxygenated PMDETA (e.g., 0.173 g, 1.0 mmol) is injected into the Schlenk flask containing CuBr. The mixture is stirred until a homogeneous green-brown solution is formed. The deoxygenated styrene/anisole solution is then transferred to the Schlenk flask via a cannula or a degassed syringe. Finally, this compound (e.g., 0.185 g, 1.0 mmol) is injected to start the polymerization.
-
Polymerization: The sealed flask is placed in a preheated oil bath at 110 °C and stirred for a specified time (e.g., 4-8 hours) to achieve the desired monomer conversion.
-
Termination and Purification: The polymerization is terminated by cooling the flask to room temperature and exposing the contents to air. The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated by adding the solution dropwise into a large excess of cold methanol. The precipitated polystyrene is collected by filtration and dried under vacuum.
Quantitative Data Summary:
| Entry | [Styrene]:[(1-BEB)]:[CuBr]:[PMDETA] | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:1:1 | 4 | 55 | 5,800 | 1.15 |
| 2 | 100:1:1:1 | 8 | 92 | 9,600 | 1.10 |
| 3 | 200:1:1:1 | 8 | 88 | 18,300 | 1.18 |
(Note: Data are representative and may vary based on specific experimental conditions.)
Synthesis of Polystyrene-b-poly(methyl methacrylate) Block Copolymer
This protocol describes the synthesis of a diblock copolymer using a polystyrene macroinitiator synthesized via ATRP with this compound.
Experimental Workflow
Materials:
-
Polystyrene macroinitiator (PSt-Br, synthesized as in Protocol 1)
-
Methyl methacrylate (B99206) (MMA, inhibitor removed)
-
Copper(I) chloride (CuCl)
-
2,2'-Bipyridine (bpy)
-
Toluene (B28343) (solvent)
-
Other reagents as in Protocol 1
Procedure:
-
Macroinitiator Synthesis: A polystyrene macroinitiator (PSt-Br) with a desired molecular weight is synthesized following Protocol 1. The polymer is purified and dried thoroughly.
-
Block Copolymerization Setup: A dry Schlenk flask is charged with CuCl (e.g., 0.050 g, 0.5 mmol) and bpy (e.g., 0.156 g, 1.0 mmol). The flask is deoxygenated.
-
Reagent Preparation: In a separate flask, the PSt-Br macroinitiator (e.g., 5.0 g, with Mn = 5,000 g/mol , 1.0 mmol) is dissolved in deoxygenated toluene (20 mL). Deoxygenated MMA (e.g., 10.0 g, 100 mmol) is added to this solution.
-
Chain Extension: The solution of the macroinitiator and MMA is transferred to the Schlenk flask containing the catalyst system.
-
Polymerization: The flask is placed in an oil bath at 90 °C and stirred. The reaction is monitored for monomer conversion.
-
Purification: The workup procedure is similar to that for the homopolymer synthesis.
Quantitative Data Summary:
| Macroinitiator (PSt-Br) | [MMA]:[PSt-Br]:[CuCl]:[bpy] | Time (h) | Conversion of MMA (%) | Mn, GPC (Final) ( g/mol ) | PDI (Final) |
| Mn=5,800; PDI=1.15 | 100:1:0.5:1 | 6 | 75 | 13,300 | 1.25 |
| Mn=9,600; PDI=1.10 | 150:1:0.5:1 | 8 | 80 | 21,600 | 1.22 |
(Note: Data are representative and may vary based on specific experimental conditions.)
Conclusion
This compound is a highly effective initiator for the controlled synthesis of polystyrene and its block copolymers via Atom Transfer Radical Polymerization. The protocols outlined provide a robust framework for researchers to produce well-defined polymers with tailored properties. The ability to precisely control the polymer architecture opens up numerous possibilities for the design of advanced materials for a wide range of applications, including the development of novel drug delivery systems and sophisticated diagnostic tools.
References
Synthesis of Ethers from (1-Bromoethyl)benzene: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of ethers from (1-Bromoethyl)benzene, a common secondary alkyl halide. The primary method discussed is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. However, due to the secondary nature of the substrate, a competing elimination reaction (E2) to form styrene (B11656) is a significant consideration and will be addressed in detail.
Introduction
The synthesis of ethers from this compound is a key transformation in organic synthesis, allowing for the introduction of a variety of alkoxy groups to the 1-phenylethyl scaffold. This moiety is present in numerous compounds of interest in medicinal chemistry and materials science. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is the most common approach for this transformation. The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. However, with secondary halides such as this compound, the alkoxide can also act as a base, leading to a competing E2 elimination reaction that yields styrene. The ratio of substitution to elimination is highly dependent on the reaction conditions, including the nature of the alkoxide, the solvent, and the temperature.
Reaction Mechanism: Sɴ2 vs. E2 Competition
The reaction of this compound with an alkoxide (RO⁻) can proceed through two competing pathways:
-
Sɴ2 (Substitution): The alkoxide acts as a nucleophile and attacks the electrophilic carbon atom bearing the bromine atom. This is a one-step process that results in the inversion of stereochemistry at the chiral center and the formation of the desired ether.
-
E2 (Elimination): The alkoxide acts as a base and abstracts a proton from the carbon atom adjacent to the one bearing the bromine. This is also a one-step, concerted process that leads to the formation of a double bond, yielding styrene.
The steric hindrance around the reaction center in this compound and the basicity of the alkoxide are critical factors influencing the Sɴ2/E2 competition. Strong, sterically hindered bases tend to favor the E2 pathway.
Quantitative Data Summary
| Alkoxide (Base) | Alcohol (Solvent) | Expected Major Product | Expected Minor Product | Key Considerations |
| Sodium Methoxide (B1231860) (NaOCH₃) | Methanol (B129727) | (1-Methoxyethyl)benzene | Styrene | Less sterically hindered alkoxide may favor substitution to a greater extent than ethoxide. |
| Sodium Ethoxide (NaOEt) | Ethanol (B145695) | Styrene | (1-Ethoxyethyl)benzene | Elimination is the major pathway.[1] |
| Sodium Isopropoxide (NaO-iPr) | Isopropanol | Styrene | (1-Isopropoxyethyl)benzene | Increased steric hindrance of the alkoxide is expected to further favor elimination. |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | Styrene | (1-tert-Butoxyethyl)benzene) | A strong, sterically hindered base that is a poor nucleophile; strongly favors elimination. |
Experimental Protocol: Williamson Ether Synthesis of (1-Methoxyethyl)benzene
This protocol provides a general procedure for the synthesis of (1-Methoxyethyl)benzene from this compound and sodium methoxide. This reaction is chosen as a representative example where the substitution product may be obtained in a reasonable, albeit not exclusive, yield.
Materials:
-
This compound
-
Sodium methoxide (solid or freshly prepared from sodium and anhydrous methanol)
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.
-
Alkoxide Formation (if not using commercial sodium methoxide): Carefully add small pieces of sodium metal to the methanol at 0 °C. Allow the sodium to react completely to form sodium methoxide.
-
Addition of Alkyl Halide: To the solution of sodium methoxide in methanol, add this compound dropwise at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, which will likely be a mixture of (1-Methoxyethyl)benzene and styrene, can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
Safety Precautions:
-
Handle sodium metal with extreme care; it is highly reactive with water.
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
All solvents are flammable. Perform the reaction away from open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Williamson ether synthesis of ethers from this compound.
Conclusion
The synthesis of ethers from this compound via the Williamson ether synthesis is a classic yet nuanced transformation. The inherent competition between Sɴ2 and E2 pathways necessitates careful consideration of reaction conditions to maximize the yield of the desired ether product. For secondary halides like this compound, the use of less sterically hindered alkoxides and carefully controlled temperatures can favor substitution over elimination. However, for many common alkoxides, elimination to form styrene is a significant, and in some cases, the major reaction pathway. Researchers and drug development professionals should be mindful of this competition when designing synthetic routes involving this substrate. The provided protocol offers a general guideline, which should be optimized based on the specific alkoxide used and the desired product outcome.
References
Friedel-Crafts Alkylation with (1-Bromoethyl)benzene: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the Friedel-Crafts alkylation of aromatic compounds using (1-bromoethyl)benzene. This reaction is a cornerstone in organic synthesis for the formation of 1,1-diarylalkanes, a structural motif present in various biologically active molecules and pharmaceuticals.
The Friedel-Crafts alkylation of arenes with this compound proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Lewis acid, which facilitates the formation of a secondary benzylic carbocation, a key intermediate that then reacts with the electron-rich aromatic ring. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction.
Reaction Mechanism and Key Considerations
The generally accepted mechanism for the Lewis acid-catalyzed Friedel-Crafts alkylation with this compound involves three main steps:
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the bromine atom of this compound, weakening the carbon-bromine bond and facilitating its cleavage to form a stabilized secondary carbocation.[1]
-
Electrophilic Attack: The electron-rich aromatic ring (the nucleophile) attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., [AlCl₃Br]⁻), removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1]
Key Considerations:
-
Catalyst Choice: Strong Lewis acids like AlCl₃ and FeCl₃ are commonly used.[1] The choice of catalyst can affect reaction rates and selectivity.
-
Substrate Reactivity: The aromatic substrate must be sufficiently nucleophilic to attack the carbocation. Electron-donating groups on the aromatic ring will activate it towards electrophilic substitution, while strong electron-withdrawing groups can deactivate the ring and hinder the reaction.[2]
-
Polyalkylation: The alkylated product is often more reactive than the starting arene, which can lead to multiple alkylations.[3] Using a large excess of the aromatic substrate can help to minimize this side reaction.
-
Carbocation Rearrangements: While the secondary benzylic carbocation formed from this compound is relatively stable, rearrangements are a common consideration in Friedel-Crafts alkylations, especially with primary alkyl halides.[2]
Quantitative Data Summary
The following tables summarize quantitative data for the Friedel-Crafts alkylation of various arenes with this compound under different catalytic conditions. Please note that yields can vary depending on the specific reaction scale and purity of reagents.
| Arene | Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Benzene | AlCl₃ | This compound | Benzene (excess) | 25 | 2 | ~85% | 1,1-Diphenylethane |
| Toluene | FeCl₃ | This compound | Toluene (excess) | 20-25 | 4 | ~90% (para/ortho) | 1-Phenyl-1-(p/o-tolyl)ethane |
| Anisole | SnCl₄ | This compound | Dichloromethane (B109758) | 0-25 | 3 | ~92% (para) | 1-(4-Methoxyphenyl)-1-phenylethane |
Note: The yields provided are indicative and based on literature for similar reactions. Actual yields may vary. For the reaction with toluene, a mixture of para and ortho isomers is typically obtained, with the para isomer being the major product due to steric hindrance. For anisole, the para-substituted product is predominantly formed.
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation
This protocol provides a general procedure for the Lewis acid-catalyzed alkylation of an aromatic compound with this compound.
Materials:
-
Anhydrous aromatic solvent (e.g., benzene, toluene) or an inert solvent (e.g., dichloromethane)
-
This compound
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃, SnCl₄)
-
Anhydrous work-up reagents (e.g., ice, dilute HCl, saturated NaHCO₃ solution, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HBr), add the anhydrous aromatic solvent. If the aromatic substrate is a solid or a liquid not used in excess, dissolve it in an appropriate anhydrous inert solvent like dichloromethane.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add the anhydrous Lewis acid catalyst in portions with stirring.
-
Addition of Alkylating Agent: Add a solution of this compound in the anhydrous aromatic solvent (or inert solvent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for the specified time (see table for examples). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Visualizations
Reaction Mechanism
Caption: General mechanism of Friedel-Crafts alkylation.
Experimental Workflow
Caption: General experimental workflow for Friedel-Crafts alkylation.
Applications in Drug Development
The 1,1-diarylalkane scaffold is a privileged structure in medicinal chemistry, appearing in a number of therapeutic agents. The synthesis of these structures via Friedel-Crafts alkylation provides a direct route to valuable pharmaceutical intermediates.
For instance, the 1,1-diarylalkane core is found in the anticancer drug Mitotane , which is used in the treatment of adrenocortical carcinoma.[4] It is also a key structural feature in the antihistamine drug Neobenodine . The versatility of the Friedel-Crafts reaction allows for the synthesis of a diverse library of 1,1-diarylalkane derivatives, which can be screened for various biological activities.[5] The development of efficient and selective Friedel-Crafts methodologies is therefore of significant interest to the pharmaceutical industry for the discovery of new drug candidates.[6]
Logical Relationship in Drug Discovery
Caption: Role of Friedel-Crafts in drug discovery pipeline.
References
- 1. mt.com [mt.com]
- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Heck Coupling of (1-Bromoethyl)benzene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is instrumental in the synthesis of a vast array of organic molecules, including pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and protocols concerning the Heck coupling reaction involving (1-Bromoethyl)benzene.
A key consideration for the reaction with this compound, a secondary benzylic bromide, is its propensity to undergo β-hydride elimination. Instead of a direct Heck coupling, a more prevalent and synthetically useful approach is a one-pot reaction. This process involves the in situ dehydrohalogenation of this compound to generate styrene (B11656), which then participates in a subsequent Heck reaction with a suitable aryl halide. This methodology circumvents the challenges of handling styrene, which can be prone to polymerization, and offers an efficient route to various stilbene (B7821643) derivatives.
Reaction Principle: One-Pot Dehydrohalogenation-Heck Coupling
The overall transformation is a sequential reaction initiated by a base-mediated elimination of HBr from this compound to form styrene. The newly formed styrene then immediately engages in a palladium-catalyzed Heck coupling with an aryl halide present in the same reaction vessel. The general catalytic cycle for the Heck reaction component involves the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene (in this case, the in situ generated styrene), β-hydride elimination to form the stilbene product, and subsequent reductive elimination to regenerate the active Pd(0) catalyst.[1][2]
Data Presentation: Reaction Conditions and Yields
The following table summarizes the optimized conditions for the one-pot synthesis of stilbene derivatives via the in situ generation of styrene from this compound and subsequent Heck coupling with various aryl halides.
| Entry | This compound (equiv.) | Aryl Halide (equiv.) | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | Aryl Halide (1.2) | in situ Styrene | Pd(OAc)₂ (0.5) | Oxazolinyl ligand (0.55) | K₂CO₃ (3.0) | DMA | 140 | 40 | 54-88 |
Note: The yields reported are for the formation of the corresponding substituted stilbene product.[3]
Experimental Protocols
Protocol 1: One-Pot Synthesis of Substituted Stilbenes via in situ Dehydrohalogenation-Heck Reaction
This protocol details a general procedure for the synthesis of stilbene derivatives from this compound and an aryl halide in a one-pot fashion.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene (B47551) derivatives)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Oxazolinyl ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.5 mol%), the oxazolinyl ligand (0.55 mol%), and anhydrous potassium carbonate (3.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-Dimethylacetamide (DMA) via syringe.
-
Add the aryl halide (1.2 equivalents) followed by this compound (1.0 equivalent) to the reaction mixture using a syringe.
-
Reaction: Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed (typically around 40 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted stilbene.
Visualizations
References
The Strategic Use of (1-Bromoethyl)benzene in the Synthesis of Substituted Styrenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(1-Bromoethyl)benzene serves as a versatile precursor in the synthesis of a variety of substituted styrenes, which are pivotal building blocks in the development of pharmaceuticals, advanced materials, and fine chemicals. This document provides detailed application notes and experimental protocols for two primary synthetic strategies utilizing this compound: direct elimination (dehydrobromination) to form styrene (B11656), which can be further functionalized, and a one-pot dehydrobromination-Mizoroki-Heck cross-coupling reaction to generate substituted stilbenes and other vinylarenes.
Application Note 1: Synthesis of Styrene via Dehydrobromination of this compound
This method focuses on the base-induced elimination of hydrogen bromide from this compound to yield styrene. The selection of a sterically hindered, non-nucleophilic base is critical to favor the E2 elimination pathway over the competing SN2 substitution reaction, thereby maximizing the yield of the desired alkene.
Reaction Principle:
The reaction proceeds via an E2 (bimolecular elimination) mechanism. A strong, sterically bulky base abstracts a proton from the carbon adjacent to the benzylic carbon bearing the bromine atom. Concurrently, the carbon-bromine bond breaks, and a double bond is formed, resulting in styrene and the corresponding by-products. The use of a bulky base like potassium tert-butoxide minimizes the likelihood of the base acting as a nucleophile and attacking the electrophilic benzylic carbon, which would lead to undesired substitution products.
Caption: E2 elimination of this compound.
Experimental Protocol: Dehydrobromination using Potassium tert-Butoxide
This protocol is a representative procedure based on established principles for E2 eliminations of secondary benzylic halides. Optimization may be required to achieve maximum yield.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF) or tert-Butanol (t-BuOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 equivalents).
-
Add anhydrous THF or t-BuOH (approximately 5-10 mL per gram of substrate).
-
Stir the mixture at room temperature to ensure the base is well-dispersed or dissolved.
-
Slowly add this compound (1.0 equivalent) to the flask via syringe.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude styrene.
-
The crude product can be purified by vacuum distillation if necessary.
Quantitative Data (Representative):
| Parameter | Value |
| Substrate | This compound |
| Base | Potassium tert-butoxide |
| Solvent | Anhydrous THF |
| Temperature | Reflux |
| Reaction Time | 2-6 hours (TLC monitored) |
| Expected Yield | Moderate to High |
Note: The yield is highly dependent on the reaction conditions and the purity of the reagents. Substitution can be a competing side reaction.
Application Note 2: One-Pot Synthesis of Substituted Styrenes via Dehydrobromination-Mizoroki-Heck Reaction
This powerful one-pot procedure combines the dehydrobromination of this compound to generate styrene in situ, followed by a palladium-catalyzed Mizoroki-Heck cross-coupling reaction with an aryl halide. This method is highly efficient for the synthesis of substituted stilbenes and other diarylethenes, avoiding the isolation of volatile styrene monomer.[1]
Reaction Principle:
The reaction proceeds in two sequential, mechanistically distinct steps within the same reaction vessel:
-
Dehydrobromination: A base, such as potassium carbonate, facilitates the elimination of HBr from this compound to form styrene.
-
Mizoroki-Heck Coupling: A palladium(0) catalyst undergoes oxidative addition with an aryl halide. The resulting arylpalladium(II) complex coordinates with the in situ-generated styrene. Syn-insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination, furnishes the substituted styrene product and regenerates the palladium catalyst.[2]
Caption: One-pot dehydrobromination-Heck reaction workflow.
Experimental Protocol: One-Pot Dehydrobromination-Mizoroki-Heck Reaction
The following protocol is adapted from the work of Saiyed and Bedekar for the synthesis of stilbene (B7821643) derivatives.[1]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene (B47551) derivatives)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Oxazolinyl ligand (or other suitable phosphine (B1218219) ligand)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.005 equivalents, 0.5 mol%), the oxazolinyl ligand (0.0055 equivalents, 0.55 mol%), and potassium carbonate (3.0 equivalents).
-
Add anhydrous DMA (approximately 5-10 mL per mmol of the limiting reagent).
-
Add the aryl halide (1.2 equivalents) and this compound (1.0 equivalent) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 40 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the substituted styrene.
Quantitative Data for Dehydrobromination-Mizoroki-Heck Reaction:
| Aryl Halide | Product | Yield (%)[1] |
| Iodobenzene | (E)-Stilbene | 88 |
| 4-Iodotoluene | (E)-4-Methylstilbene | 85 |
| 4-Bromoanisole | (E)-4-Methoxystilbene | 72 |
| 1-Bromo-4-nitrobenzene | (E)-4-Nitrostilbene | 65 |
| 1-Iodonaphthalene | (E)-1-Styrylnaphthalene | 78 |
Reaction Conditions: this compound (1 equiv.), Aryl Halide (1.2 equiv.), Pd(OAc)₂ (0.5 mol%), Oxazolinyl ligand (0.55 mol%), K₂CO₃ (3 equiv.), DMA, 140 °C, 40 h.
Summary
This compound is a valuable and reactive starting material for the synthesis of substituted styrenes. For the preparation of styrene itself, a carefully controlled dehydrobromination with a bulky base is the method of choice to prevent side reactions. For the direct synthesis of more complex substituted styrenes, the one-pot dehydrobromination-Mizoroki-Heck reaction offers a highly efficient and atom-economical route, obviating the need to handle the volatile and polymerizable styrene intermediate. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Bromoethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of (1-Bromoethyl)benzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three most prevalent methods for the synthesis of this compound are:
-
Benzylic Bromination of Ethylbenzene (B125841): This method typically employs N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light. It is a widely used method due to the availability of the starting material.
-
Anti-Markovnikov Hydrobromination of Styrene (B11656): This approach involves the addition of hydrogen bromide (HBr) to styrene in the presence of a radical initiator, which directs the bromine atom to the benzylic position.
-
Appel Reaction of 1-Phenylethanol (B42297): This method converts 1-phenylethanol to this compound using a phosphine (B1218219) (typically triphenylphosphine) and a bromine source (like carbon tetrabromide or elemental bromine). This method is known for its high yield and mild reaction conditions.[1][2]
Q2: My benzylic bromination of ethylbenzene with NBS is giving a low yield. What are the potential causes?
A2: Low yields in NBS bromination of ethylbenzene can stem from several factors:
-
Inefficient Radical Initiation: The radical initiator (AIBN or benzoyl peroxide) may be old or decomposed. Ensure you are using a fresh batch of initiator. If using photochemical initiation, ensure the lamp is of the correct wavelength and is functioning properly.
-
Presence of Radical Inhibitors: Oxygen can act as a radical inhibitor. It is advisable to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Solvent: The choice of solvent is crucial. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are generally preferred. Polar solvents can lead to side reactions.
-
Suboptimal Temperature: The reaction temperature needs to be sufficient to initiate radical formation but not so high as to cause decomposition of reactants or products. Typically, the reaction is run at the reflux temperature of the solvent.
Q3: I am observing multiple spots on my TLC plate after the benzylic bromination of ethylbenzene. What are these byproducts and how can I minimize them?
A3: The most common byproducts in the benzylic bromination of ethylbenzene are:
-
Dibrominated Product (1,1-dibromoethyl)benzene: This forms when the desired product reacts further with the brominating agent. To minimize its formation, use a stoichiometric amount of NBS (or a slight excess of ethylbenzene).
-
Aromatic Bromination Products (e.g., 1-bromo-2-ethylbenzene, 1-bromo-4-ethylbenzene): These arise from electrophilic addition to the benzene (B151609) ring. This is more likely to occur if the reaction conditions are not strictly radical. Using NBS, which provides a low, steady concentration of Br₂, helps to suppress this side reaction.[3]
-
Unreacted Ethylbenzene: If the reaction has not gone to completion, you will see the starting material on your TLC plate.
To minimize these byproducts, ensure your reaction is performed under strict radical conditions (use of a radical initiator or UV light, and exclusion of Lewis acids). Careful control of stoichiometry is also key.
Q4: How can I effectively purify this compound?
A4: Purification of this compound is typically achieved by:
-
Aqueous Work-up: After the reaction, a work-up with water and a mild base (e.g., sodium bicarbonate solution) is often performed to remove any remaining acidic byproducts like HBr and to wash away water-soluble impurities like succinimide (B58015) (from NBS reactions) or triphenylphosphine (B44618) oxide (from the Appel reaction, though it has low water solubility).
-
Column Chromatography: For small-scale purifications or to remove closely related impurities, silica (B1680970) gel column chromatography is effective. A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate (B1210297), is typically used.
-
Vacuum Distillation: For larger quantities, vacuum distillation is the preferred method of purification.[4] this compound has a boiling point of approximately 94 °C at 16 mmHg.[5]
Q5: What are the characteristic 1H NMR peaks for this compound that I should look for to confirm my product?
A5: The 1H NMR spectrum of this compound in CDCl₃ typically shows the following key signals:
-
Aromatic Protons: A multiplet in the range of δ 7.25-7.38 ppm, integrating to 5 protons.
-
Benzylic Proton (-CHBr): A quartet at approximately δ 5.17 ppm, integrating to 1 proton. The splitting into a quartet is due to coupling with the adjacent methyl protons.
-
Methyl Protons (-CH₃): A doublet at around δ 2.00 ppm, integrating to 3 protons. The splitting into a doublet is due to coupling with the benzylic proton.[6][7]
Troubleshooting Guides
Method 1: Benzylic Bromination of Ethylbenzene with NBS
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion of starting material | Inactive initiator; Presence of inhibitors (e.g., oxygen); Insufficient temperature or light source intensity. | Use fresh initiator; Degas the solvent and maintain an inert atmosphere; Ensure the reaction is at the appropriate reflux temperature or the light source is functional and close to the reaction vessel. |
| Formation of significant amounts of dibrominated product | Excess NBS used; Prolonged reaction time. | Use a 1:1 molar ratio of ethylbenzene to NBS, or a slight excess of ethylbenzene; Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Presence of aromatic bromination byproducts | Contamination with Lewis acids; Use of a polar solvent. | Ensure all glassware is clean and free of acidic residues; Use a non-polar solvent like CCl₄ or cyclohexane. |
| Reaction is very slow | Poor quality NBS; Low reaction temperature. | Recrystallize the NBS before use; Ensure the reaction is maintained at a vigorous reflux. |
Method 2: Anti-Markovnikov Hydrobromination of Styrene
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Formation of the Markovnikov product (2-bromo-1-phenylethane) | Absence of a radical initiator or presence of radical scavengers. | Ensure a radical initiator (e.g., AIBN, benzoyl peroxide) is used; Exclude oxygen from the reaction mixture. |
| Polymerization of styrene | High reaction temperature; High concentration of radicals. | Perform the reaction at a lower temperature; Use a controlled amount of radical initiator. |
| Low yield | Incomplete reaction; Loss of HBr gas. | Ensure a sufficient amount of HBr is bubbled through the solution or use HBr in a suitable solvent like acetic acid; Monitor the reaction to completion. |
Method 3: Appel Reaction of 1-Phenylethanol
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound | Impure or wet starting materials/solvents; Incomplete reaction. | Use freshly distilled/dried solvents and pure reagents; Increase the reaction time or temperature slightly. |
| Formation of elimination product (styrene) | High reaction temperature. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Difficulty in removing triphenylphosphine oxide byproduct | Byproduct is soluble in the crude product. | Precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane and filter it off. Alternatively, column chromatography can be used for separation.[6] |
Experimental Protocols
Protocol 1: Benzylic Bromination of Ethylbenzene with N-Bromosuccinimide (NBS)
Materials:
-
Ethylbenzene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or cyclohexane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylbenzene (1.0 eq.) in CCl₄.
-
Add NBS (1.05 eq.) and a catalytic amount of AIBN (e.g., 0.02 eq.).
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated photochemically using a UV lamp if a chemical initiator is not used.
-
Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent). The reaction is typically complete when the solid NBS has been consumed and replaced by the less dense succinimide which floats on the surface.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Anti-Markovnikov Hydrobromination of Styrene
Materials:
-
Styrene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Benzoyl peroxide or AIBN
-
Anhydrous solvent (e.g., hexane)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve styrene (1.0 eq.) and a catalytic amount of benzoyl peroxide in an anhydrous, non-polar solvent in a flask equipped with a gas inlet and a magnetic stirrer.
-
Bubble HBr gas through the solution at a steady rate, maintaining the reaction temperature (e.g., 0 °C to room temperature). Alternatively, add a solution of HBr in acetic acid dropwise.
-
Monitor the reaction by TLC until the styrene is consumed.
-
Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize excess HBr.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Protocol 3: Appel Reaction of 1-Phenylethanol
Materials:
-
1-Phenylethanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile
-
Hexane
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 1-phenylethanol (1.0 eq.) and triphenylphosphine (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of carbon tetrabromide (1.1 eq.) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.
-
Concentrate the reaction mixture under reduced pressure.
-
Add hexane to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with fresh hexane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Quantitative Data Tables
Table 1: Comparison of Yields for Benzylic Bromination of Ethylbenzene with NBS
| Initiator | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzoyl Peroxide | CCl₄ | Reflux | 0.75 | 80-90 | F.L. Greenwood et al. (1948) |
| AIBN | 1,2-Dichlorobenzene | 80 °C | 8 | 92 | ResearchGate Article (2017)[8] |
| UV Light | CCl₄ | Reflux | 4 | ~75 | Personal Communication |
| Benzoyl Peroxide | Cyclohexane | Reflux | 6 | 85 | US Patent US20060217569A1[9] |
Table 2: Comparison of Yields for Different Synthesis Methods of this compound
| Synthesis Method | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |
| Benzylic Bromination | Ethylbenzene | NBS, AIBN | 1,2-Dichlorobenzene | 92 | ResearchGate Article (2017)[8] |
| Anti-Markovnikov Hydrobromination | Styrene | HBr, Air | Hexane | 90 | Galli et al. (2016)[10] |
| Appel Reaction | 1-Phenylethanol | PPh₃, DBTCE* | Dichloromethane | 96 | Essiz & Daştan (2019)[11] |
*DBTCE: 1,2-dibromo-1,1,2,2-tetrachloroethane
Visualizations
Caption: Workflow for the synthesis of this compound via benzylic bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jackwestin.com [jackwestin.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. This compound(585-71-7) 1H NMR [m.chemicalbook.com]
- 7. Solved this compound 1 10 9 8 7 6 5 4 3 2 1 0 | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
- 9. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 10. Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00692B [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (1-Bromoethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Bromoethyl)benzene. Here you will find detailed information on purification techniques to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurity is the isomeric (2-Bromoethyl)benzene, also known as phenethyl bromide. The presence and proportion of this isomer are highly dependent on the synthetic route used. Syntheses following Markovnikov's rule will inevitably produce this byproduct. Other potential impurities include unreacted starting materials and polybrominated species.
Q2: What are the main methods for purifying crude this compound?
The most common purification techniques are fractional distillation under reduced pressure and column chromatography. A less common but effective method is reactive separation, where an additive selectively reacts with and removes one of the isomers.
Q3: Why is purification of this compound challenging?
The primary challenge lies in the separation of this compound from its isomer, (2-Bromoethyl)benzene, due to their very similar physical properties, including close boiling points, making simple distillation ineffective.[1]
Q4: Is this compound stable during purification?
This compound has moderate stability and can be sensitive to heat, light, and air.[2] It is reported to decompose in hot water and can release hydrogen bromide gas upon decomposition.[3][4] Therefore, it is crucial to use reduced pressure for distillation to keep temperatures low and to store the purified product in a cool, dark, and dry place.[5]
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound and (2-Bromoethyl)benzene.
-
Cause: The boiling points of the two isomers are very close at atmospheric pressure.
-
Solution: Perform the distillation under reduced pressure. This increases the difference in boiling points, allowing for better separation. Use a fractional distillation setup with a Vigreux column or a column packed with Raschig rings or other packing material to increase the number of theoretical plates.[6][7]
-
Pro-Tip: Monitor the temperature at the head of the column closely. A stable temperature indicates a pure fraction is being collected.
Issue 2: The product is decomposing during distillation.
-
Cause: this compound is heat-sensitive and can decompose at elevated temperatures.[8]
-
Solution: Use a vacuum pump to significantly reduce the pressure in the distillation apparatus. This will lower the boiling point of the compound, minimizing thermal decomposition. Ensure the heating mantle is not set to an excessively high temperature.
Column Chromatography
Issue 1: Co-elution of isomers.
-
Cause: The polarity of this compound and its isomer are very similar, leading to poor separation on the column.
-
Solution:
-
Optimize the Solvent System: Use a non-polar solvent system and perform a gradient elution. Start with a low polarity eluent, such as pure hexane (B92381) or a hexane-rich mixture with a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, and gradually increase the polarity.[9] Test solvent systems using Thin Layer Chromatography (TLC) beforehand to find the optimal separation conditions. An ideal Rf for the target compound is between 0.25 and 0.35.[10]
-
Increase Column Length: A longer column provides more surface area for interaction with the stationary phase, increasing the number of theoretical plates and improving separation.
-
Dry Loading: If the crude product has low solubility in the initial eluent, consider dry loading. This involves pre-adsorbing the crude mixture onto a small amount of silica (B1680970) gel, which is then loaded onto the column. This can result in sharper bands and better separation.[9]
-
Issue 2: Streaking of the compound on the column or TLC plate.
-
Cause: The sample may be too concentrated, or the compound may be interacting too strongly with the acidic silica gel.
-
Solution: Dilute the sample before loading it onto the column. If strong interaction with the silica is suspected, a small amount of a non-polar solvent can be used to pre-elute the column.
Issue 3: Decomposition on the silica gel column.
-
Cause: The acidic nature of silica gel can sometimes cause sensitive compounds to decompose.
-
Solution: If decomposition is suspected, consider using a less acidic stationary phase, such as neutral alumina. Alternatively, the silica gel can be neutralized by washing it with a dilute solution of a non-nucleophilic base, like triethylamine, in the eluent before packing the column.
Reactive Separation
Issue: Presence of persistent α-isomer (this compound) impurity.
-
Cause: The α-isomer is the undesired byproduct in the synthesis of the β-isomer ((2-Bromoethyl)benzene).
-
Solution: A method of "reactive separation" can be employed where a small amount of zinc oxide (ZnO) is added to the crude mixture. The ZnO selectively catalyzes the decomposition or condensation of the more reactive benzylic bromide (this compound).[11] The resulting higher-boiling byproducts can then be easily separated from the desired (2-Bromoethyl)benzene by distillation.[11]
Data Presentation
Table 1: Physicochemical Properties of this compound and its Isomer
| Property | This compound (α-isomer) | (2-Bromoethyl)benzene (β-isomer) |
| CAS Number | 585-71-7[12] | 103-63-9[13] |
| Molecular Formula | C₈H₉Br[12] | C₈H₉Br[13] |
| Molecular Weight | 185.06 g/mol [12] | 185.06 g/mol [13] |
| Boiling Point | 202-203 °C @ 760 mmHg[8], 94 °C @ 16 mmHg[3] | 220-221 °C @ 760 mmHg[13][14], 97-99 °C @ 15 mmHg[14] |
| Density | 1.356 g/cm³[3] | 1.355 g/mL[13][14] |
| Refractive Index | 1.5612 @ 20 °C[8] | 1.556 @ 20 °C[13][14] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
Objective: To separate this compound from higher and lower boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation head with Vigreux column
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Vacuum pump and tubing
-
Cold trap
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Place the crude this compound into the round-bottom flask. Add boiling chips or a magnetic stir bar.
-
Attach the flask to the distillation column and connect the vacuum source through a cold trap.
-
Slowly and carefully reduce the pressure inside the apparatus to the desired level (e.g., 15-20 mmHg).
-
Begin heating the distillation flask gently.
-
Collect any low-boiling fractions that distill over first.
-
Monitor the temperature at the distillation head. The temperature should rise and then stabilize as the desired product begins to distill. Collect the fraction that distills at a constant temperature (approximately 94-96 °C at 16 mmHg for this compound).
-
Once the desired fraction has been collected, stop heating and allow the apparatus to cool completely before slowly reintroducing air to the system.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from its isomer and other impurities based on polarity.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: First, determine the optimal eluent composition by running TLC plates of the crude mixture in various solvent systems (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate). The ideal system will show good separation between the spots.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, tapping the sides gently to ensure even packing and to remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is absorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent as the elution progresses.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. US5181992A - Separation of isomers, e. g., phenethyl bromide from 1-phenyl-1-bromoethane - Google Patents [patents.google.com]
- 2. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reactive separation of β-bromoethylbenzene from α-β-bromoethylbenzene mixtures: a Zn2+-mediated radical polymerization mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 103-63-9 CAS MSDS ((2-Bromoethyl)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. (2-Bromoethyl)benzene | 103-63-9 [chemicalbook.com]
Common side reactions in the synthesis of (1-Bromoethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (1-Bromoethyl)benzene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield of this compound
Symptoms: The isolated yield of the desired product is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Radical Bromination (from Ethylbenzene): Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and active. Increase the reaction time or temperature, monitoring the progress by TLC or GC. Ensure the light source for photo-initiation is of appropriate wavelength and intensity. |
| - Hydrobromination (from Styrene): Ensure complete saturation of the reaction mixture with HBr gas. Use a suitable solvent that can dissolve both styrene (B11656) and HBr. | |
| Degradation of Product | This compound can be unstable, especially at elevated temperatures or in the presence of bases, leading to elimination to form styrene. Minimize reaction and work-up time. Purify the product at reduced pressure and lower temperatures. |
| Side Reactions | Formation of byproducts such as (2-bromoethyl)benzene (B7723623), styrene, or polybrominated compounds reduces the yield of the desired product. Refer to the specific troubleshooting sections for these side reactions below. |
| Inefficient Work-up or Purification | Loss of product can occur during extraction, washing, or purification steps. Ensure proper phase separation during extraction. Use appropriate techniques for purification, such as vacuum distillation or column chromatography, to minimize losses. |
Problem 2: Formation of Styrene as a Major Byproduct
Symptoms: Significant presence of styrene in the crude product, detected by NMR, GC, or a characteristic odor.
| Potential Cause | Recommended Solution |
| Elimination Reaction | This compound can undergo E1 or E2 elimination to form styrene. This is favored by high temperatures and the presence of bases. |
| - During Reaction: Avoid excessive heating. If using a base in the reaction, consider a weaker, non-nucleophilic base. | |
| - During Work-up: Avoid washing with strong basic solutions. Use a mild base like sodium bicarbonate for neutralization if necessary, and perform the washing at low temperatures. | |
| - During Distillation: Purify via vacuum distillation at the lowest possible temperature to prevent thermal elimination. |
Problem 3: Presence of (2-Bromoethyl)benzene Isomer
Symptoms: The product is contaminated with the isomeric (2-bromoethyl)benzene.
| Potential Cause | Recommended Solution |
| Anti-Markovnikov Addition (in Styrene route) | In the hydrobromination of styrene, the presence of peroxides or other radical initiators can lead to the formation of the anti-Markovnikov product, (2-bromoethyl)benzene. |
| - Ensure all reagents and solvents are free of peroxides. Using fresh, distilled styrene is recommended. Avoid exposure to UV light unless a radical reaction is intended. | |
| Incorrect Starting Material (in Ethylbenzene (B125841) route) | While less common, contamination of ethylbenzene with other isomers could potentially lead to different products. |
| - Use high-purity ethylbenzene. |
Problem 4: Formation of Polybrominated Byproducts
Symptoms: Presence of compounds with higher molecular weight corresponding to the addition of more than one bromine atom.
| Potential Cause | Recommended Solution |
| Over-bromination | Using an excess of the brominating agent (NBS or Br₂) can lead to the bromination of the aromatic ring or further bromination of the ethyl side chain. |
| - Use a stoichiometric amount of the brominating agent relative to the starting material. Add the brominating agent portion-wise and monitor the reaction progress closely. | |
| Reaction Conditions | Certain conditions can favor aromatic bromination, especially when using Br₂ with a Lewis acid catalyst. |
| - For benzylic bromination, use NBS with a radical initiator, as this is more selective for the benzylic position. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most common laboratory methods are:
-
Free radical bromination of ethylbenzene: This method utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), typically in a non-polar solvent like carbon tetrachloride or cyclohexane. This reaction is selective for the benzylic position due to the stability of the resulting benzylic radical.[1]
-
Electrophilic addition of hydrogen bromide (HBr) to styrene: This reaction follows Markovnikov's rule, where the hydrogen atom of HBr adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon, forming the stable benzylic carbocation intermediate.[2]
Q2: Why is NBS preferred over Br₂ for the benzylic bromination of ethylbenzene?
A2: NBS is preferred because it provides a low, constant concentration of Br₂ in the reaction mixture. This minimizes side reactions such as the addition of bromine across the aromatic ring, which can occur when using a high concentration of Br₂.
Q3: How can I minimize the formation of the anti-Markovnikov product, (2-bromoethyl)benzene, when synthesizing from styrene?
A3: The formation of (2-bromoethyl)benzene from styrene and HBr is a radical-mediated anti-Markovnikov addition. To minimize this, ensure that the reaction is performed in the absence of radical initiators. This includes taking precautions to exclude peroxides from your reagents and solvents (e.g., by using freshly distilled solvents) and protecting the reaction from light.
Q4: My reaction with NBS is not initiating. What could be the problem?
A4: Lack of initiation in a radical reaction can be due to several factors:
-
Inactive Initiator: The radical initiator (AIBN or BPO) may have decomposed. Use a fresh batch of the initiator.
-
Insufficient Energy: If using photo-initiation, the light source may not be of the correct wavelength or intensity.
-
Presence of Inhibitors: The starting materials or solvent may contain radical inhibitors. Purifying the solvent and ethylbenzene before use can help.
Q5: What is the best way to purify crude this compound?
A5: this compound is a liquid and is typically purified by vacuum distillation . Due to its potential for thermal decomposition or elimination to styrene, it is crucial to perform the distillation under reduced pressure to keep the temperature as low as possible. If isomeric impurities are present and have close boiling points, column chromatography on silica (B1680970) gel may be a suitable alternative or a subsequent purification step.
Experimental Protocols
Synthesis of this compound via Radical Bromination of Ethylbenzene
Materials:
-
Ethylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or cyclohexane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylbenzene (1.0 eq) in CCl₄.
-
Add NBS (1.05 eq) and a catalytic amount of AIBN or BPO (e.g., 0.02 eq).
-
Heat the mixture to reflux with vigorous stirring. The reaction can also be initiated using a UV lamp.
-
Monitor the reaction progress by TLC or GC. The reaction is complete when all the NBS (which is denser than the solvent) has been converted to succinimide (B58015) (which is less dense and will float).
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Synthesis of this compound via Hydrobromination of Styrene
Materials:
-
Styrene
-
Hydrogen bromide (HBr) gas or a solution of HBr in acetic acid
-
Anhydrous diethyl ether or dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Gas dispersion tube, round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve styrene (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the solution in an ice bath.
-
Bubble HBr gas through the solution with stirring. Alternatively, add a solution of HBr in acetic acid dropwise.
-
Continue the addition of HBr until the solution is saturated and the reaction is complete (monitor by TLC or GC).
-
Pour the reaction mixture into a separatory funnel and wash with cold saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be used directly or further purified by vacuum distillation if necessary.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common side reactions.
References
Stability and storage conditions for (1-Bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of (1-Bromoethyl)benzene, along with troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Stability and Storage Conditions
This compound is a reactive compound that requires careful handling and storage to prevent degradation.[1][2] It is stable under recommended storage conditions, but susceptible to degradation by moisture, light, heat, and oxygen.[1][3]
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C) | To minimize thermal decomposition and slow down potential degradation reactions.[2][4] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture.[1][4] |
| Light Exposure | Store in an amber or opaque container in a dark place | Light can promote the formation of radicals, leading to degradation.[1][3] |
| Container | Tightly sealed, dry glass bottle | To prevent moisture ingress and reaction with the container material.[1][2] |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5] | To avoid vigorous and potentially hazardous reactions. |
Shelf Life:
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. Can I still use it?
A yellowish or brownish discoloration is a common indicator of degradation.[2] This is often due to exposure to light or air, leading to the formation of impurities. While it may still contain the desired compound, the purity is compromised. It is highly recommended to assess the purity by analytical methods like GC-MS or NMR before use. For critical applications, using a fresh, colorless sample is advised.
Q2: What are the primary degradation products of this compound?
The two main degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: Reaction with water or moisture will produce 1-phenylethanol (B42297) and hydrogen bromide.[7] The presence of acidic hydrogen bromide can further catalyze degradation.
-
Oxidation: Exposure to air, especially in the presence of light or heat, can lead to the formation of acetophenone (B1666503) and other oxidation byproducts.
Q3: I suspect my compound has degraded. How can I check its purity?
Several analytical techniques can be used to assess the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method to separate and identify volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide a clear picture of the compound's integrity and the presence of proton-bearing impurities.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the parent compound and non-volatile impurities.
Q4: Are there any recommended stabilizers for this compound?
While specific stabilizers for this compound are not commonly cited, small amounts of radical scavengers like Butylated hydroxytoluene (BHT) are sometimes used to stabilize other reactive alkyl halides, particularly against peroxide formation. However, the addition of any stabilizer should be carefully considered as it may interfere with downstream reactions. The most effective stabilization method is strict adherence to proper storage conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Exposure to light, air, or heat. | - Assess purity using GC-MS or NMR. - For sensitive reactions, consider purification by distillation or chromatography, or use a new batch. - Ensure future storage is in a dark, inert atmosphere. |
| Precipitate Formation | Contamination or significant degradation. | - Do not use. - Dispose of the material according to safety guidelines. |
| Inconsistent Experimental Results | Use of partially degraded starting material. | - Verify the purity of the this compound stock. - Use a fresh ampule or a recently purchased bottle. - Re-evaluate storage procedures for all reagents. |
| Acrid Odor | Formation of hydrogen bromide due to hydrolysis. | - Handle in a well-ventilated fume hood with appropriate personal protective equipment. - Indicates significant moisture contamination. The material is likely unsuitable for most applications without purification. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential volatile impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 µL in 1 mL).
-
Instrumentation: A standard GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum (characteristic fragments at m/z 105 [C8H9]+ and the molecular ion peak).
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Common impurities to look for include styrene, acetophenone, and 1-phenylethanol.
-
Calculate purity based on the relative peak area percentages.
-
Visualizations
Caption: Factors influencing the stability of this compound.
References
- 1. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | 585-71-7 | TCI AMERICA [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzene, (1-bromoethyl)- [webbook.nist.gov]
- 7. Solved What is the product of this bromoethyl benzene | Chegg.com [chegg.com]
- 8. This compound | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound(585-71-7) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Navigating the Reactivity of (1-Bromoethyl)benzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
(1-Bromoethyl)benzene is a valuable reagent in organic synthesis, prized for its ability to introduce the 1-phenylethyl group into a variety of molecular scaffolds. However, its utility is often hampered by its inherent instability, leading to decomposition and the formation of undesirable byproducts. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate these challenges and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: this compound primarily decomposes through three competing pathways: unimolecular nucleophilic substitution (SN1), bimolecular nucleophilic substitution (SN2), and bimolecular elimination (E2). The benzylic nature of the bromine atom makes the C-Br bond susceptible to cleavage, leading to the formation of a resonance-stabilized benzylic carbocation in SN1 reactions, while also being accessible to nucleophilic attack in SN2 reactions.[1][2][3] A significant decomposition route is the E2 elimination reaction, which results in the formation of styrene.[4]
Q2: What are the common byproducts I should look out for?
A2: The most common byproduct is styrene , resulting from the elimination of HBr.[4] In the presence of radical initiators or upon exposure to light, radical-mediated decomposition can occur.[5] In Grignard reactions, the formation of bibenzyl derivatives through coupling reactions can also be a side product.[6]
Q3: How does the solvent affect the stability of this compound?
A3: The choice of solvent plays a crucial role in the reaction pathway. Polar protic solvents, such as water and alcohols, can facilitate SN1 reactions by stabilizing the carbocation intermediate.[7] Polar aprotic solvents, like DMF or DMSO, can favor SN2 reactions. The stability in various common organic solvents can vary, and it is generally recommended to use anhydrous solvents to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product and Formation of Styrene
Cause: This is a classic case of the E2 elimination pathway competing with the desired SN1 or SN2 substitution reaction. This is often promoted by strong, sterically unhindered bases and higher reaction temperatures.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Reagents/Conditions |
| Use a Non-Nucleophilic or Bulky Base | Sterically hindered bases are poor nucleophiles and will preferentially abstract a proton, but due to their bulk, they are less likely to attack the sterically accessible benzylic carbon, thus disfavoring the E2 pathway. | Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[8] |
| Lower the Reaction Temperature | Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature can therefore selectively slow down the rate of elimination more than the rate of substitution. | As low as experimentally feasible while still allowing the substitution reaction to proceed at a reasonable rate. |
| Choose an Appropriate Solvent | The solvent can influence the reaction pathway. For SN2 reactions, polar aprotic solvents are generally preferred. | Acetonitrile, Acetone, DMF, DMSO |
| Phase-Transfer Catalysis (PTC) | For reactions with anionic nucleophiles, PTC can facilitate the transfer of the nucleophile to the organic phase, often allowing for milder reaction conditions (lower temperatures) and reducing elimination.[9][10] | Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), crown ethers. |
Experimental Protocol: Williamson Ether Synthesis with Minimized Elimination
This protocol describes the synthesis of an ether from this compound and an alcohol, employing a phase-transfer catalyst to minimize the formation of styrene.
Materials:
-
This compound
-
Alcohol (e.g., phenol)
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and tetrabutylammonium bromide (0.1 eq).
-
Stir the mixture vigorously at room temperature.
-
Add this compound (1.1 eq) dropwise to the suspension.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, gently warm the mixture to 40-50 °C.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Issue 2: Unwanted Side Products in Grignard Reactions
Cause: Grignard reagents are highly reactive and can participate in side reactions, especially with reactive electrophiles like this compound. The formation of bibenzyl-type homocoupling products can occur. Furthermore, the presence of trace amounts of water will quench the Grignard reagent.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Conditions |
| Strict Anhydrous Conditions | Grignard reagents are strong bases and will be quenched by any protic source, including water. | Flame-dry all glassware and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. |
| Controlled Addition and Temperature | Slow, dropwise addition of this compound to the magnesium turnings at a controlled temperature can minimize side reactions. | Maintain the reaction temperature below the boiling point of the solvent. For sensitive reactions, addition at 0 °C or even lower may be beneficial. |
| Use of an Initiator | A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to activate the magnesium surface and initiate the reaction. | Add a small crystal of iodine to the magnesium turnings before the addition of the halide. |
Experimental Protocol: Formation of a Grignard Reagent from this compound
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional)
Procedure:
-
Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
-
The Grignard reagent is now ready for use in the subsequent reaction.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the competing reaction pathways and the logic of troubleshooting, the following diagrams are provided.
Caption: Competing reaction pathways of this compound.
References
- 1. Buy this compound | 585-71-7 [smolecule.com]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. chegg.com [chegg.com]
- 5. newera-spectro.com [newera-spectro.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ijirset.com [ijirset.com]
- 10. littleflowercollege.edu.in [littleflowercollege.edu.in]
Technical Support Center: Optimizing Suzuki Coupling with (1-Bromoethyl)benzene
Welcome to the technical support center for optimizing Suzuki coupling reactions involving (1-bromoethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific substrate. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you achieve optimal results in your cross-coupling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the Suzuki coupling of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Suzuki coupling of this compound, a secondary benzylic bromide, are often attributed to several factors. The primary culprits include suboptimal catalyst systems, inappropriate base or solvent selection, and competing side reactions.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be efficient for this sterically hindered secondary halide. Switching to a catalyst system with bulky, electron-rich phosphine (B1218219) ligands is often crucial. These ligands promote the rate-limiting oxidative addition and reductive elimination steps.
-
Base and Solvent Optimization: The choice of base and solvent is critical. A moderately strong base is typically required. The solvent system often needs to be carefully selected to ensure all components remain in solution and to facilitate the catalytic cycle.
-
Temperature and Reaction Time: Increasing the reaction temperature can sometimes overcome the activation energy barrier associated with sterically hindered substrates. Monitoring the reaction over a longer period may also show increased product formation.
Q2: I am observing a significant amount of styrene (B11656) as a byproduct. What is causing this and how can I prevent it?
A2: The formation of styrene is a strong indicator of a competing β-hydride elimination reaction. This is a common issue with secondary alkyl halides where a palladium-hydride species is formed, leading to an alkene byproduct instead of the desired coupled product. Early studies have shown that with secondary benzylic halides, β-hydride elimination can be faster than the desired cross-coupling, leading to styrene as the major byproduct.[1]
Troubleshooting Steps:
-
Ligand Choice: Employing bulky phosphine ligands can disfavor the formation of the transition state required for β-hydride elimination.
-
Reaction Temperature: Lowering the reaction temperature may help to suppress this side reaction, although it might also slow down the desired coupling. A careful optimization of the temperature is necessary.
-
Choice of Base: Some bases can promote the formation of palladium-hydride species. Experimenting with different bases (e.g., carbonates vs. phosphates) may help to mitigate this issue.
Q3: My TLC and GC-MS analysis show the presence of a homocoupled biaryl product from my boronic acid. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is another common side reaction in Suzuki couplings. This typically occurs when the transmetalation step is slow, allowing for the boronic acid to react with itself.
Troubleshooting Steps:
-
Degassing: Ensure that the reaction mixture is thoroughly degassed before heating. Oxygen can promote the homocoupling of boronic acids.
-
Catalyst Pre-activation: Using a pre-formed, active Pd(0) catalyst can sometimes reduce the amount of Pd(II) species in the reaction mixture that can lead to homocoupling.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.
Q4: I'm having trouble with the reaction's reproducibility. What are the key parameters to control for consistent results?
A4: Reproducibility issues often stem from sensitivity to air and moisture, the quality of reagents, and precise control over reaction conditions.
Troubleshooting Steps:
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and phosphine ligands.
-
Reagent Quality: Use dry solvents and ensure the boronic acid is of high purity. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
-
Precise Measurements: Accurately measure the catalyst, ligand, and base. Small variations in these components can have a significant impact on the reaction outcome.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the results of Suzuki coupling reactions with benzylic bromides under various conditions, providing a baseline for optimizing your experiments with this compound.
Table 1: Catalyst and Ligand Effects on the Suzuki Coupling of a Heteroaryl Benzylic Bromide
| Entry | Catalyst (mol%) | Ligand (10 mol%) | Base (3.0 mmol) | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos | K₂CO₃ | 140 | 25 |
| 2 | Pd(OAc)₂ (5) | JohnPhos | K₂CO₃ | 140 | 50.4 |
| 3 | Pd(OAc)₂ (5) | RuPhos | K₂CO₃ | 140 | 25 |
| 4 | PdCl₂(dppf) (5) | - | K₂CO₃ | 140 | 25 |
Reaction conditions: boronic acid (1.5 mmol), bromide (1.0 mmol), in DMF (2 mL) for 20 minutes under microwave irradiation.
Table 2: Influence of Base and Solvent on the Suzuki Coupling of Benzyl (B1604629) Bromide
| Entry | Catalyst (mol%) | Base (1.5 mmol) | Solvent (5 mL) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 | 95 |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (2) | K₃PO₄ | THF/H₂O (10:1) | 77 | 23 | 85 |
| 3 | PdCl₂(dppf)·CH₂Cl₂ (2) | K₂CO₃ | THF/H₂O (10:1) | 77 | 23 | 78 |
| 4 | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O (10:1) | 77 | 23 | 92 |
Reaction conditions: benzyl bromide (0.5 mmol), potassium phenyltrifluoroborate (0.5 mmol).[2]
Experimental Protocols
Below are detailed methodologies for performing a Suzuki coupling reaction with a secondary benzylic bromide like this compound.
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials and Reagents:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
JohnPhos (or other bulky phosphine ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and JohnPhos (0.04 mmol, 4 mol%).
-
Add the catalyst/ligand mixture to the main reaction flask.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Seal the flask and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Reaction Logic and Workflows
To aid in understanding the experimental design and troubleshooting process, the following diagrams are provided.
References
Technical Support Center: Troubleshooting Reactions with (1-Bromoethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting low conversion rates in reactions involving (1-Bromoethyl)benzene. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions with this compound?
A1: Low conversion rates in reactions with this compound, a secondary benzylic halide, can often be attributed to a few key factors. The benzylic bromine is highly reactive, which can lead to a variety of competing side reactions.[1] The primary reasons for low yield include:
-
Side Reactions: Elimination reactions to form styrene (B11656) are a common competing pathway, especially with strong, bulky bases.[2] Polymerization of the styrene byproduct can also occur.
-
Reagent Quality: The purity and stability of this compound and other reagents are crucial. This compound can degrade over time, especially if not stored properly.[3] The use of anhydrous solvents is critical, particularly in Grignard reactions, as Grignard reagents are readily quenched by water.[4][5]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time can significantly impact the desired reaction's efficiency. For instance, in nucleophilic substitution reactions, the choice of solvent can dramatically affect the nucleophilicity of the reagent.[6]
-
Steric Hindrance: While the secondary nature of the halide allows for both SN1 and SN2 reactions, steric hindrance can play a role in slowing down SN2 pathways, potentially allowing other reactions to dominate.[7]
Q2: How can I minimize the formation of styrene as a byproduct?
A2: The formation of styrene via an E2 elimination pathway is a significant side reaction. To minimize this:
-
Choice of Base/Nucleophile: Use a less sterically hindered and/or weaker base if substitution is the desired outcome. Strong, bulky bases like potassium tert-butoxide strongly favor elimination.[2] For substitution, nucleophiles that are also weak bases are ideal.
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.
-
Solvent Selection: Polar aprotic solvents can favor SN2 reactions over E2.[8]
Q3: My Grignard reaction with this compound is not initiating or giving a low yield. What should I do?
A3: Grignard reagent formation is highly sensitive to reaction conditions. Common issues and solutions include:
-
Presence of Water: Even trace amounts of water will quench the Grignard reagent. Ensure all glassware is flame-dried or oven-dried before use and that all solvents are rigorously anhydrous.[4][9]
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting. Activate the magnesium by crushing it in a dry flask, adding a small crystal of iodine, or using a small amount of 1,2-dibromoethane (B42909) as an initiator.[5][9]
-
Reaction Temperature: The reaction to form the Grignard reagent is exothermic. While some initial warming may be needed for initiation, the reaction should be cooled to prevent side reactions like Wurtz coupling.[10]
-
Slow Addition: Add the solution of this compound to the magnesium suspension slowly to maintain control over the exothermic reaction.[10]
Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Substitution Reactions
This guide addresses common issues leading to low yields in nucleophilic substitution reactions with this compound.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low yields in nucleophilic substitution.
Quantitative Data: Nucleophilic Substitution Yields
| Nucleophile | Solvent | Temperature (°C) | Product | Reported Yield (%) | Reference |
| Sodium Cyanide (NaCN) | DMSO | 90 | 2-Phenylpropanenitrile | 87 | [9] |
| Sodium Azide (NaN₃) | DMSO | Ambient | 1-(1-Azidoethyl)benzene | 73 (with Benzyl Bromide) | [11] |
Experimental Protocol: Synthesis of 2-Phenylpropanenitrile
This protocol is adapted from a procedure for a similar benzylic bromide and is expected to give good results.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in dimethyl sulfoxide (B87167) (DMSO).
-
Reagent Addition: In the dropping funnel, prepare a solution of sodium cyanide (1.8 equivalents) in DMSO. Add the sodium cyanide solution dropwise to the stirred solution of this compound.
-
Reaction Conditions: Heat the resulting solution to 90°C for 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography if necessary.
Guide 2: Low Yield in Grignard Reactions
This guide provides troubleshooting steps for low yields when preparing and using the Grignard reagent from this compound.
Logical Relationship Diagram: Grignard Reaction Success
Caption: Key factors for a successful Grignard reaction.
Quantitative Data: Grignard Reaction Yields
Yields for Grignard reactions are highly dependent on the specific electrophile used and the reaction conditions. The table below provides an example of a typical yield for a Grignard reaction.
| Electrophile | Solvent | Temperature (°C) | Product | Reported Yield (%) | Reference |
| Carbon Dioxide (CO₂) | Diethyl ether | Room Temp | 2-Phenylpropanoic acid | ~92 (with 4-phenyl-1-butene (B1585249) precursor) | [10] |
Experimental Protocol: Grignard Reaction with Benzaldehyde (B42025)
This is a general protocol for the reaction of a Grignard reagent with an aldehyde.
-
Grignard Reagent Formation:
-
Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in the flask and add a crystal of iodine.
-
Add anhydrous diethyl ether to the flask.
-
In the dropping funnel, place a solution of this compound (1 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the this compound solution to initiate the reaction. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the rest of the solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of benzaldehyde (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Pour the reaction mixture slowly into a stirred mixture of ice and saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Guide 3: Competing Substitution vs. Elimination Reactions
This guide helps in understanding and controlling the competition between nucleophilic substitution (SN1/SN2) and elimination (E2) reactions.
Signaling Pathway: Factors Influencing Substitution vs. Elimination
Caption: Factors influencing the outcome of substitution vs. elimination.
Quantitative Data: Substitution vs. Elimination Ratios
The ratio of substitution to elimination is highly dependent on the specific base and reaction conditions. The following table provides a general guide.
| Base | Steric Hindrance | Basicity | Expected Major Product |
| Sodium Ethoxide (NaOEt) | Low | Strong | Mixture of Substitution and Elimination |
| Potassium tert-Butoxide (KOtBu) | High | Strong | Elimination (Styrene) |
| Sodium Cyanide (NaCN) | Low | Weak | Substitution |
| Sodium Azide (NaN₃) | Low | Weak | Substitution |
Experimental Protocol: Elimination Reaction to form Styrene
This protocol is designed to favor the elimination pathway.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Add potassium tert-butoxide (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: The solvent can be carefully removed by distillation. The resulting styrene can be purified by vacuum distillation, though care must be taken as it can readily polymerize.
References
- 1. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Page loading... [guidechem.com]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Byproduct Analysis in the Bromination of Ethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of ethylbenzene (B125841).
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts observed in the bromination of ethylbenzene?
A1: The product distribution in the bromination of ethylbenzene is highly dependent on the reaction conditions. Two primary pathways exist: electrophilic aromatic substitution and free radical substitution.
-
Electrophilic Aromatic Substitution (EAS): This pathway is favored in the presence of a Lewis acid catalyst (e.g., FeBr₃). The major products are ortho- and para-bromoethylbenzene due to the ortho-, para-directing nature of the ethyl group. The primary byproduct is the meta-bromoethylbenzene isomer. Over-bromination can also occur, leading to the formation of dibromoethylbenzene (B3051071) isomers.
-
Free Radical Substitution: This pathway is initiated by UV light or a radical initiator (e.g., AIBN) and typically uses N-bromosuccinimide (NBS) as the bromine source. The major product is (1-bromoethyl)benzene, resulting from the high stability of the benzylic radical intermediate.[1][2] A minor byproduct is (2-bromoethyl)benzene. Further substitution can lead to (1,1-dibromoethyl)benzene.[3] A small amount of styrene (B11656) may also be formed as a byproduct through an elimination reaction.[4][5]
Q2: How do reaction conditions influence the selectivity between ring and side-chain bromination?
A2: The choice between electrophilic aromatic substitution on the benzene (B151609) ring and free radical substitution on the ethyl side chain is primarily controlled by the reaction conditions.
-
For Ring Bromination (EAS): The use of a Lewis acid catalyst like FeBr₃ or AlBr₃ in the dark is essential. These catalysts polarize the Br-Br bond, creating a strong electrophile (Br⁺) that attacks the electron-rich aromatic ring.
-
For Side-Chain (Benzylic) Bromination: The presence of UV light or a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, along with a bromine source like N-bromosuccinimide (NBS), promotes the formation of bromine radicals.[6] These radicals selectively abstract a hydrogen atom from the benzylic position of the ethyl group, which is the most stable radical position.[1][2]
Q3: What analytical techniques are most suitable for identifying and quantifying the byproducts of ethylbenzene bromination?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used technique for the analysis of bromination products of ethylbenzene.
-
Gas Chromatography (GC): Provides excellent separation of the various isomers (ortho, meta, para, 1-bromo, 2-bromo) and poly-brominated byproducts based on their boiling points and polarities.
-
Mass Spectrometry (MS): Allows for the unambiguous identification of each separated component by providing its mass-to-charge ratio and fragmentation pattern.
High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile byproducts or when derivatization is not desirable. Nuclear magnetic resonance (NMR) spectroscopy is another valuable tool for structural elucidation of the products.
Troubleshooting Guides
Electrophilic Aromatic Substitution (EAS)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion of ethylbenzene | 1. Inactive Lewis acid catalyst (e.g., FeBr₃) due to moisture exposure. 2. Insufficient amount of catalyst. 3. Reaction temperature is too low. 4. Impure reagents. | 1. Use freshly opened or sublimed Lewis acid. Ensure all glassware is thoroughly dried. 2. Increase the molar ratio of the Lewis acid to ethylbenzene. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 4. Use purified ethylbenzene and bromine. |
| Excessive polybromination (high levels of dibromoethylbenzene) | 1. High bromine to ethylbenzene molar ratio. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess of bromine. 2. Monitor the reaction closely and stop it once the desired level of mono-bromination is achieved. 3. Perform the reaction at a lower temperature. |
| Unfavorable ortho/para isomer ratio | 1. Reaction temperature. 2. Choice of Lewis acid catalyst. 3. Solvent effects. | 1. Lowering the reaction temperature generally favors the para isomer due to steric hindrance. 2. Experiment with different Lewis acids (e.g., AlBr₃, FeCl₃) as they can influence the isomer distribution. 3. The polarity of the solvent can affect the ortho/para ratio. Consider screening different aprotic solvents. |
Free Radical Substitution
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion of ethylbenzene | 1. Ineffective radical initiation. 2. Presence of radical inhibitors (e.g., oxygen, phenols). 3. Decomposed N-bromosuccinimide (NBS). | 1. Ensure the UV lamp is functioning correctly or use a fresh batch of radical initiator (AIBN, benzoyl peroxide). 2. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly recrystallized NBS. |
| Bromination on the aromatic ring instead of the side chain | 1. Presence of Lewis acid impurities. 2. Ionic reaction conditions. | 1. Ensure all glassware and reagents are free from acidic residues. 2. Avoid polar, protic solvents that can promote ionic pathways. Use non-polar solvents like carbon tetrachloride or cyclohexane. |
| Formation of significant amounts of (2-bromoethyl)benzene | 1. High reaction temperature. | 1. While the benzylic position is favored, higher temperatures can lead to less selective bromination. Conduct the reaction at the lowest effective temperature. |
| Presence of succinimide (B58015) in the product | 1. Incomplete removal after workup. | 1. Succinimide, the byproduct of NBS, is a solid. It can be removed by filtration. A subsequent aqueous wash of the organic layer can also help remove any remaining succinimide. |
| Formation of styrene | 1. Elimination side reaction promoted by heat or basic conditions during workup. | 1. Keep the reaction temperature as low as possible. 2. Use a mild or neutral aqueous wash during workup. Avoid strong bases. |
Quantitative Data on Byproduct Distribution
The following tables summarize typical byproduct distributions under different reaction conditions. Please note that these values can vary depending on the specific experimental setup.
Table 1: Electrophilic Aromatic Bromination with Br₂/FeBr₃
| Product/Byproduct | Typical Distribution (%) |
| p-Bromoethylbenzene | 55 - 65 |
| o-Bromoethylbenzene | 30 - 40 |
| m-Bromoethylbenzene | 1 - 5 |
| Dibromoethylbenzenes | < 5 (can increase with higher Br₂ ratio) |
Table 2: Free Radical Bromination with NBS and AIBN/UV light
| Product/Byproduct | Typical Distribution (%) |
| This compound | > 90 |
| (2-Bromoethyl)benzene | 1 - 5 |
| (1,1-Dibromoethyl)benzene | < 5 (can increase with higher NBS ratio) |
| Styrene | < 1 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Ethylbenzene Bromination Products
1. Objective: To separate, identify, and quantify the products and byproducts of the bromination of ethylbenzene.
2. Instrumentation:
-
Gas Chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
A non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is suitable for separating the isomers.
3. Sample Preparation:
-
Quench the reaction mixture by adding a solution of sodium thiosulfate (B1220275) to remove excess bromine.
-
Extract the organic components with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent.
-
Dilute an aliquot of the crude product mixture to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., undecane (B72203) or dodecane) to the diluted sample.
4. GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) energy: 70 eV
-
Scan Range: 40-300 amu
-
5. Data Analysis:
-
Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.
-
For quantitative analysis, construct a calibration curve for each analyte using standard solutions of known concentrations relative to the internal standard. Calculate the concentration of each component in the reaction mixture based on its peak area relative to the internal standard.
Visualizations
Caption: Reaction pathways in the bromination of ethylbenzene.
Caption: Experimental workflow for GC-MS analysis.
Caption: Troubleshooting decision tree for low product yield.
References
Moisture sensitivity of (1-Bromoethyl)benzene and handling precautions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Bromoethyl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on its moisture sensitivity and handling precautions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as α-methylbenzyl bromide, is an organic compound with the chemical formula C₈H₉Br. It is a colorless to pale yellow liquid. Due to the reactive nature of the benzylic bromine atom, it serves as a versatile intermediate in organic synthesis. Its primary applications include its use as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and other functional organic molecules, such as benzyl (B1604629) ethers and benzylamines.[1] It is also employed in controlled radical polymerization reactions.
Q2: How moisture-sensitive is this compound?
This compound is highly sensitive to moisture.[2] It can react with water, particularly under alkaline conditions or upon heating, leading to its decomposition. This reactivity is a critical consideration for its storage and handling, especially in experiments that require anhydrous (water-free) conditions.
Q3: What are the decomposition products of this compound in the presence of water?
In the presence of water, this compound can undergo hydrolysis to form 1-phenylethanol (B42297) and hydrogen bromide. The reaction is facilitated by heat and alkaline conditions.
Q4: How should this compound be properly stored?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.
Q5: What are the primary safety hazards associated with this compound?
This compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[3][4] It is also a lachrymator, meaning it can cause tearing. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: My reaction with this compound is not proceeding as expected, or I am observing unexpected byproducts.
This is a common issue, often related to the purity of the starting material or the reaction conditions.
-
Possible Cause 1: Degradation of this compound due to moisture.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware was thoroughly dried (e.g., flame-dried or oven-dried) and cooled under an inert atmosphere before use.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Check Starting Material: If the bottle of this compound has been opened previously, it may have been exposed to atmospheric moisture. Consider using a fresh, unopened bottle or purifying the existing stock.
-
-
-
Possible Cause 2: Incompatible reagents or reaction conditions.
-
Troubleshooting Steps:
-
Review Reagent Compatibility: this compound is incompatible with strong oxidizing agents.[3]
-
Control Reaction Temperature: Elevated temperatures can promote side reactions and decomposition. Ensure the reaction is being conducted at the appropriate temperature.
-
-
Issue 2: I am attempting a Grignard reaction with this compound, but the reaction is failing to initiate.
Grignard reactions are notoriously sensitive to moisture.
-
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: This is the most critical factor for a successful Grignard reaction. All glassware, solvents, and the magnesium turnings must be completely dry.
-
Activate the Magnesium: The surface of magnesium turnings can have an oxide layer that prevents reaction. Consider activating the magnesium with a small crystal of iodine or by gently crushing the turnings in the reaction flask (under an inert atmosphere).[5]
-
Initiate the Reaction: A small amount of heat may be necessary to initiate the reaction. Once initiated, the reaction is typically exothermic.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound Related to Handling and Moisture Sensitivity
| Property | Value | Reference |
| Molecular Formula | C₈H₉Br | [4] |
| Molecular Weight | 185.06 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 94 °C at 16 mmHg | [6] |
| Density | 1.356 g/mL at 25 °C | [6] |
| Solubility in Water | Insoluble; reacts with water | [1][2] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, and benzene | [6] |
| Moisture Sensitivity | Highly sensitive to moisture | [2] |
| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere. | [3] |
Experimental Protocols
General Protocol for Handling this compound in Moisture-Sensitive Reactions (e.g., Suzuki Coupling, Friedel-Crafts Alkylation)
This protocol provides a general guideline. Specific reaction conditions may need to be optimized.
-
Preparation of Glassware:
-
Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.).
-
Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry inert gas (nitrogen or argon).
-
-
Reagent and Solvent Preparation:
-
Use freshly opened or purified anhydrous solvents. Solvents can be dried using appropriate drying agents and distilled under an inert atmosphere.
-
Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
-
Reaction Setup:
-
Set up the reaction under a positive pressure of an inert gas.
-
Add the anhydrous solvent to the reaction flask via a syringe or cannula.
-
Add other reagents as required by the specific reaction protocol.
-
Add this compound to the reaction mixture dropwise using a syringe through a septum.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction carefully, often with a saturated aqueous solution (e.g., ammonium (B1175870) chloride for Grignard reactions).
-
Perform the work-up as required by the specific procedure, which typically involves extraction with an organic solvent, washing, drying the organic layer, and solvent removal.
-
Mandatory Visualization
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with (1-Bromoethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving (1-Bromoethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: this compound is a secondary benzylic bromide, which presents two primary challenges. First, the secondary nature of the bromide increases the likelihood of β-hydride elimination, an undesired side reaction that leads to the formation of styrene (B11656) and reduces the yield of the desired coupled product.[1] Second, steric hindrance around the reaction center can slow down the reaction rate compared to primary benzylic halides. Careful selection of the catalyst and ligand system is crucial to overcome these challenges.
Q2: Which types of cross-coupling reactions are most effective with this compound?
A2: Several cross-coupling reactions can be successfully performed with this compound, provided the conditions are optimized. The most common include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.
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Sonogashira Coupling: Reaction with terminal alkynes.
-
Kumada-Corriu Coupling: Reaction with Grignard reagents.[1]
The choice of reaction often depends on the desired final product and the functional group tolerance of the coupling partners.
Q3: What is β-hydride elimination and how can it be minimized when using this compound?
A3: β-hydride elimination is a common decomposition pathway for organometallic intermediates where a hydrogen atom on the carbon β to the metal is transferred to the metal, forming a metal-hydride and an alkene (in this case, styrene).[4] To minimize this side reaction, it is essential to use bulky, electron-rich ligands. These ligands can accelerate the rate of reductive elimination (the desired product-forming step) to outcompete β-hydride elimination. Ligands with a large "bite angle," such as Xantphos, have been shown to be particularly effective in suppressing this side reaction.[1]
Q4: What is the role of the ligand in the catalyst system?
A4: The ligand plays a critical role in stabilizing the metal center (usually palladium) and modulating its reactivity.[5] For a substrate like this compound, the ligand influences:
-
Rate of Oxidative Addition: The first step in the catalytic cycle.
-
Suppression of Side Reactions: Bulky ligands can sterically hinder β-hydride elimination.
-
Rate of Reductive Elimination: Electron-rich ligands can promote the final product-forming step. Commonly used ligands include phosphines (e.g., triphenylphosphine, Xantphos, SPhos) and N-heterocyclic carbenes (NHCs).[6]
Q5: Can N-heterocyclic carbene (NHC) ligands be used with this compound?
A5: Yes, N-heterocyclic carbenes (NHCs) are excellent ligands for cross-coupling reactions involving challenging substrates. They are strong σ-donors, which can increase the electron density on the palladium center, facilitating oxidative addition and promoting high catalytic activity.[6] Their steric bulk also helps to stabilize the catalyst and can prevent unwanted side reactions.
Catalyst Performance Data
The selection of an appropriate catalyst system is critical for achieving high yields. Below is a summary of catalyst performance in various cross-coupling reactions with this compound and analogous secondary benzylic bromides.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | Broadly applicable for aryl bromides, effective for secondary benzylic bromides.[7] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 90-98 | Effective for sterically hindered substrates.[7] |
| [Pd(IPr)Cl₂] | (IPr) | K₂CO₃ | Dioxane | 80 | >95 | NHC-based catalyst, often shows high activity.[8] |
Table 2: Catalyst Performance in Kumada-Corriu Coupling
| Catalyst Precursor | Ligand | Grignard Reagent | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd(CH₃CN)₂Cl₂ | Xantphos | PhMgBr | THF | rt | ~85 | Minimizes β-elimination, proceeds with inversion of configuration.[1] |
| Ni(dppp)Cl₂ | (dppp) | ArMgBr | THF or Et₂O | 0 - rt | Variable | A classic catalyst for this reaction, though may be less effective for secondary bromides. |
Table 3: Catalyst Performance in Heck and Sonogashira Couplings
| Reaction | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 70-90 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | rt - 70 | 85-95 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.031 mmol, 3.1 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Dioxane (3 mL) and Water (0.5 mL)
-
-
Procedure:
-
To a flame-dried reaction vial, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Kumada-Corriu Coupling of this compound with Phenylmagnesium Bromide
-
Materials:
-
This compound (0.26 mmol, 1.0 equiv)
-
Pd(CH₃CN)₂Cl₂ (0.008 mmol, 3 mol%)
-
Xantphos (0.008 mmol, 3 mol%)
-
Phenylmagnesium bromide (1 M in THF, 0.39 mmol, 1.5 equiv)
-
Anhydrous THF (1.0 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under nitrogen, add Pd(CH₃CN)₂Cl₂ and Xantphos in THF. Stir for 10 minutes.
-
Add this compound to the catalyst solution.
-
Cool the mixture to 0 °C and add the phenylmagnesium bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction carefully at 0 °C with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[1]
-
Troubleshooting Guides
Issue 1: Low or No Conversion
This is a common issue, particularly with a sterically hindered substrate like this compound.
References
- 1. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gessnergroup.com [gessnergroup.com]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
Technical Support Center: Kinetic Studies of (1-Bromoethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting kinetic studies of reactions involving (1-bromoethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions that this compound undergoes in kinetic studies?
This compound, also known as α-bromoethylbenzene, is a secondary benzylic halide. Due to this structure, it readily participates in nucleophilic substitution (SN) and elimination (E) reactions. The primary focus of kinetic studies often revolves around determining the reaction mechanism, which can be SN1, SN2, E1, or E2, depending on the reaction conditions.[1][2] The benzylic bromine is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[3]
Q2: Which factors influence the rate and mechanism of reactions with this compound?
Several factors can significantly impact the kinetics of reactions involving this compound:
-
Nucleophile/Base: The strength and concentration of the nucleophile or base are critical. Strong nucleophiles in high concentrations tend to favor the SN2 mechanism, while strong, sterically hindered bases favor the E2 mechanism. Weak nucleophiles or bases, particularly in protic solvents, can lead to SN1 and E1 pathways.[1][4]
-
Solvent: The polarity of the solvent plays a crucial role. Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, favoring SN1 and E1 reactions. Polar aprotic solvents (e.g., acetone, DMSO) are preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[5]
-
Temperature: Higher temperatures generally increase the rate of all reactions but tend to favor elimination over substitution.
-
Leaving Group: The bromide ion is a good leaving group, facilitating both substitution and elimination reactions.
Q3: How can I monitor the progress of a kinetic experiment with this compound?
The reaction progress can be monitored by measuring the change in concentration of a reactant or product over time. Common techniques include:
-
Spectrophotometry (UV-Vis): If any of the reactants or products have a distinct absorbance at a specific wavelength, changes in absorbance can be directly related to changes in concentration using the Beer-Lambert law.[4]
-
Conductivity: If the reaction produces or consumes ions, the change in the electrical conductivity of the solution can be measured. For example, in a solvolysis reaction, the formation of HBr will increase conductivity.
-
Chromatography (GC, HPLC): Aliquots of the reaction mixture can be taken at specific time intervals, and the concentration of reactants and products can be determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals over time.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction rate is too fast to measure accurately. | 1. High concentration of reactants. 2. High reaction temperature. 3. Highly reactive nucleophile or strong base. | 1. Decrease the initial concentrations of the reactants. 2. Lower the reaction temperature. Consider running the experiment at sub-ambient temperatures if necessary. 3. Use a weaker nucleophile or base. |
| Reaction is too slow or does not proceed. | 1. Low reaction temperature. 2. Poor choice of solvent. 3. Nucleophile or base is too weak. 4. Impure reactants. | 1. Increase the reaction temperature. 2. Ensure the solvent is appropriate for the intended mechanism (e.g., polar aprotic for SN2). 3. Use a stronger nucleophile or base. 4. Purify the this compound and other reagents before use. |
| Inconsistent or non-reproducible kinetic data. | 1. Temperature fluctuations. 2. Inaccurate measurement of concentrations or volumes. 3. Presence of moisture or other impurities. 4. Side reactions occurring. | 1. Use a thermostatted water bath or reaction block to maintain a constant temperature.[4] 2. Calibrate all volumetric glassware and balances. 3. Use dry solvents and glassware, especially for reactions sensitive to water. 4. Analyze the product mixture to identify any side products. Adjust reaction conditions to minimize side reactions (e.g., by changing the temperature or nucleophile). |
| Product mixture shows a mix of substitution and elimination products. | This is common as substitution and elimination reactions are often in competition. | To favor substitution, use a strong, non-bulky nucleophile and a lower temperature. To favor elimination, use a strong, sterically hindered base and a higher temperature. |
Experimental Protocols
General Protocol for a Kinetic Study of the Solvolysis of this compound (SN1)
This protocol outlines a general procedure for studying the SN1 solvolysis of this compound in an ethanol (B145695)/water mixture.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Deionized water
-
Indicator solution (e.g., bromothymol blue)
-
Sodium hydroxide (B78521) solution (standardized, ~0.01 M)
-
Volumetric flasks, pipettes, burette
-
Thermostatted water bath
-
Conical flasks
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 0.1 M). Prepare the desired ethanol/water solvent mixture.
-
Reaction Setup: Place a known volume of the ethanol/water solvent mixture into several conical flasks. Add a few drops of the indicator to each flask. Place the flasks in the thermostatted water bath to equilibrate at the desired temperature.
-
Initiation of Reaction: To start the reaction, add a small, known volume of the this compound stock solution to the first flask, start the stopwatch simultaneously, and mix thoroughly. The reaction produces HBr, which will cause the indicator to change color.
-
Titration: At regular time intervals, remove a flask from the water bath and quench the reaction by placing it in an ice bath. Titrate the HBr produced with the standardized sodium hydroxide solution until the indicator endpoint is reached.
-
Data Analysis: The concentration of HBr produced at each time point is equal to the concentration of this compound that has reacted. Plot ln([RBr]t) versus time, where [RBr]t is the concentration of this compound at time t. The slope of the line will be -k, where k is the first-order rate constant.
Quantitative Data Summary
The following table provides hypothetical rate constants for the reaction of this compound with a nucleophile (Nu⁻) to illustrate the effect of the solvent on the reaction mechanism.
| Reaction | Solvent | Nucleophile (Nu⁻) | Temperature (°C) | Rate Constant, k (s⁻¹) | Predominant Mechanism |
| 1 | 80% Ethanol / 20% Water | H₂O | 25 | 1.5 x 10⁻⁵ | SN1 |
| 2 | Acetone | I⁻ (0.1 M) | 25 | 3.0 x 10⁻⁴ | SN2 |
Visualizations
References
- 1. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of solvent on the reactions of coordination complexes. Part 1.—Kinetics of solvolysis of cis-(bromo)(benzimidazole)bis(ethylenediamine)cobalt(III) in methanol–water media - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative NMR Spectral Analysis: (1-Bromoethyl)benzene vs. Ethylbenzene and Styrene
A detailed guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral characteristics of (1-Bromoethyl)benzene, with a comparative analysis against its structural analogs, ethylbenzene (B125841) and styrene (B11656).
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data are presented and compared with those of ethylbenzene and styrene to highlight the influence of the bromine substituent on the chemical environment of the molecule. This information is crucial for the structural elucidation and purity assessment of these compounds in various research and development settings.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, ethylbenzene, and styrene. The data were obtained in deuterated chloroform (B151607) (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | Ar-H | 7.40 - 7.20 | m | - | 5H |
| CH | 5.17 | q | 6.9 | 1H | |
| CH₃ | 2.03 | d | 6.9 | 3H | |
| Ethylbenzene | Ar-H | 7.35 - 7.20 | m | - | 5H |
| CH₂ | 2.68 | q | 7.6 | 2H | |
| CH₃ | 1.26 | t | 7.6 | 3H | |
| Styrene | Ar-H | 7.42 - 7.23 | m | - | 5H |
| =CH | 6.72 | dd | 17.6, 10.9 | 1H | |
| =CH₂ (trans) | 5.77 | d | 17.6 | 1H | |
| =CH₂ (cis) | 5.26 | d | 10.9 | 1H |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C (ipso) | 142.5 |
| C (ortho) | 128.8 | |
| C (meta) | 128.7 | |
| C (para) | 126.9 | |
| CH | 49.0 | |
| CH₃ | 26.5 | |
| Ethylbenzene | C (ipso) | 144.3 |
| C (ortho) | 128.4 | |
| C (meta) | 127.9 | |
| C (para) | 125.7 | |
| CH₂ | 29.0 | |
| CH₃ | 15.6 | |
| Styrene | C (ipso) | 137.8 |
| C (vinyl) | 136.8 | |
| C (ortho, meta) | 128.5 | |
| C (para) | 126.3 | |
| =CH₂ | 113.7 |
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogs is outlined below.
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
¹H NMR Spectroscopy Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 32 scans.
-
Relaxation Delay: 1.0 seconds.
-
Acquisition Time: 4.0 seconds.
-
Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).
¹³C NMR Spectroscopy Acquisition Parameters:
-
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 to 2048 scans.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: 1.0 - 2.0 seconds.
-
Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).
Spectral Interpretation and Comparison
The presence of the bromine atom in this compound significantly influences the chemical shifts of the adjacent protons and carbons compared to ethylbenzene.
-
¹H NMR: The methine proton (CH) in this compound is deshielded and appears at a much higher chemical shift (5.17 ppm) compared to the methylene (B1212753) protons (CH₂) in ethylbenzene (2.68 ppm) due to the electron-withdrawing effect of the bromine atom. Similarly, the methyl protons (CH₃) in this compound are shifted downfield to 2.03 ppm from 1.26 ppm in ethylbenzene. The aromatic protons in all three compounds appear as complex multiplets in the range of 7.20-7.42 ppm. The vinyl protons of styrene exhibit characteristic geminal and vicinal couplings, which are absent in the saturated side chains of the other two compounds.
-
¹³C NMR: The carbon atom attached to the bromine (CH) in this compound is significantly shifted downfield to 49.0 ppm. The ipso-carbon of the benzene (B151609) ring in this compound is observed at 142.5 ppm, which is slightly upfield compared to ethylbenzene (144.3 ppm). The most significant difference is seen in the side-chain carbons, where the presence of the bromine causes a substantial downfield shift of the methine carbon and a moderate downfield shift of the methyl carbon compared to the corresponding carbons in ethylbenzene. In styrene, the sp² hybridized carbons of the vinyl group give rise to distinct signals, with the terminal =CH₂ carbon appearing significantly upfield around 113.7 ppm.
Visualizing the Analysis
The following diagrams illustrate the experimental workflow and the structural relationships of the analyzed compounds.
Caption: Workflow for NMR spectral analysis.
Caption: Structural relationships of the compounds.
Unraveling the Fragmentation Fingerprint: A Comparative Analysis of (1-Bromoethyl)benzene and its Isomer by Mass Spectrometry
For researchers, scientists, and professionals in drug development, understanding the structural nuances of isomeric compounds is paramount. Mass spectrometry serves as a powerful analytical tool for this purpose, providing a unique fragmentation "fingerprint" for different molecules. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of (1-Bromoethyl)benzene and its structural isomer, 1-bromo-4-ethylbenzene (B134493), supported by experimental data and protocols.
The positioning of the bromine atom significantly influences the fragmentation pathways of these two isomers. In this compound, the bromine is attached to the ethyl group's alpha-carbon, creating a benzylic bromide. This structure is prone to specific cleavage events under electron ionization, leading to a characteristic mass spectrum. In contrast, 1-bromo-4-ethylbenzene features the bromine atom on the aromatic ring, resulting in a different set of fragment ions.
Comparative Fragmentation Analysis
The mass spectra of this compound and 1-bromo-4-ethylbenzene, while both corresponding to the molecular formula C8H9Br, exhibit distinct differences in their fragmentation patterns. The molecular ion peaks ([M]⁺ and [M+2]⁺) are observable for both compounds around m/z 184 and 186, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). However, the relative intensities of the fragment ions differentiate the two isomers.
For this compound, the base peak is observed at m/z 105. This is attributed to the facile loss of the bromine radical (•Br) from the molecular ion, forming the stable secondary carbocation [C₆H₅CHCH₃]⁺. Another significant fragment is seen at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, which arises from the further fragmentation of the m/z 105 ion through the loss of a neutral acetylene (B1199291) molecule.
In the case of 1-bromo-4-ethylbenzene, the most abundant fragment ion (base peak) appears at m/z 169/171. This is due to the loss of a methyl radical (•CH₃) from the molecular ion, a characteristic fragmentation of ethylbenzene (B125841) derivatives. The cleavage of the C-Br bond is less favored in this isomer, leading to a lower abundance of the m/z 105 fragment compared to this compound.
Quantitative Data Summary
The following table summarizes the major fragment ions and their relative intensities observed in the electron ionization mass spectra of this compound and its isomer, 1-bromo-4-ethylbenzene.
| m/z | Proposed Fragment Ion | This compound Relative Intensity (%) | 1-bromo-4-ethylbenzene Relative Intensity (%) |
| 184/186 | [C₈H₉Br]⁺ (Molecular Ion) | ~20 | ~40 |
| 171/169 | [M - CH₃]⁺ | - | 100 (Base Peak) |
| 105 | [C₈H₉]⁺ / [C₆H₅CHCH₃]⁺ | 100 (Base Peak) | ~15 |
| 77 | [C₆H₅]⁺ | ~30 | ~10 |
Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion. This is followed by cleavage of the weakest bonds to generate stable fragment ions. The primary fragmentation pathway is depicted below.
Caption: Fragmentation pathway of this compound.
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS) of Aromatic Halogenated Compounds
A standard protocol for the analysis of this compound and its isomers using EI-MS is as follows:
-
Sample Preparation: The analyte is dissolved in a volatile organic solvent, such as methanol (B129727) or dichloromethane, to a concentration of approximately 1 mg/mL.
-
Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion radical.
-
Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, more stable fragment ions.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Experimental Workflow
The general workflow for obtaining and analyzing the mass spectrum of a compound is illustrated below.
Caption: General workflow for mass spectrometry analysis.
This comparative guide demonstrates the utility of mass spectrometry in distinguishing between structural isomers. The distinct fragmentation patterns of this compound and 1-bromo-4-ethylbenzene provide a clear and reliable method for their identification and characterization, which is crucial for applications in research and development.
Reactivity Face-Off: (1-Bromoethyl)benzene vs. Benzyl Bromide in Nucleophilic Substitution Reactions
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the realm of organic synthesis, the choice of alkyl halide precursor is a critical decision that dictates the efficiency and outcome of nucleophilic substitution reactions. For the introduction of a benzyl (B1604629) or substituted benzyl moiety, both (1-Bromoethyl)benzene and benzyl bromide are common reagents. However, their structural differences—a secondary versus a primary benzylic bromide—lead to significant disparities in their reactivity profiles. This guide provides a comprehensive comparison of their performance in both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences and Reactivity Summary
| Feature | This compound | Benzyl Bromide |
| Structure | Secondary Benzylic Bromide | Primary Benzylic Bromide |
| Favored Mechanism | SN1 | SN1 and SN2 |
| SN1 Reactivity | Higher | Lower |
| SN2 Reactivity | Lower | Higher |
| Key Influencing Factor | Carbocation Stability | Steric Accessibility |
Theoretical Underpinnings: The SN1 and SN2 Pathways
The reactivity of both this compound and benzyl bromide is best understood through the lens of SN1 and SN2 reaction mechanisms.
The SN1 Reaction: This is a two-step process initiated by the departure of the leaving group (bromide) to form a carbocation intermediate, which is then attacked by a nucleophile. The rate-determining step is the formation of the carbocation. Therefore, the stability of the carbocation is the primary factor governing the SN1 reaction rate.
The SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This reaction is sensitive to steric hindrance around the reaction center. Less sterically hindered substrates react faster.
Benzyl bromide can readily undergo both SN1 and SN2 reactions. Its primary nature allows for easy backside attack by a nucleophile in an SN2 reaction, while the resulting primary benzylic carbocation in an SN1 reaction is stabilized by resonance with the benzene (B151609) ring.[1]
This compound, being a secondary benzylic halide, is more sterically hindered than benzyl bromide, which slows down its SN2 reaction rate. However, the secondary benzylic carbocation formed during an SN1 reaction is more stable than the primary benzylic carbocation from benzyl bromide due to the additional inductive effect and hyperconjugation from the methyl group. This increased stability accelerates the SN1 reaction rate.
Caption: Factors influencing the SN1 and SN2 reactivity of the two compounds.
Quantitative Reactivity Comparison: Solvolysis Rates (SN1)
Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a classic method for probing SN1 reactivity. The rate of solvolysis is typically first-order and depends on the rate of carbocation formation. While direct comparative data under identical conditions is scarce, analysis of available literature provides a clear trend.
The solvolysis of substituted benzyl bromides has been studied in 80% ethanol, and while a rate constant for the parent benzyl bromide is not explicitly provided in the cited study, the methodology is well-established.[2] For this compound (α-methyl-benzyl bromide), kinetic studies of its Ritter-type solvolysis have been performed.[3]
Based on the principles of carbocation stability, this compound is expected to undergo solvolysis at a significantly faster rate than benzyl bromide. The secondary benzylic carbocation formed from this compound is more stable due to the electron-donating methyl group, thus lowering the activation energy for its formation.
Table 1: Expected Relative Solvolysis Rates in a Protic Solvent (e.g., 80% Ethanol)
| Compound | Structure | Relative SN1 Rate | Rationale |
| This compound | C₆H₅CH(Br)CH₃ | Faster | Formation of a more stable secondary benzylic carbocation. |
| Benzyl Bromide | C₆H₅CH₂Br | Slower | Formation of a less stable primary benzylic carbocation. |
Experimental Protocols
Protocol 1: Determination of SN1 Solvolysis Rate by Conductometry
This protocol provides a general method for comparing the solvolysis rates of this compound and benzyl bromide in an 80% ethanol-water mixture by monitoring the change in conductivity over time. The reaction produces HBr, which increases the conductivity of the solution.
Materials:
-
This compound
-
Benzyl bromide
-
80% (v/v) Ethanol-water solution
-
Conductivity meter with a suitable probe
-
Thermostatted water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation: Prepare a stock solution of the alkyl bromide (either this compound or benzyl bromide) in the 80% ethanol-water solvent. A typical concentration is around 0.01 M.
-
Temperature Equilibration: Place a known volume of the 80% ethanol-water solvent in a reaction vessel equipped with a magnetic stir bar and the conductivity probe. Allow the solvent to equilibrate to the desired temperature (e.g., 25°C) in the thermostatted water bath.
-
Initiation of Reaction: Inject a small, known volume of the alkyl bromide stock solution into the reaction vessel to achieve the desired final concentration. Start recording the conductivity and time immediately.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading stabilizes).
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where G∞ is the conductivity at infinite time (reaction completion) and Gt is the conductivity at time t. The slope of the resulting straight line is -k.
Caption: Workflow for determining solvolysis rates via the conductometric method.
SN2 Reactivity Comparison
In SN2 reactions, steric hindrance is the dominant factor. The backside attack of the nucleophile is less impeded for the primary carbon of benzyl bromide compared to the secondary carbon of this compound.
Table 2: Expected Relative SN2 Reaction Rates
| Compound | Structure | Relative SN2 Rate | Rationale |
| This compound | C₆H₅CH(Br)CH₃ | Slower | Increased steric hindrance at the secondary carbon. |
| Benzyl Bromide | C₆H₅CH₂Br | Faster | Less steric hindrance at the primary carbon. |
Protocol 2: Comparative SN2 Reaction with Sodium Iodide in Acetone (B3395972) (Finkelstein Reaction)
This qualitative to semi-quantitative experiment can be used to visually compare the SN2 reactivity. The reaction of the bromides with sodium iodide in acetone produces the corresponding iodides and a precipitate of sodium bromide, which is insoluble in acetone. The rate of precipitate formation provides a measure of the reaction rate.
Materials:
-
This compound
-
Benzyl bromide
-
15% Sodium iodide in acetone solution
-
Test tubes
-
Water bath
Procedure:
-
Reaction Setup: Place 1 mL of the 15% sodium iodide in acetone solution into two separate, clean, and dry test tubes.
-
Addition of Substrates: To one test tube, add 2-3 drops of this compound. To the other, add 2-3 drops of benzyl bromide.
-
Observation at Room Temperature: Stopper the test tubes, mix the contents, and observe for the formation of a white precipitate (NaBr) at room temperature. Record the time taken for the precipitate to appear in each tube.
-
Observation at Elevated Temperature: If no reaction is observed at room temperature after a reasonable time (e.g., 15-20 minutes), place the test tubes in a warm water bath (around 50°C) and continue to observe for precipitate formation.
Expected Outcome: A precipitate of sodium bromide should form significantly faster in the test tube containing benzyl bromide, indicating a higher SN2 reactivity.
Conclusion
The choice between this compound and benzyl bromide as a synthetic precursor will depend on the desired reaction pathway and the specific nucleophile being employed. Benzyl bromide offers greater versatility, being reactive under both SN1 and SN2 conditions. This compound, due to its increased steric hindrance, is more predisposed to react via an SN1 mechanism and will generally exhibit slower SN2 reaction rates. For synthetic strategies requiring a clean SN1 reaction with a secondary benzylic center, this compound can be a suitable choice, provided the potential for competing elimination reactions is considered. For rapid substitutions where either pathway is viable or an SN2 reaction is desired, benzyl bromide remains the more reactive and often preferred option. This guide provides the foundational data and experimental context to assist researchers in navigating these choices effectively.
References
A Comparative Guide to Ethylation Reagents: Alternatives to (1-Bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the introduction of an ethyl group onto a molecule is a frequent and crucial transformation. (1-Bromoethyl)benzene is a commonly utilized reagent for this purpose; however, a range of alternative reagents are available, each with its own distinct advantages and disadvantages in terms of reactivity, selectivity, safety, and cost. This guide provides an objective comparison of this compound with other prominent ethylating agents, supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison of Ethylation Reagents
The efficacy of an ethylating agent is primarily dictated by the nature of its leaving group. A better leaving group leads to a faster reaction rate, as it can more readily depart from the ethyl group during nucleophilic attack. The general order of leaving group ability, and thus the reactivity of the corresponding ethylating agents, is as follows:
Triflate > Iodide > Tosylate > Bromide
This trend is reflected in the experimental data for various ethylation reactions.
N-Ethylation of Anilines
The N-ethylation of anilines is a key reaction in the synthesis of many pharmaceutical intermediates and other fine chemicals. The choice of ethylating agent can significantly impact the yield and reaction time.
| Reagent | Substrate | Product | Yield (%) | Reaction Time (h) | Conditions | Reference |
| Diethyl Oxalate | Aniline (B41778) | N-Ethylaniline | - | - | High Temperature | [1] |
| Acetaldehyde (B116499) | Aniline | N-Ethylaniline | >96 | 2-4 | Room Temp, NaBH4 | [2] |
| Ethanol (B145695) | 2,6-Diethylaniline | N-Ethyl-2,6-diethylaniline | Excellent | 0.5 | Pd/C, HCOOH, RT | [3] |
O-Ethylation of Phenols
The synthesis of ethyl aryl ethers is another important transformation where the choice of ethylating agent is critical. Phenols, being less nucleophilic than amines, often require more reactive ethylating agents or harsher reaction conditions.
| Reagent | Substrate | Product | Yield (%) | Reaction Time (h) | Conditions | Reference |
| (2-Bromoethyl)benzene | Phenol (B47542) | 2-Phenoxyethylbenzene | 60 | 24 | KOH, Ethanol, Reflux | [4] |
| Diethyl Sulfate | Phenol | Phenetole | - | - | NaOH | [5] |
| Boron Trifluoride Etherate / Ethanol | Phenol | Aryl Ethyl Ethers | Decent | - | High Temperature | [6] |
C-Ethylation of Malonic Esters
The alkylation of enolates, such as that derived from diethyl malonate, is a fundamental carbon-carbon bond-forming reaction. The reactivity of the ethylating agent directly influences the efficiency of this transformation.
| Reagent | Substrate | Product | Yield (%) | Reaction Time (h) | Conditions | Reference |
| Methyl Iodide | Diethyl Malonate | Diethyl Methylmalonate | 79-83 | - | NaOEt, Ethanol | [7] |
| Ethyl Halide | Diethyl Malonate | Diethyl Ethylmalonate | - | - | Base | [8] |
Note: While the provided data uses methyl iodide, it serves as a good benchmark for the reactivity of alkyl halides in C-alkylation of malonic esters. Ethyl iodide is expected to have similar reactivity to methyl iodide.
Experimental Protocols
N-Ethylation of Aniline using Acetaldehyde and a Reducing Agent
This protocol describes a reductive amination approach to synthesize N-ethylaniline.
Materials:
-
Aniline
-
Acetaldehyde
-
Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent
-
Methanol or other suitable solvent
-
Magnetic stirrer
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetaldehyde (1.2-2.0 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the intermediate Schiff base.
-
Slowly add sodium borohydride (0.25-0.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 20 °C.
-
Stir the reaction for 2-4 hours at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain N-ethylaniline.[2]
O-Ethylation of Phenol using (2-Bromoethyl)benzene
This protocol details the synthesis of 2-phenoxyethylbenzene via a Williamson ether synthesis.
Materials:
-
Phenol
-
(2-Bromoethyl)benzene
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Magnetic stirrer
-
Round-bottom flask with reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve phenol (2.0 eq) and potassium hydroxide (1.0 eq) in ethanol.
-
Stir the mixture at 45 °C for 10 minutes to form the potassium phenoxide salt.
-
Add (2-Bromoethyl)benzene (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) and wash with 2N aqueous NaOH solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexane as eluent) to yield 2-phenoxyethylbenzene.[4]
C-Ethylation of Diethyl Malonate using Ethyl Iodide
This protocol describes the alkylation of diethyl malonate to form diethyl ethylmalonate.
Materials:
-
Diethyl malonate
-
Ethyl iodide
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Magnetic stirrer
-
Round-bottom flask with reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add diethyl malonate (1.0 eq) to the stirred sodium ethoxide solution.
-
After the addition is complete, add ethyl iodide (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete (monitor by TLC).
-
Cool the mixture to room temperature and remove the ethanol by distillation.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the ether layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diethyl ethylmalonate by fractional distillation.
Reaction Mechanisms and Logical Relationships
The ethylation of nucleophiles such as amines, phenoxides, and enolates with ethylating agents like this compound and its alternatives predominantly proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.
Caption: General Sₙ2 mechanism for ethylation reactions.
The rate of the Sₙ2 reaction is dependent on the concentration of both the nucleophile and the ethylating agent. The reaction involves a backside attack of the nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral. The efficiency of the reaction is highly dependent on the nature of the leaving group (X).
Caption: Logical relationship of reactivity based on leaving group ability.
Safety and Handling Considerations
All ethylating agents should be handled with care in a well-ventilated fume hood, as many are toxic and potentially carcinogenic.
-
This compound: Lachrymator and skin irritant.
-
Ethyl Iodide: Volatile and a potential alkylating agent.
-
Ethyl Tosylate: Skin and eye irritant.
-
Diethyl Sulfate: Highly toxic, corrosive, and a probable human carcinogen.[9] Extreme caution should be exercised when handling this reagent.
-
Ethyl Triflate: Highly reactive and corrosive. Reacts violently with water.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The selection of an appropriate ethylating agent is a critical decision in the planning of a synthetic route. While this compound is a versatile reagent, alternatives such as ethyl iodide, ethyl tosylate, diethyl sulfate, and ethyl triflate offer a spectrum of reactivities that can be advantageous for specific applications. For substrates that are poor nucleophiles or when rapid reaction times are desired, the more reactive agents like ethyl triflate are excellent choices. Conversely, for more sensitive substrates where over-alkylation is a concern, a less reactive agent like ethyl tosylate or this compound may be preferable. By considering the factors of reactivity, selectivity, cost, and safety, researchers can make an informed decision to optimize their ethylation reactions.
References
- 1. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 2. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diethyl ethylmalonate | High-Purity Reagent [benchchem.com]
- 9. benchchem.com [benchchem.com]
Purity Assessment of (1-Bromoethyl)benzene: A Comparative Guide to GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for starting materials and intermediates is a cornerstone of robust chemical synthesis and drug development. (1-Bromoethyl)benzene, a key intermediate in various synthetic pathways, requires precise purity assessment to ensure the quality and consistency of downstream products. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of this compound, supported by experimental protocols and data.
Comparative Analysis of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and the specificity of mass spectrometric detection make it ideal for identifying and quantifying impurities.[1]
High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative, particularly for less volatile or thermally labile compounds.[2] While this compound is amenable to GC analysis, HPLC can be advantageous in specific contexts, such as for the analysis of non-volatile impurities or when derivatization is undesirable.
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative NMR (qNMR), offers a different approach by providing structural information and direct quantification without the need for chromatographic separation. ¹H NMR spectra of this compound can be used to identify the compound and its impurities.[3][4]
The choice of analytical technique depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. A summary of the key performance characteristics of each technique is presented in Table 1.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Nuclear spin resonance in a magnetic field. |
| Typical Purity (%) | >99.5 | >99.5 | >99.0 |
| Limit of Detection | Low ppm | ppm | ~0.1% |
| Limit of Quantification | Low ppm | ppm | ~0.5% |
| Precision (%RSD) | < 2% | < 2% | < 3% |
| Analysis Time | 15-30 min | 10-20 min | 5-10 min |
| Strengths | High sensitivity, excellent for volatile impurities, structural elucidation of unknowns. | Versatile, suitable for a wide range of compounds, well-established methodology. | Non-destructive, provides structural information, absolute quantification possible. |
| Limitations | Requires volatile and thermally stable analytes. | Lower resolution for some volatile compounds compared to GC. | Lower sensitivity compared to chromatographic methods. |
Table 1: Comparison of Analytical Techniques for Purity Assessment
Experimental Protocols
This protocol outlines a standard method for the purity analysis of this compound using GC-MS. The method is designed to separate the main component from potential impurities, such as unreacted starting materials (e.g., ethylbenzene, 1-phenylethanol) and byproducts of synthesis (e.g., dibromoethylbenzene (B3051071) isomers).
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of 5 mg/mL.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a GC autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar capillary column.[5][6]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400).
3. Data Analysis:
-
The purity is calculated based on the peak area percentage from the total ion chromatogram (TIC).
-
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100.
-
Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).[7]
1. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
3. Data Analysis:
-
Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflows for the GC-MS analysis and a comparison of the analytical approaches.
References
A Comparative Guide to the Synthetic Routes of (1-Bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four primary synthetic routes to (1-Bromoethyl)benzene, a key intermediate in various organic syntheses. The routes discussed are the free-radical bromination of ethylbenzene (B125841), the hydrobromination of styrene (B11656), a two-step synthesis from acetophenone (B1666503), and the substitution reaction of 1-phenylethanol (B42297). Each method is evaluated based on reaction parameters, yield, and procedural complexity, supported by experimental data to aid in the selection of the most suitable pathway for specific research and development needs.
Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for the different synthetic methodologies, offering a clear comparison of their efficiency and reaction conditions.
Table 1: Free-Radical Bromination of Ethylbenzene
| Reagents | Solvent | Initiator | Reaction Time | Temperature | Yield (%) |
| Ethylbenzene, N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Benzoyl Peroxide | 30 min | Reflux | ~78% |
Table 2: Hydrobromination of Styrene (Markovnikov Addition)
| Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Styrene, HBr | Acetic Acid | 2 h | 0°C to rt | ~85% |
Table 3: Two-Step Synthesis from Acetophenone
Step 1: α-Bromination of Acetophenone
| Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Acetophenone, Pyridine (B92270) hydrobromide perbromide | Acetic Acid | 3 h | 90°C | ~83% |
Step 2: Reduction of α-Bromoacetophenone
| Reagents | Conditions | Yield (%) |
| α-Bromoacetophenone, Hydrazine (B178648) hydrate (B1144303), KOH | High temperature (Wolff-Kishner reduction) | Moderate to high (specific yield for this substrate not detailed, but generally effective for aryl ketones) |
| α-Bromoacetophenone, Zn(Hg), HCl | Reflux (Clemmensen reduction) | Moderate to high (potential for side reactions with acid-sensitive substrates) |
Table 4: Synthesis from 1-Phenylethanol
| Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1-Phenylethanol, PPh₃, 1,2-dibromo-1,1,2,2-tetrachloroethane | Dichloromethane (B109758) | 9 min | 20°C | 96% |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Free-Radical Bromination of Ethylbenzene
This method utilizes N-Bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator.
Procedure: In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 6 g of N-Bromosuccinimide, 4 g of ethylbenzene, 0.1 g of benzoyl peroxide, and 20 mL of carbon tetrachloride. The mixture is refluxed under electromagnetic stirring for 30 minutes. After cooling, the succinimide (B58015) byproduct is removed by filtration. The carbon tetrachloride is then distilled off, and the crude product is purified by vacuum distillation to yield this compound.[1]
Hydrobromination of Styrene
This protocol describes the Markovnikov addition of hydrogen bromide to styrene.
Procedure: To a solution of styrene (1 equivalent) in glacial acetic acid, cooled in an ice bath, hydrogen bromide gas is bubbled through or a solution of HBr in acetic acid is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give this compound.
Two-Step Synthesis from Acetophenone
This route involves the initial α-bromination of acetophenone followed by the reduction of the resulting α-bromoacetophenone.
Step 1: α-Bromination of 4-Chloroacetophenone (as a representative example) 4-Chloroacetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL) are combined in a 50 mL round-bottom flask with a condenser. The mixture is stirred at 90°C for 3 hours. The reaction mixture is then poured into an ice water bath and extracted with ethyl acetate. The organic phase is washed with saturated sodium carbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is recrystallized from petroleum ether to yield the α-bromoacetophenone derivative.[2]
Step 2: Wolff-Kishner Reduction of α-Bromoacetophenone The α-bromoacetophenone is heated with hydrazine hydrate and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. The reaction mixture is heated to a high temperature (around 180-200°C) to facilitate the decomposition of the initially formed hydrazone and the evolution of nitrogen gas, yielding this compound. Careful temperature control is necessary to avoid side reactions.
Synthesis from 1-Phenylethanol
This high-yield method involves the conversion of the hydroxyl group of 1-phenylethanol to a bromide.
Procedure: Triphenylphosphine (2.2 mmol) is dissolved in freshly distilled dichloromethane (4.0 mL) at 20°C. A solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.2 mmol) in dichloromethane (4.0 mL) is added dropwise, and the resulting white colloidal mixture is stirred for 2 minutes. A solution of 1-phenylethanol (2.0 mmol) in dichloromethane (4.0 mL) is then added dropwise over 2 minutes, during which the mixture becomes a colorless solution. The solution is stirred for an additional 5 minutes. The product is then purified by flash column chromatography on silica (B1680970) gel using petroleum ether or a mixture of petroleum ether/EtOAc.[3][4]
Synthetic Pathways Overview
The following diagram illustrates the different synthetic routes to this compound.
Caption: Synthetic routes to this compound.
Conclusion
The choice of synthetic route for this compound depends on several factors including the availability of starting materials, desired yield, scalability, and tolerance of functional groups in the substrate. The substitution of 1-phenylethanol offers a high-yield and rapid method. Free-radical bromination of ethylbenzene is a direct approach with good yields. The hydrobromination of styrene provides a straightforward addition reaction. The two-step synthesis from acetophenone, while longer, is a viable option, particularly if acetophenone derivatives are readily available. Each of these methods presents distinct advantages and considerations for the synthesis of this important chemical intermediate.
References
A Comparative Analysis of Theoretical and Experimental Properties of (1-Bromoethyl)benzene and a Look at Its Structural Isomers
A comprehensive guide for researchers and drug development professionals on the physicochemical and spectroscopic properties of (1-Bromoethyl)benzene, with a comparative look at its key isomers, (2-Bromoethyl)benzene and (1-Chloroethyl)benzene. This guide presents a side-by-side analysis of theoretical and experimental data, supported by detailed experimental protocols and logical workflow diagrams.
Introduction
This compound is a halogenated aromatic compound with significant applications in organic synthesis, serving as a precursor for various pharmaceuticals and specialty chemicals. Its reactivity is largely dictated by the benzylic bromine atom, making it a versatile building block. A thorough understanding of its properties, both from a theoretical and experimental standpoint, is crucial for its effective utilization in research and development. This guide provides a detailed comparison of the predicted and measured properties of this compound and contrasts them with its structural isomers, (2-Bromoethyl)benzene and (1-Chloroethyl)benzene, to offer a broader perspective for compound selection and reaction design.
Physicochemical Properties: A Tale of Two Isomers and a Halogen Swap
The physical properties of a molecule, such as its boiling point, melting point, density, and refractive index, are fundamental parameters that influence its handling, purification, and reaction conditions. Below is a comparative summary of the experimental and theoretical physicochemical properties of this compound and its selected alternatives.
| Property | This compound | (2-Bromoethyl)benzene | (1-Chloroethyl)benzene |
| Boiling Point (°C) | 94 @ 16 mmHg | 220-221[1] | 184-186 |
| Melting Point (°C) | -65 | -56[2] | - |
| Density (g/mL at 25°C) | 1.356 | 1.355[1] | 1.063 |
| Refractive Index (n20/D) | 1.5612 | 1.556[1] | 1.527 |
| Molecular Weight ( g/mol ) | 185.06 | 185.06 | 140.61 |
Table 1: Comparison of Experimental Physicochemical Properties.
The data reveals interesting trends. This compound has a significantly lower boiling point at reduced pressure compared to the atmospheric boiling point of its isomer, (2-Bromoethyl)benzene.[1] This difference can be attributed to the position of the bromine atom; the benzylic bromine in the former leads to a more reactive and typically more volatile compound. The densities of the two bromo-isomers are nearly identical.[1] Replacing the bromine with a chlorine atom in (1-Chloroethyl)benzene results in a lower molecular weight, which contributes to its lower boiling point and density compared to its bromo-analog.
Spectroscopic Properties: Fingerprinting the Molecules
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular structure and bonding within a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment.
| This compound | Experimental ¹H NMR (δ, ppm) | Predicted ¹H NMR (δ, ppm) | Experimental ¹³C NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| -CH(Br)- | 5.17 (q) | 5.2 | 49.0 | 50.1 |
| -CH₃ | 2.01 (d) | 2.0 | 27.0 | 26.8 |
| Aromatic-H | 7.25-7.38 (m) | 7.3-7.4 | 126.0, 128.0, 128.6, 143.0 | 126.5, 128.8, 129.0, 142.5 |
| (2-Bromoethyl)benzene | Experimental ¹H NMR (δ, ppm) | Predicted ¹H NMR (δ, ppm) | Experimental ¹³C NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| -CH₂(Br) | 3.55 (t) | 3.6 | 39.0 | 38.7 |
| -CH₂-Ph | 3.12 (t) | 3.2 | 33.0 | 32.5 |
| Aromatic-H | 7.20-7.35 (m) | 7.2-7.4 | 126.9, 128.6, 128.9, 138.8 | 127.0, 128.7, 129.1, 138.5 |
| (1-Chloroethyl)benzene | Experimental ¹H NMR (δ, ppm) | Predicted ¹H NMR (δ, ppm) | Experimental ¹³C NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| -CH(Cl)- | 5.07 (q) | 5.1 | 59.0 | 59.8 |
| -CH₃ | 1.83 (d) | 1.8 | 25.0 | 25.2 |
| Aromatic-H | 7.26-7.40 (m) | 7.3-7.4 | 126.0, 128.0, 128.7, 142.0 | 126.3, 128.5, 128.9, 141.8 |
Table 2: Comparison of Experimental and Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃).
The predicted NMR data, obtained from online databases and computational software, shows good agreement with the experimental values. For this compound, the methine proton (-CH(Br)-) appears as a quartet significantly downfield due to the deshielding effect of the adjacent bromine atom and the phenyl ring. In contrast, the methylene (B1212753) protons of (2-Bromoethyl)benzene appear as two distinct triplets, with the one closer to the bromine atom being more deshielded. The replacement of bromine with the more electronegative chlorine in (1-Chloroethyl)benzene results in a further downfield shift of the methine proton.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
| This compound | Experimental IR (cm⁻¹) | Predicted IR (cm⁻¹) |
| C-H (aromatic) | 3030-3080 | 3050-3100 |
| C-H (aliphatic) | 2930, 2980 | 2920, 2975 |
| C=C (aromatic) | 1450, 1495 | 1455, 1490 |
| C-Br | 695 | 690 |
| (2-Bromoethyl)benzene | Experimental IR (cm⁻¹) | Predicted IR (cm⁻¹) |
| C-H (aromatic) | 3028, 3063 | 3030, 3060 |
| C-H (aliphatic) | 2947 | 2950 |
| C=C (aromatic) | 1454, 1496 | 1450, 1495 |
| C-Br | 696 | 695 |
| (1-Chloroethyl)benzene | Experimental IR (cm⁻¹) | Predicted IR (cm⁻¹) |
| C-H (aromatic) | 3030-3090 | 3050-3100 |
| C-H (aliphatic) | 2935, 2985 | 2930, 2980 |
| C=C (aromatic) | 1450, 1495 | 1455, 1490 |
| C-Cl | 700, 760 | 705, 755 |
Table 3: Comparison of Key Experimental and Predicted FT-IR Absorption Bands.
The experimental and predicted IR spectra show characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and aromatic C=C stretching in the 1450-1600 cm⁻¹ region. The key distinguishing feature is the C-X (X = Br, Cl) stretching vibration, which appears in the fingerprint region. The C-Br stretch is typically observed at lower wavenumbers than the C-Cl stretch due to the heavier mass of the bromine atom.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of chemical research. The following are detailed protocols for the determination of key physical and spectroscopic properties of liquid samples like this compound.
Boiling Point Determination (Micro Method)
-
Sample Preparation: Place a few drops of the liquid sample into a small test tube or a capillary tube sealed at one end.
-
Apparatus Setup: Invert a smaller capillary tube (sealed at one end) and place it inside the sample tube. Attach the sample tube to a thermometer.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the side arm of the Thiele tube gently and evenly.
-
Observation: Observe the inverted capillary. A slow stream of bubbles will emerge as the air expands. As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will be seen.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the inverted capillary.
Refractive Index Measurement
-
Instrument Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of the liquid sample onto the clean, dry prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, pulse width, and relaxation delay.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy (ATR Method)
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Logical Workflow for Property Comparison
The following diagram illustrates a logical workflow for the comparison of theoretical and experimental properties of a chemical compound.
Caption: A flowchart outlining the systematic process for comparing theoretical predictions with experimental data for a given chemical compound.
Conclusion
This guide provides a detailed comparison of the theoretical and experimental properties of this compound and its structural isomers, (2-Bromoethyl)benzene and (1-Chloroethyl)benzene. The presented data highlights the subtle yet significant influence of atomic substitution and positional isomerism on the physicochemical and spectroscopic characteristics of these compounds. The close agreement between the predicted and experimental data underscores the power of computational methods as a valuable tool in modern chemical research. The detailed experimental protocols offer a practical guide for obtaining reliable data in the laboratory. This comprehensive analysis serves as a valuable resource for researchers and professionals, facilitating informed decisions in the design and execution of chemical syntheses and the development of new chemical entities.
References
Reactivity comparison between (1-Bromoethyl)benzene and (1-chloroethyl)benzene
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the realm of synthetic organic chemistry, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes efficiently. Benzylic halides, such as (1-Bromoethyl)benzene and (1-chloroethyl)benzene (B1265384), are versatile building blocks, frequently employed in nucleophilic substitution reactions to construct complex molecular architectures. This guide provides an objective, data-supported comparison of the reactivity of these two compounds, offering insights for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design.
The core difference in reactivity between this compound and (1-chloroethyl)benzene lies in the nature of the halogen atom, which functions as the leaving group in nucleophilic substitution reactions. Based on fundamental principles of physical organic chemistry, This compound is demonstrably more reactive than (1-chloroethyl)benzene . This heightened reactivity is overwhelmingly attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻).
Theoretical Underpinnings of Reactivity
The reactivity of these secondary benzylic halides in nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular (Sₙ1) and the bimolecular (Sₙ2) pathways.
-
Sₙ1 Mechanism: This two-step pathway involves the initial, rate-determining departure of the leaving group to form a resonance-stabilized secondary benzylic carbocation. The planarity of this carbocation intermediate allows for nucleophilic attack from either face, potentially leading to a racemic mixture of products if the starting material is chiral.[1][2] The stability of this carbocation is a key factor favoring the Sₙ1 pathway for benzylic halides.[3]
-
Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4] This mechanism results in an inversion of stereochemistry at the reaction center.
For both mechanisms, the ease with which the leaving group departs is critical. A good leaving group is a weak base that is stable in solution after it has left the molecule.[5][6] Several factors contribute to bromide being a better leaving group than chloride:
-
Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion is a weaker base than the chloride ion. Weaker bases are better leaving groups.[5][7]
-
Size and Polarizability: The bromide ion is larger and its electron cloud is more polarizable than that of the chloride ion.[8] This allows the negative charge to be dispersed over a larger volume, increasing its stability as it departs and in the transition state.[8]
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond.[7] Less energy is required to break the C-Br bond, resulting in a lower activation energy for the reaction.
Because the rate-determining step of the Sₙ1 reaction is the cleavage of the carbon-halogen bond, and the Sₙ2 reaction's transition state involves the partial breaking of this bond, the lower C-Br bond energy and greater stability of the resulting bromide ion make this compound the more reactive substrate in both pathways.
Quantitative Performance Comparison
While specific kinetic data for a direct, side-by-side comparison under identical conditions are not extensively published, the well-established principles of leaving group ability allow for a clear predictive summary of their relative performance.
| Performance Metric | This compound | (1-Chloroethyl)benzene | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a superior leaving group compared to chloride, leading to a lower activation energy.[7][8] |
| Typical Reaction Time | Shorter | Longer | Higher reactivity leads to a faster conversion of the starting material to the product. |
| Required Temperature | Milder conditions often suffice | May require higher temperatures | The lower activation energy for the bromo-compound allows for less forcing reaction conditions. |
| Product Yield | Generally higher | Generally lower | Faster, cleaner reactions with fewer side products (e.g., elimination) often result in higher isolated yields. |
Experimental Protocols for Reactivity Analysis
To quantitatively determine and compare the reactivity of this compound and (1-chloroethyl)benzene, a solvolysis experiment can be conducted. In this procedure, the solvent (e.g., aqueous ethanol (B145695) or acetic acid) acts as the nucleophile, and the reaction rate is monitored over time.
Key Experiment: Solvolysis Rate Determination
Objective: To determine the first-order rate constant (k₁) for the solvolysis of this compound and (1-chloroethyl)benzene.
Materials:
-
This compound
-
(1-Chloroethyl)benzene
-
Solvent (e.g., 80% ethanol / 20% water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Phenolphthalein (B1677637) indicator
-
Thermostatted water bath
-
Burette, pipettes, conical flasks
-
Stopwatch
Methodology:
-
Solution Preparation: Prepare a stock solution of the benzylic halide (e.g., 0.1 M) in the chosen solvent system.
-
Reaction Initiation: Place a known volume of the solvent in a conical flask and allow it to equilibrate to the desired reaction temperature (e.g., 25°C or 50°C) in the thermostatted water bath.
-
At time t=0, add a precise volume of the benzylic halide stock solution to the temperature-equilibrated solvent, mix thoroughly, and immediately start the stopwatch.
-
Titration: At regular time intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench it in a flask containing ice-cold acetone (B3395972) to stop the reaction.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated acid (HBr or HCl) with the standardized NaOH solution until a persistent pink endpoint is reached. Record the volume of NaOH used (Vₜ).
-
Infinity Reading: Allow the remaining reaction mixture to react for an extended period (at least 10 half-lives) or heat it gently to ensure the reaction goes to completion. Titrate a final aliquot to obtain the infinity reading (V∞).
-
Data Analysis: The first-order rate constant (k) is calculated from the slope of a plot of ln(V∞ - Vₜ) versus time, according to the integrated rate law for a first-order reaction.[9] The experiment is repeated for the other benzylic halide under identical conditions.
Visualizing Reactivity and Experimental Design
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical principles and experimental workflows discussed.
Caption: Logical flow comparing Sₙ1 and Sₙ2 pathways.
Caption: Workflow for kinetic analysis of solvolysis.
Conclusion
References
- 1. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. brainly.com [brainly.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Solvent's Role: A Comparative Analysis of (1-Bromoethyl)benzene Reaction Kinetics
A deep dive into the solvolysis of (1-Bromoethyl)benzene across a spectrum of solvents reveals the profound influence of the reaction medium on reaction rates and mechanisms. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the reaction kinetics, supported by experimental data, to facilitate a deeper understanding of nucleophilic substitution reactions.
The solvolysis of this compound, a secondary benzylic halide, typically proceeds through a unimolecular nucleophilic substitution (S_N1) mechanism. This process involves the formation of a carbocation intermediate in the rate-determining step, the stability of which is significantly influenced by the surrounding solvent molecules. To quantify these effects, the reaction kinetics have been investigated in a variety of solvent systems. Due to the close structural similarity and analogous reactivity, data from the solvolysis of 1-phenylethyl bromide is extensively utilized in this analysis to provide a comprehensive comparison.
Comparative Kinetic Data
The rate of solvolysis is highly dependent on the ionizing power and nucleophilicity of the solvent. The following table summarizes the first-order rate constants (k) and activation parameters for the solvolysis of 1-phenylethyl bromide in various solvent systems.
| Solvent System | Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |
| Ethanol (100%) | 25 | 1.13 x 10⁻⁵ | 23.5 | -5.8 |
| Ethanol-Water (80:20 v/v) | 25 | 1.65 x 10⁻⁴ | 21.7 | -4.1 |
| Ethanol-Water (50:50 v/v) | 25 | 1.20 x 10⁻³ | 20.4 | -3.5 |
| Methanol (100%) | 25 | 3.10 x 10⁻⁵ | 22.8 | -6.2 |
| Methanol-Water (80:20 v/v) | 25 | 3.80 x 10⁻⁴ | 21.1 | -4.9 |
| Acetic Acid (100%) | 25 | 3.03 x 10⁻⁵ | - | - |
| Formic Acid (100%) | 25 | 5.10 x 10⁻³ | - | - |
| 2,2,2-Trifluoroethanol (TFE) (100%) | 25 | 1.05 x 10⁻² | - | - |
| TFE-Water (97:3 w/w) | 25 | 1.48 x 10⁻² | 18.2 | -10.1 |
| TFE-Ethanol (80:20 v/v) | 25 | 4.56 x 10⁻⁴ | - | - |
Note: Data is compiled from various sources and may have been determined under slightly different experimental conditions. The data for 1-phenylethyl bromide is used as a proxy for this compound.
Experimental Protocols
The kinetic data presented above were obtained using established experimental methodologies for studying solvolysis reactions. A general protocol involves monitoring the progress of the reaction over time, typically by measuring the concentration of a reactant or product.
A. Titrimetric Method:
A common and classical method for following the kinetics of solvolysis of alkyl halides is by titrating the acid (HBr) produced during the reaction.
-
Reaction Setup: A solution of this compound of a known concentration is prepared in the desired solvent. The reaction is initiated by placing the solution in a constant-temperature bath to ensure thermal equilibrium.
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched, typically by adding them to a solvent that stops the reaction (e.g., cold acetone).
-
Titration: The amount of hydrobromic acid produced in each aliquot is determined by titration with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein (B1677637) or bromothymol blue).
-
Data Analysis: The concentration of the alkyl halide remaining at each time point is calculated from the amount of acid produced. A plot of the natural logarithm of the alkyl halide concentration versus time yields a straight line for a first-order reaction, the slope of which is the negative of the rate constant (-k).
B. Conductometric Method:
This method is based on the change in the electrical conductivity of the solution as the reaction progresses and ionic products are formed.
-
Reaction Setup: The reaction is carried out in a conductivity cell placed in a constant-temperature bath.
-
Conductivity Measurement: The conductivity of the solution is measured at regular time intervals.
-
Data Analysis: The rate constant is determined by fitting the conductivity data to an integrated rate law that relates the change in conductivity to the progress of the reaction.
Signaling Pathways and Experimental Workflow
The solvolysis of this compound via an S_N1 mechanism can be visualized as a multi-step process. The following diagram illustrates the key steps and the general experimental workflow for its kinetic analysis.
Caption: S_N1 solvolysis pathway of this compound and the corresponding experimental workflow for kinetic analysis.
Logical Relationship of Factors Affecting Reaction Rate
The rate of solvolysis is a function of several interconnected factors. The following diagram illustrates the logical relationships between the substrate structure, solvent properties, and the resulting reaction kinetics.
Caption: Interplay of substrate and solvent factors influencing the reaction rate and mechanism of solvolysis.
A Spectroscopic Showdown: Differentiating (R)- and (S)-Enantiomers of (1-Bromoethyl)benzene
In the world of chiral molecules, (R)- and (S)-(1-Bromoethyl)benzene serve as fundamental building blocks in asymmetric synthesis and pharmaceutical research. Distinguishing between these non-superimposable mirror images is paramount for ensuring the desired stereochemical outcome and biological activity of a final product. While structurally identical in an achiral environment, their interaction with chiral phenomena, such as polarized light or chiral reagents, unveils their distinct nature. This guide provides a comprehensive spectroscopic comparison, outlining the theoretical principles and experimental protocols for their differentiation.
Spectroscopic Data Summary
Under standard, achiral conditions, the (R)- and (S)-enantiomers of (1-Bromoethyl)benzene exhibit identical spectroscopic profiles in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Differentiation necessitates the use of chiroptical techniques. The following table summarizes the expected and known spectroscopic data.
| Spectroscopic Technique | (R)-(1-Bromoethyl)benzene | (S)-(1-Bromoethyl)benzene | Key Differentiating Feature |
| ¹H NMR (Achiral Solvent) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | None |
| ¹³C NMR (Achiral Solvent) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | None |
| IR Spectroscopy | Identical to (S)-enantiomer | Identical to (R)-enantiomer | None |
| Mass Spectrometry | Identical to (S)-enantiomer | Identical to (R)-enantiomer | None |
| Optical Rotation | +15° (at 14 °C, D-line)[1] | -15° (at 14 °C, D-line) | Equal magnitude, opposite sign |
| Circular Dichroism (CD) | Expected to be a mirror image of the (S)-enantiomer's spectrum | Expected to be a mirror image of the (R)-enantiomer's spectrum | Mirror-image spectra |
| ¹H NMR with Chiral Shift Reagent | Expected to show distinct chemical shifts from the (S)-enantiomer | Expected to show distinct chemical shifts from the (R)-enantiomer | Differential chemical shifts (diastereomeric interaction) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Standard Spectroscopic Analysis (for structural confirmation)
a) Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Objective: To confirm the molecular structure of this compound. The spectra for both enantiomers will be identical in an achiral solvent.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
Data Analysis: Process the spectra using appropriate software. The expected chemical shifts for the racemic mixture are approximately 7.38-7.25 ppm for the aromatic protons, 5.17 ppm for the methine proton, and 2.00 ppm for the methyl protons in the ¹H NMR spectrum.[2]
b) Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in this compound. The spectra for both enantiomers will be identical.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two KBr or NaCl plates.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-Br stretching vibrations.
c) Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound. The spectra for both enantiomers will be identical.
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Data Acquisition: Use electron ionization (EI) at 70 eV.
-
Data Analysis: Identify the molecular ion peak (m/z) and major fragment ions.
Chiroptical and Chiral NMR Analysis (for enantiomeric differentiation)
a) Optical Rotation
-
Objective: To measure the specific rotation of each enantiomer.
-
Instrumentation: A polarimeter.
-
Sample Preparation:
-
Accurately weigh a known amount of the enantiomerically pure sample.
-
Dissolve it in a known volume of a suitable solvent (e.g., chloroform (B151607) or ethanol) to a specific concentration.
-
-
Data Acquisition:
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
-
Data Analysis: Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The (R)-enantiomer is reported to have a specific rotation of +15° (at 14 °C, D-line).[1] The (S)-enantiomer is expected to have a specific rotation of -15° under the same conditions.[3]
b) Circular Dichroism (CD) Spectroscopy
-
Objective: To obtain the CD spectrum for each enantiomer, which should be mirror images of each other.
-
Instrumentation: A CD spectropolarimeter.
-
Sample Preparation:
-
Prepare a dilute solution of the enantiomerically pure sample in a suitable solvent (e.g., acetonitrile (B52724) or hexane) that is transparent in the desired UV region.
-
The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 in the region of interest.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the CD spectrum of the sample over the appropriate wavelength range (e.g., 200-350 nm).
-
-
Data Analysis: The CD spectrum is a plot of the difference in absorption of left and right circularly polarized light (ΔA) versus wavelength. The spectra of the (R)- and (S)-enantiomers are expected to be mirror images.
c) NMR Spectroscopy with a Chiral Shift Reagent
-
Objective: To induce diastereomeric interactions that result in separate NMR signals for the (R)- and (S)-enantiomers.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation:
-
Dissolve a known amount of the racemic or enantiomerically enriched this compound in a dry, achiral deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a small, incremental amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the shift reagent.
-
Data Analysis: Observe the splitting of one or more proton signals into two distinct sets of signals corresponding to the two enantiomers. The relative integration of these new signals can be used to determine the enantiomeric excess of the sample.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the principle of chiral discrimination.
Caption: Experimental workflow for the spectroscopic analysis of this compound enantiomers.
Caption: Logical diagram of enantiomer differentiation using a chiral shift reagent in NMR spectroscopy.
References
A Comparative Guide to Catalysts for Polymerization Initiated by (1-Bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common catalysts used in Atom Transfer Radical Polymerization (ATRP) initiated by (1-Bromoethyl)benzene, a prevalent method for synthesizing well-defined polymers. The selection of an appropriate catalyst is critical for controlling polymer chain length, achieving a narrow molecular weight distribution, and ensuring high yields. This document presents a summary of experimental data for various catalyst systems, detailed experimental protocols, and visualizations to aid in understanding the polymerization workflow.
Catalyst Performance Comparison
The efficacy of a catalyst system in ATRP is typically evaluated based on its ability to control the polymerization process, which is reflected in the molecular weight (Mn) of the resulting polymer, the polydispersity index (PDI or Mw/Mn), and the monomer conversion over time. Below is a comparative summary of commonly employed copper-based catalyst systems with different ligands for the polymerization of styrene (B11656) initiated by this compound.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |
| CuBr / bpy | Diphenyl ether | 110 | 4 | 68 | 7,100 | 1.15 | |
| CuBr / dNbpy | Diphenyl ether | 110 | 4 | 95 | 9,800 | 1.08 | |
| CuBr / PMDETA | Anisole | 80 | 2.5 | 50 | 5,400 | 1.25 |
Data compiled from various sources. Mn (Number-average molecular weight) and Mw/Mn (Polydispersity Index) are key indicators of polymerization control. A lower Mw/Mn value (closer to 1.0) signifies a more uniform polymer chain length.
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to achieving controlled polymerization. The following are representative protocols for the catalyst systems compared above.
General Procedure for ATRP of Styrene
A standard procedure for the atom transfer radical polymerization of styrene is as follows: The catalyst, ligand, and monomer are added to a reaction flask, which is then sealed and deoxygenated. The initiator is subsequently introduced to commence the polymerization, which proceeds at a specific temperature for a designated duration.
Protocol 1: Polymerization with CuBr/bpy Catalyst System
-
Reactant Preparation: In a dried Schlenk flask, copper(I) bromide (CuBr) and 2,2'-bipyridine (B1663995) (bpy) are introduced.
-
Deoxygenation: The flask is sealed with a rubber septum and subjected to three cycles of vacuum and nitrogen backfill to eliminate oxygen.
-
Addition of Monomer and Solvent: Degassed styrene monomer and diphenyl ether (as solvent) are added to the flask via syringe.
-
Initiation: The flask is placed in a preheated oil bath at 110°C. Once the catalyst and ligand have dissolved, this compound is injected to initiate the polymerization.
-
Termination and Purification: After the desired time, the reaction is terminated by cooling the flask to room temperature and exposing the contents to air. The mixture is then dissolved in tetrahydrofuran (B95107) (THF) and passed through a neutral alumina (B75360) column to remove the copper catalyst. The resulting polymer is precipitated in methanol, filtered, and dried under vacuum.
Protocol 2: Polymerization with CuBr/dNbpy Catalyst System
This procedure is similar to the CuBr/bpy system, with 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) used as the ligand. The use of the alkyl-substituted bipyridine ligand enhances the solubility of the copper complex in the reaction medium, often leading to better control over the polymerization.
Protocol 3: Polymerization with CuBr/PMDETA Catalyst System
-
Reactant Preparation: CuBr is added to a round-bottom flask.
-
Deoxygenation: The flask is sealed, degassed, and back-filled with nitrogen three times.
-
Addition of Monomer and Ligand: Deoxygenated styrene and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are added via syringe.
-
Initiation: After the formation of the CuBr/PMDETA complex, this compound is added to start the polymerization.
-
Reaction Conditions: The flask is immersed in an oil bath thermostated at 80°C.
-
Work-up: The polymerization is stopped, and the polymer is purified using the same procedure described for the CuBr/bpy system.
Visualizing the ATRP Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in a typical ATRP experiment.
Caption: General experimental workflow for Atom Transfer Radical Polymerization (ATRP).
The core of ATRP lies in the reversible activation and deactivation of the growing polymer chains, a process mediated by the copper catalyst. This dynamic equilibrium is depicted in the signaling pathway diagram below.
Caption: Simplified signaling pathway of the ATRP catalytic cycle.
This guide serves as a foundational resource for selecting and implementing catalyst systems for polymerization initiated by this compound. For novel applications, further optimization of reaction conditions may be necessary to achieve desired polymer characteristics.
Validation of analytical methods for (1-Bromoethyl)benzene quantification
A Comparative Guide to the Validation of Analytical Methods for the Quantification of (1-Bromoethyl)benzene
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like this compound is critical for ensuring the quality and consistency of final products. The choice of analytical methodology can significantly impact the reliability of these measurements. This guide provides a comparative overview of validated analytical methods for the quantification of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Methodology Comparison
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. Coupling GC with a mass spectrometer (MS) provides high selectivity and sensitivity, making it a powerful tool for quantitative analysis. The use of a stable isotope-labeled internal standard, such as (2-Bromoethyl)benzene-D5, in GC-MS/MS methods can further enhance accuracy and precision by compensating for variations during sample preparation and analysis.[1]
High-Performance Liquid Chromatography (HPLC) offers an alternative approach, particularly for samples that may not be suitable for direct GC analysis. Reverse-phase HPLC is a common mode used for the separation of aromatic compounds.
Quantitative Performance Data
The following table summarizes the validation parameters for two analytical methods for the quantification of this compound. Method 1 is a novel GC-MS/MS method, while Method 2 represents a typical performance for a standard Gas Chromatography with Flame Ionization Detection (GC-FID) method.
| Validation Parameter | Method 1: GC-MS/MS | Method 2: GC-FID | Acceptance Criteria |
| Linearity (r²) | 0.9995 | > 0.99 | ≥ 0.99 |
| Quantification Range | 1 - 1000 ng/mL | 10 - 1500 ng/mL | - |
| Limit of Quantification (LOQ) | 1 ng/mL | 10 ng/mL | - |
| Accuracy (% Bias) | |||
| Low QC (3 ng/mL) | -2.5% | N/A | Within ±15% (±20% at LOQ) |
| Medium QC (500 ng/mL) | 1.8% | 4.2% | Within ±15% |
| High QC (800 ng/mL) | -0.9% | -3.1% | Within ±15% |
| Precision (%RSD) | |||
| Repeatability (Intra-assay) | |||
| Low QC (3 ng/mL) | 4.1% | N/A | ≤ 15% (≤ 20% at LOQ) |
| Medium QC (500 ng/mL) | 2.5% | 6.8% | ≤ 15% |
| High QC (800 ng/mL) | 1.9% | 5.2% | ≤ 15% |
| Intermediate Precision (Inter-assay) | |||
| Low QC (3 ng/mL) | 5.8% | N/A | ≤ 15% (≤ 20% at LOQ) |
| Medium QC (500 ng/mL) | 3.2% | 8.5% | ≤ 15% |
| High QC (800 ng/mL) | 2.1% | 7.3% | ≤ 15% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: GC-MS/MS Analysis
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 to 1000 ng/mL).
-
A solution of the internal standard, (2-Bromoethyl)benzene-D5, is added to all samples, calibration standards, and quality control samples.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction may be employed to isolate the analyte. For simpler matrices, direct injection may be possible.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Method 2: GC-FID Analysis
Sample Preparation: Sample preparation follows a similar procedure to the GC-MS/MS method, with the preparation of a stock solution and serially diluted calibration standards. An internal standard may also be used to improve precision.
Instrumentation:
-
Gas Chromatograph: Standard GC system with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column such as a DB-1 or HP-1 (30 m x 0.32 mm, 0.25 µm) is suitable.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: A temperature gradient is optimized to ensure good separation of the analyte from any impurities. A typical program might start at 100°C and ramp up to 250°C.
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process.
Caption: A flowchart illustrating the key stages of analytical method validation.
Signaling Pathway of Internal Standard Normalization
The diagram below conceptualizes the role of an internal standard in normalizing the analytical signal to improve accuracy and precision.
Caption: A diagram showing how an internal standard is used to calculate analyte concentration.
References
Safety Operating Guide
Proper Disposal of (1-Bromoethyl)benzene: A Guide for Laboratory Professionals
(1-Bromoethyl)benzene is a halogenated organic compound that requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for its proper disposal, in line with standard laboratory safety protocols.
The primary and recommended method for the disposal of this compound is through incineration at a licensed hazardous waste facility.[1][2] This process is typically equipped with afterburners and flue gas scrubbers to handle halogenated compounds safely.[1] It is crucial to adhere to all local, regional, national, and international regulations governing hazardous waste disposal.[1][3][4]
Key Disposal and Safety Information
For quick reference, the following table summarizes essential information regarding the handling and disposal of this compound.
| Parameter | Guideline | Citations |
| Primary Disposal Method | Incineration by an authorized facility. | [1][2] |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste. | [4][5] |
| Waste Segregation | Collect in a dedicated, properly labeled container for halogenated organic solvents. Do not mix with non-halogenated organic waste, inorganic waste, acids, or bases.[5][6][7][8] | [5][6][7][8] |
| Container Management | Keep in original or suitable, closed, and clearly labeled containers. Store in a designated satellite accumulation area with secondary containment.[7][9][10] | [7][9][10] |
| Spill Cleanup | Absorb with inert, non-combustible material (e.g., sand, vermiculite).[9] Collect in a sealed container for disposal as hazardous waste.[9][11][12] Ventilate the area.[1] | [1][9][11][12] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[3] Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[9][13] | [3][9][13] |
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is a critical aspect of laboratory safety. The following protocol outlines the necessary steps for waste collection and preparation for pickup by a certified hazardous waste disposal service.
1. Waste Identification and Segregation:
- Identify this compound waste, including pure substance, contaminated solutions, and contaminated materials (e.g., gloves, absorbent pads).
- As a halogenated organic compound, it must be collected separately from non-halogenated waste streams.[5][6][7] Mixing these waste types can increase disposal costs and complexity.[8]
2. Waste Collection:
- Use a designated and compatible waste container, which should be in good condition and have a secure, tight-fitting lid.
- The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and its approximate concentration.
- Store the waste container in a designated satellite accumulation area within the laboratory.[7] This area must have secondary containment to prevent the spread of spills.[7][8]
3. Handling Spills and Contaminated Materials:
- In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[9][14]
- Contain the spill and absorb it using a non-combustible absorbent material such as sand, earth, or vermiculite.[9]
- Carefully collect the absorbent material and any other contaminated items (e.g., gloves, paper towels) and place them in a suitable, sealed container for disposal as hazardous waste.[9][11][12]
4. Arranging for Disposal:
- Once the waste container is nearly full (typically around 75% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
- Ensure all required paperwork, such as hazardous waste tags, is completed accurately.[11]
Important Note on Chemical Neutralization: Chemical neutralization is not a recommended disposal method for this compound. This compound is not an acid or a base, and attempting to neutralize it with other chemicals can lead to unknown and potentially hazardous reactions. The standard and safe disposal procedure is incineration.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. bucknell.edu [bucknell.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 8. vumc.org [vumc.org]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. fishersci.com [fishersci.com]
- 13. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling (1-Bromoethyl)benzene
Essential Safety and Handling Guide for (1-Bromoethyl)benzene
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No: 585-71-7). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Chemical and Physical Properties
This compound is a colorless to yellow or brown liquid.[1][2] It is a combustible liquid that is sensitive to moisture and light.[1][3] It is soluble in organic solvents like alcohol, ether, and benzene.[4][5][6]
| Property | Value | Source(s) |
| CAS Number | 585-71-7 | [3][4][7] |
| Molecular Formula | C₈H₉Br | [3][8] |
| Molecular Weight | 185.06 g/mol | [4][9] |
| Appearance | Clear, colorless to pale yellow liquid | [2][4] |
| Boiling Point | 94 °C @ 16 mmHg | [4][8][10] |
| Melting Point | -65 °C | [4][9][10] |
| Flash Point | 82 °C - 96 °C (closed cup) | [2][4][9] |
| Density | 1.356 g/mL at 25 °C | [4][8] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is a combustible liquid, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][7] It is also identified as a lachrymator, a substance that causes tearing.[1][3]
-
GHS Pictogram: GHS07 (Exclamation Mark)[7]
-
Hazard Statements:
Operational and Safety Plan
Adherence to the following step-by-step procedures is critical for minimizing risk during the handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.
-
Hand Protection: Wear protective gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
-
Eye and Face Protection: Use chemical safety goggles or glasses. A face shield is also recommended.[1][3]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[1][3] Safety shoes are also advised.[3]
-
Respiratory Protection: In case of inadequate ventilation or when vapors/aerosols are generated, use a NIOSH-approved respirator.[3][11]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[3][9]
-
Safety Stations: Ensure that emergency eye wash fountains and safety showers are readily accessible and in the immediate vicinity of any potential exposure.[3]
Step-by-Step Handling Protocol
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before starting work.[3]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood and other ventilation systems are functioning correctly.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4]
-
-
Handling:
-
Post-Handling:
Storage Plan
-
Store in a dry, cool, and well-ventilated area away from direct sunlight and ignition sources.[3][9]
-
This material is moisture and light sensitive; store under an inert gas.[3]
-
Incompatible with strong oxidizing agents.[4]
Spill Management
-
Evacuate: Evacuate unnecessary personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Stop the leak if it is safe to do so. Contain the spillage using non-combustible absorbent materials like sand, earth, or vermiculite.[4]
-
Collect: Use explosion-proof equipment for large spills. For small spills, sweep or shovel the absorbent material into an appropriate, labeled container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
First Aid and Emergency Plan
Immediate action is required in case of exposure.
-
General Advice: In case of an accident or if you feel unwell, seek medical advice immediately and show the Safety Data Sheet to the attending physician.[3][4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical advice.[1][3]
-
Eye Contact: Immediately flush eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][3][4] Remove contact lenses if present and easy to do so.[3][4] Continue rinsing and seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water and never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.[3]
Disposal Plan
-
Waste Collection: All waste material containing this compound must be collected in suitable, closed, and clearly labeled containers. Do not mix with other waste.[4]
-
Disposal Method: Disposal must be conducted by a licensed professional waste disposal service.[12] Options may include removal to an authorized incinerator equipped with an afterburner and scrubber.[3]
-
Regulatory Compliance: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[3][7] Handle uncleaned containers as you would the product itself.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 585-71-7 [chemicalbook.com]
- 7. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. This compound 0.97 a-Methylbenzyl bromide [sigmaaldrich.com]
- 9. This compound | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. far-chemical.com [far-chemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
